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Dichloro(1-~13~C)acetic acid Documentation Hub

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  • Product: Dichloro(1-~13~C)acetic acid
  • CAS: 173470-70-7

Core Science & Biosynthesis

Foundational

Chemical Properties and Metabolic Applications of Dichloro(1-13C)acetic Acid: A Technical Whitepaper

Executive Summary In the landscape of metabolic oncology and mitochondrial research, Dichloroacetate (DCA) has emerged as a pivotal modulator of cellular energy fluxes. By inhibiting Pyruvate Dehydrogenase Kinase (PDK),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of metabolic oncology and mitochondrial research, Dichloroacetate (DCA) has emerged as a pivotal modulator of cellular energy fluxes. By inhibiting Pyruvate Dehydrogenase Kinase (PDK), DCA forces a metabolic shift from aerobic glycolysis (the Warburg effect) back to oxidative phosphorylation[1]. However, to quantitatively track this pharmacodynamic shift in vivo without the use of ionizing radiation, researchers rely on stable isotope labeling.

This whitepaper provides an in-depth technical analysis of Dichloro(1-13C)acetic acid . As a Senior Application Scientist, I will detail its physicochemical profile, the quantum mechanical rationale behind C1-labeling, and provide a self-validating experimental workflow for its use in hyperpolarized Carbon-13 Magnetic Resonance Spectroscopy (13C-MRS).

Physicochemical Profiling & Structural Dynamics

To utilize Dichloro(1-13C)acetic acid effectively in nuclear magnetic resonance (NMR) or mass spectrometry (MS) applications, one must first understand its baseline physical and isotopic properties.

Quantitative Chemical Properties

The following table summarizes the core physicochemical data necessary for formulation and analytical calibration, grounded in data from2[2] and 3[3].

PropertyValueCausality / Relevance to Research
IUPAC Name 2,2-Dichloroacetic acid-1-13CDenotes the specific labeling of the carboxyl carbon.
CAS Registry Number 173470-70-7Unique identifier for the 1-13C isotopologue[2].
Molecular Formula C(13C)H2Cl2O2Incorporates a stable heavy isotope at the C1 position[4].
Molecular Weight 129.93 g/mol A +1 Da mass shift compared to unlabeled DCA, critical for LC-MS/MS differentiation[4].
Isotopic Purity ≥ 99 atom % 13CEnsures maximum signal-to-noise ratio (SNR) in 13C-MRS[3].
Melting Point 9 - 11 °CExists as a highly corrosive, hygroscopic liquid at standard room temperature.
The Causality of C1 Labeling (Expert Insight)

Why do researchers specifically require the 1-13C isotopologue rather than the 2-13C variant? The answer lies in NMR relaxation physics. The C1 carbon is a carboxyl carbon (C=O). Because it lacks directly attached protons, it experiences significantly less dipole-dipole relaxation compared to the protonated C2 carbon (CHCl2). This lack of proton coupling grants the C1 carbon a vastly longer longitudinal relaxation time (


). In the context of hyperpolarized MRI, a long 

is an absolute prerequisite, as it dictates the survival time of the hyperpolarized signal before it decays back to thermal equilibrium. Furthermore, the carboxyl resonance appears far downfield (~160-175 ppm), completely isolating it from the crowded aliphatic background noise of cellular tissues.

Mechanistic Role in Metabolic Modulation

Dichloroacetate acts as a structural analog of pyruvate. In the tumor microenvironment, cancer cells upregulate PDK, which phosphorylates and deactivates Pyruvate Dehydrogenase (PDH), halting the TCA cycle and promoting lactate production[5].

When Dichloro(1-13C)acetic acid is introduced, it binds to the regulatory domain of PDK. By inhibiting PDK, PDH remains in its active, unphosphorylated state. This forces the cell to shunt pyruvate into the mitochondria, generating Acetyl-CoA and 13C-bicarbonate (if co-administered with [1-13C]pyruvate) rather than 13C-lactate[1].

Mechanism DCA 13C-DCA (PDK Inhibitor) PDK Pyruvate Dehydrogenase Kinase (PDK) DCA->PDK Inhibits PDH Pyruvate Dehydrogenase (PDH) PDK->PDH Prevents Inhibition Bic 13C-Bicarbonate + Acetyl-CoA PDH->Bic Flux Pyr [1-13C]Pyruvate Pyr->PDH Oxidative Phosphorylation Lac 13C-Lactate Pyr->Lac Aerobic Glycolysis (Warburg Effect)

Fig 1: Mechanistic signaling pathway of 13C-DCA inhibiting PDK to modulate pyruvate metabolism.

Experimental Protocols: Self-Validating 13C-MRS Workflow

To ensure high-fidelity data when utilizing Dichloro(1-13C)acetic acid in biological systems, the protocol must be treated as a self-validating system. The native acid is highly corrosive; direct administration will cause localized lactic acidosis, artificially confounding the very metabolic pathways you are attempting to measure.

Step-by-Step Methodology: Formulation and In Vivo Tracking

Phase 1: Formulation and Neutralization

  • Dissolution: Weigh 100 mg of Dichloro(1-13C)acetic acid under an inert atmosphere (due to hygroscopicity) and dissolve in 5 mL of sterile

    
     (for in vitro NMR) or 0.9% saline (for in vivo use).
    
  • Titration: Slowly titrate the solution with 1M NaOH while continuously monitoring with a micro-pH meter. Halt titration precisely at pH 7.0 ± 0.1 to form Sodium Dichloro(1-13C)acetate.

  • Validation Check A (Purity): Run a baseline high-resolution 13C-NMR on a 100 µL aliquot. You must observe a single dominant peak at ~170 ppm. The absence of a peak at ~166 ppm (unlabeled DCA) confirms the >99% isotopic purity remains intact post-titration.

Phase 2: In Vivo Administration and Modulation

  • Injection: Administer the neutralized Na-13C-DCA solution intravenously to the subject (e.g., murine glioma model) at a targeted dose of 50-100 mg/kg[5].

  • Incubation: Allow exactly 45 minutes for systemic biodistribution, cellular uptake, and maximal PDK inhibition[5].

  • Validation Check B (Systemic Response): Draw a 10 µL blood sample and monitor systemic lactate via a point-of-care biosensor. A systemic drop in lactate validates the successful pharmacological activation of PDH prior to the imaging phase[1].

Phase 3: Hyperpolarized 13C-MRS Acquisition

  • Probe Injection: Inject hyperpolarized [1-13C]pyruvate into the subject to probe the newly activated PDH flux.

  • Data Acquisition: Acquire dynamic 13C chemical shift imaging (CSI) data over a 2-minute window.

  • Validation Check C (Efficacy): Quantify the 13C-bicarbonate to 13C-lactate ratio. The experimental system is fully validated if the tumor Region of Interest (ROI) shows a statistically significant increase in 13C-bicarbonate compared to a pre-DCA baseline, confirming the mechanistic action of the drug[5].

Workflow Step1 1. Formulation Neutralize 13C-DCA to pH 7.0 Val1 Validation A: 13C-NMR Purity Check (>99%) Step1->Val1 Step2 2. In Vivo Administration IV Injection (50-100 mg/kg) Val1->Step2 Val2 Validation B: Systemic Lactate Drop Step2->Val2 Step3 3. Metabolic Imaging Hyperpolarized 13C-MRS Val2->Step3 Val3 Validation C: Quantify Bicarbonate/Lactate Ratio Step3->Val3

Fig 2: Self-validating experimental workflow for 13C-DCA formulation and metabolic tracking.

References

  • Neuro-Oncology (Oxford Academic)
  • In-vivo magnetic resonance spectroscopy of lactate as a non-invasive biomarker of dichloroacetate activity in cancer and non-cancer central nervous system disorders Frontiers in Oncology URL
  • Dichloro(1-13C)
  • Product Datasheet: 2,2-Dichloroacetic Acid-1-13C BIOZOL URL
  • 2,2-Dichloroacetic Acid-1-13C Reference Standards LGC Standards URL

Sources

Exploratory

Dichloro(1-13C)acetic acid CAS number and molecular weight

Precision Isotope Labeling in Metabolic Modulation and NMR Spectroscopy Executive Summary Dichloro(1-13C)acetic acid (DCA-1-13C) is a stable isotope-labeled analog of dichloroacetic acid, a pyruvate dehydrogenase kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Isotope Labeling in Metabolic Modulation and NMR Spectroscopy

Executive Summary

Dichloro(1-13C)acetic acid (DCA-1-13C) is a stable isotope-labeled analog of dichloroacetic acid, a pyruvate dehydrogenase kinase (PDK) inhibitor. By incorporating a Carbon-13 atom at the C1 (carboxyl) position, this compound serves as a critical tracer in metabolic flux analysis (MFA) and a definitive internal standard in nuclear magnetic resonance (NMR) spectroscopy. Unlike radiolabels, the


C isotope is non-radioactive, allowing for safe, long-term metabolic studies in preclinical drug development. This guide outlines the physicochemical properties, synthesis pathways, and experimental applications of DCA-1-13C, designed for researchers optimizing metabolic assays.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Core Identifiers

The precise identification of isotopically labeled compounds is vital to prevent analytical errors in mass spectrometry and NMR.

PropertyDataNotes
Compound Name Dichloro(1-13C)acetic acidAlso: 2,2-Dichloroacetic acid-1-13C
CAS Number 173470-70-7 Specific to the 1-13C labeled analog
Unlabeled CAS 79-43-6For reference only; do not confuse
Molecular Weight 129.93 g/mol Calculated based on

C enrichment
Chemical Formula Cl

CH

COOH
Mass shift of +1.003 Da vs. unlabeled
Isotopic Purity

99 atom %

C
Critical for quantitative NMR/MS
Appearance Colorless liquidHygroscopic; store under inert gas
Structural Visualization

The following diagram illustrates the molecular structure, highlighting the position of the heavy carbon isotope (C1) which provides the unique NMR signal.

DCA_Structure C1 C1 (13C) O1 O C1->O1 Double Bond O2 OH C1->O2 C2 C2 (12C) C2->C1 C-C Bond Cl1 Cl C2->Cl1 Cl2 Cl C2->Cl2 H1 H C2->H1

Figure 1: Structural representation of Dichloro(1-13C)acetic acid. The C1 carboxyl carbon is enriched with Carbon-13.

Synthesis & Isotopic Enrichment

The synthesis of DCA-1-13C requires a pathway that introduces the isotope early in the precursor chain, typically starting from Barium Carbonate-13C (


C-BaCO

).
Synthetic Pathway
  • Generation of

    
    CO
    
    
    
    :
    Acidification of
    
    
    C-BaCO
    
    
    releases
    
    
    CO
    
    
    gas.
  • Carboxylation: The

    
    CO
    
    
    
    is captured by a Grignard reagent (e.g., Methylmagnesium chloride) to form Acetic Acid-1-13C.
  • Chlorination: Controlled chlorination of the labeled acetic acid (using

    
     and a catalyst like iodine or sulfur) yields Dichloro(1-13C)acetic acid.
    

Synthesis_Pathway Start Barium Carbonate-13C (Ba13CO3) Step1 Generation of 13CO2 (Acid Hydrolysis) Start->Step1 Inter1 Carbon Dioxide-13C (13CO2) Step1->Inter1 Step2 Grignard Reaction (CH3MgCl + 13CO2) Inter1->Step2 Inter2 Acetic Acid-1-13C (CH3-13COOH) Step2->Inter2 Step3 Alpha-Chlorination (Cl2 / Catalyst) Inter2->Step3 End Dichloro(1-13C)acetic Acid (Cl2CH-13COOH) Step3->End

Figure 2: Synthetic route from Barium Carbonate-13C to Dichloro(1-13C)acetic acid.

Applications in Drug Development & Research[10]

Metabolic Flux Analysis (MFA) & PDK Inhibition

Dichloroacetic acid is a well-characterized inhibitor of Pyruvate Dehydrogenase Kinase (PDK). By inhibiting PDK, DCA forces the Pyruvate Dehydrogenase Complex (PDC) into an active state, shifting metabolism from glycolysis (lactate production) to glucose oxidation (Acetyl-CoA entering the TCA cycle).

Role of DCA-1-13C:

  • Pharmacokinetics: The

    
    C label allows researchers to trace the biodistribution and clearance of the drug itself using LC-MS/MS or 
    
    
    
    C-NMR without interference from endogenous acetate.
  • Metabolic Tracing: When used in conjunction with [1-13C]Pyruvate, DCA-1-13C helps validate the "Warburg Effect" reversal in oncology models.

PDK_Mechanism cluster_mitochondria Mitochondrial Matrix DCA DCA-1-13C PDK PDK Enzyme (Inactive) DCA->PDK Inhibits PDC_Inactive PDC (Phosphorylated/Inactive) PDK->PDC_Inactive Phosphorylates (Blocked) PDC_Active PDC (Dephosphorylated/Active) PDC_Inactive->PDC_Active Phosphatase Action AcetylCoA Acetyl-CoA (TCA Cycle Entry) PDC_Active->AcetylCoA Catalysis Promoted Pyruvate Pyruvate Pyruvate->PDC_Active Substrate Lactate Lactate (Glycolysis) Pyruvate->Lactate Flux Reduced Mito Mitochondria

Figure 3: Mechanism of Action. DCA inhibits PDK, restoring PDC activity and flux into the TCA cycle.

NMR Internal Standardization

In quantitative


C-NMR (qNMR), DCA-1-13C serves as an ideal internal standard for acidic environments due to its distinct chemical shift.
  • Chemical Shift: The carboxyl carbon typically appears around 165–170 ppm (solvent dependent), distinct from non-chlorinated acetic acid (~176 ppm).

  • Protocol:

    • Dissolve the analyte in a deuterated solvent (e.g., D

      
      O or CDCl
      
      
      
      ).
    • Add a known mass of DCA-1-13C.

    • Acquire the

      
      C spectrum with inverse gated decoupling to suppress NOE (Nuclear Overhauser Effect) for accurate integration.
      
    • Calculate analyte concentration based on the molar ratio of integrals.

Handling & Safety Protocols

While the


C isotope is non-toxic, the chemical nature of Dichloroacetic acid requires strict safety adherence.
  • Hazard Classification: Corrosive (Skin Corr. 1A), Suspected Carcinogen (Carc. 2).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; moisture absorption alters the effective molecular weight, impacting quantitative accuracy.

  • Neutralization: Spills should be neutralized with sodium bicarbonate (NaHCO

    
    ) before disposal.
    

References

  • Sigma-Aldrich. Dichloroacetic acid-1-13C Product Specification & Safety Data Sheet. Retrieved from

  • PubChem. Dichloro(1-13C)acetic acid Compound Summary (CID 71309131). National Library of Medicine. Retrieved from

  • LGC Standards. 2,2-Dichloroacetic Acid-1-13C Reference Standard. Retrieved from

  • Stacpoole, P. W. (2013).[1] The pyruvate dehydrogenase complex as a therapeutic target for age-related diseases. Aging Cell. Retrieved from

  • Park, J. M., et al. (2013). Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging. Neuro-Oncology. Retrieved from

Sources

Foundational

Safety Data Sheet (SDS) for Dichloro(1-13C)acetic acid

Executive Directive This guide serves as a high-level technical companion to the standard Safety Data Sheet (SDS) for Dichloro(1-13C)acetic acid .[] While standard SDS documents provide regulatory compliance data, this w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

This guide serves as a high-level technical companion to the standard Safety Data Sheet (SDS) for Dichloro(1-13C)acetic acid .[] While standard SDS documents provide regulatory compliance data, this whitepaper interprets that data for the research context—specifically for scientists utilizing this compound as a metabolic tracer in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) studies.

Critical Safety Synopsis: Dichloro(1-13C)acetic acid is a corrosive metabolic inhibitor .[] Unlike standard laboratory acids, its danger lies not only in immediate tissue destruction (pH < 1) but in its biological activity as a pyruvate dehydrogenase kinase (PDK) inhibitor. Handling requires a synthesis of chemical hygiene and biological containment protocols.

Chemical Identity & Physical Characterization

The introduction of the Carbon-13 isotope at the C1 position alters the mass-to-charge ratio (m/z) and NMR shift properties without significantly changing the chemical reactivity or toxicity profile compared to the unlabeled analog.[]

Table 1: Physicochemical Specification

ParameterSpecificationContext for Researcher
Chemical Name Dichloro(1-13C)acetic acidIsotope labeled at the carboxyl carbon.[][2][3]
CAS Number 173470-70-7 Distinct from unlabeled DCA (CAS 79-43-6).[]
Formula Cl₂CH¹³COOH
Molecular Weight 129.93 g/mol +1.0 mass unit shift vs. unlabeled (128.94).[]
Physical State Colorless LiquidHygroscopic; freezes ~9–11°C (pure).
pKa ~1.29Stronger acid than acetic acid (pKa 4.76).
Solubility Miscible in Water, AlcoholHighly mobile in aqueous biological systems.

Hazard Profiling & Biological Mechanism

To understand the toxicity of Dichloro(1-13C)acetic acid, one must understand its mechanism of action. It is not merely a corrosive agent; it is a metabolic modulator.

Mechanism of Action & Toxicity

DCA mimics pyruvate. By inhibiting Pyruvate Dehydrogenase Kinase (PDK), it forces the Pyruvate Dehydrogenase Complex (PDC) into an "active" state, shifting metabolism from glycolysis to glucose oxidation. This mechanism underpins its use in cancer research (Warburg effect reversal) but also drives its neurotoxic and hepatotoxic profiles.

Figure 1: Mechanism of Action & Metabolic Fate This diagram illustrates the dual pathway: the research utility (PDK inhibition) and the toxicological clearance (Glyoxylate formation).[]

DCA_Mechanism DCA Dichloro(1-13C)acetic Acid (Exogenous Tracer) PDK Target: PDK Enzyme (Inhibition) DCA->PDK Inhibits Liver Hepatic Metabolism (GST-ZETA1) DCA->Liver Clearance PDC PDC Complex (Activation) PDK->PDC Regulates Mito Mitochondria: Increased Glucose Oxidation PDC->Mito Flux Shift Glyox Glyoxylate (Reactive Intermediate) Liver->Glyox Dechlorination Oxalate Oxalate (Nephrotoxicity Risk) Glyox->Oxalate Oxidation

Caption: DCA inhibits PDK, forcing mitochondrial oxidation.[] Clearance via GST-ZETA1 yields Glyoxylate, leading to Oxalate accumulation.[]

GHS Hazard Classification[1]
  • Skin Corrosion (Category 1A): Causes immediate, irreversible tissue destruction.

  • Carcinogenicity (Category 2): Suspected of causing cancer (based on rodent liver tumor data from unlabeled DCA).

  • Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.

  • Aquatic Toxicity: Very toxic to aquatic life (do not release down drains).[4]

Operational Safety Protocol

This protocol is designed to be self-validating : if you cannot perform a step (e.g., "Verify pH"), the workflow halts.[]

The "Double-Barrier" Handling System

Because the compound is both corrosive and a metabolic tracer, contamination works both ways: you can be injured, or your expensive isotope can be ruined by atmospheric moisture.[]

Figure 2: Safe Handling Workflow A logical flow for aliquoting and usage to ensure operator safety and sample integrity.

Handling_Protocol Start Start: Vial Retrieval PPE PPE Check: Nitrile + Neoprene Gloves Face Shield + Lab Coat Start->PPE Env Environment: Fume Hood OR Glove Box PPE->Env Open Open Vial: Under Inert Gas (N2/Ar) Env->Open Aliquot Aliquot: Glass Syringe/Pipette Open->Aliquot Spill_Check Drip/Spill? Aliquot->Spill_Check Neut Neutralize: Saturated NaHCO3 Spill_Check->Neut Yes Close Reseal: Parafilm + Desiccator Spill_Check->Close No Waste Disposal: Halogenated Solvent Stream Neut->Waste Close->Waste

Caption: Workflow prioritizes inert atmosphere to protect the isotope and neutralization capability to protect the operator.

Storage & Stability
  • Hygroscopic Nature: The 13C-label does not stabilize the molecule against moisture.[] Water absorption forms a corrosive sludge and dilutes isotopic enrichment.

  • Temperature: Store refrigerated (2–8°C).

  • Container: Keep in original amber glass. Do not store in metal containers (corrosive).

Emergency Response Architecture

In the event of exposure, the response must be immediate.[5][6][7] The high acidity (pKa ~1.3) means tissue damage occurs in seconds.

Table 2: Emergency Response Matrix

ScenarioImmediate ActionScientific Rationale
Skin Contact Flush >15 mins immediately. Do not wait for pain.DCA is a small molecule that penetrates the dermis rapidly. Acid hydrolysis of proteins begins instantly.
Eye Contact Irrigate >15 mins . Lift eyelids. Consult ophthalmologist.Corrosive damage to the cornea can cause permanent opacity/blindness.
Ingestion Do NOT induce vomiting. Rinse mouth. Drink water/milk.Vomiting re-exposes the esophagus to the acid. Dilution minimizes thermal injury from neutralization.
Spill Cleanup Isolate area.[5][8] Neutralize with Sodium Bicarbonate (NaHCO₃) or Lime.Neutralization releases CO₂. Wait for bubbling to cease before cleaning to ensure acid is consumed.

Regulatory & Transport Data

When shipping samples to collaborators or CROs, strict adherence to Dangerous Goods regulations is mandatory.

  • UN Number: UN 1764[]

  • Proper Shipping Name: DICHLOROACETIC ACID

  • Hazard Class: 8 (Corrosive)[]

  • Packing Group: II (Medium Danger)[]

  • Labeling: Corrosive placard required.[]

References

  • Cambridge Isotope Laboratories. (n.d.). Sodium dichloroacetate (¹³C₂, 99%) SDS. Retrieved from

  • Sigma-Aldrich. (2021).[][6][7][9] Dichloroacetic acid-1-13C Safety Data Sheet. Retrieved from

  • Stacpoole, P. W., et al. (1998).[10] Clinical pharmacology and toxicology of dichloroacetate. Environmental Health Perspectives. Retrieved from

  • International Agency for Research on Cancer (IARC). (2014). Dichloroacetic Acid.[3][4][5][8][9][11] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from

  • PubChem. (n.d.). Dichloroacetic acid (Compound).[3][4][5][8][9][11] Retrieved from

Sources

Exploratory

Technical Guide: Isotopic Enrichment &amp; Validation of Dichloro(1-13C)acetic Acid

The following is an in-depth technical guide on the isotopic enrichment and validation of Dichloro(1-13C)acetic acid. Executive Summary Dichloro(1-13C)acetic acid (DCA-1-13C) is a critical metabolic tracer and hyperpolar...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the isotopic enrichment and validation of Dichloro(1-13C)acetic acid.

Executive Summary

Dichloro(1-13C)acetic acid (DCA-1-13C) is a critical metabolic tracer and hyperpolarization probe used to investigate pyruvate dehydrogenase kinase (PDK) activity and the Warburg effect in oncology. Its utility in Hyperpolarized (HP) 13C-MRI and Metabolic Flux Analysis (MFA) is directly dependent on its isotopic enrichment level, typically specified at 99 atom % 13C .[1]

Low isotopic enrichment (<98%) or isotopic dilution compromises the signal-to-noise ratio (SNR) in HP-MRI by orders of magnitude and introduces significant errors in mass isotopomer distribution (MID) calculations in mass spectrometry. This guide defines the technical specifications, synthesis logic, and self-validating quality control (QC) protocols required to ensure the integrity of DCA-1-13C in high-sensitivity applications.

Part 1: Technical Specifications & Criticality

Defining Isotopic Enrichment

Isotopic enrichment refers to the fraction of the specified atom (C1 carboxyl carbon) that is the 13C isotope rather than the naturally occurring 12C.

ParameterSpecificationCriticality
Isotopic Enrichment ≥ 99 atom % 13C Essential for HP-MRI T1 relaxation times and MS quantification.
Chemical Purity ≥ 98% (CP)Impurities (e.g., Monochloroacetic acid) can cause toxic side effects or spectral overlap.[1]
Isotopologue [1-13C]Label located at the carboxyl group (–COOH).
Appearance Colorless liquid/solidLow melting point (~9-11°C); often handled as a liquid or sodium salt.
The "Signal-to-Noise" Consequence

In Hyperpolarized 13C-MRI, the signal is derived solely from the 13C nuclei.

  • 99% Enrichment: Maximizes the reservoir of polarizable spins.

  • Isotopic Dilution: A drop to 90% enrichment results in a linear loss of signal but can lead to non-linear artifacts in kinetic modeling if unlabeled DCA competes for enzymatic active sites without generating a signal.

Part 2: Synthesis Logic & Impurity Profile

To understand potential failure points in enrichment, one must understand the synthesis. DCA-1-13C is rarely extracted; it is synthesized from enriched precursors.

Synthesis Route

The standard industrial route involves the chlorination of [1-13C]acetic acid .

  • Precursor: [1-13C]Acetic Acid (≥99 atom % 13C) is the starting material.

  • Chlorination: Reaction with Chlorine gas (Cl2) or Sulfuryl Chloride (SO2Cl2) in the presence of a catalyst (e.g., Iodine or Sulfur).[1]

    • Step 1: [1-13C]Acetic Acid

      
       [1-13C]Monochloroacetic Acid (MCAA).[1]
      
    • Step 2: [1-13C]MCAA

      
      [1-13C]Dichloroacetic Acid (DCA) .
      
    • Over-reaction: [1-13C]DCA

      
       [1-13C]Trichloroacetic Acid (TCAA).
      
Impurity Origins
  • Chemical Impurities: MCAA and TCAA are the primary byproducts. They do not affect isotopic enrichment (the C1 is still 13C), but they affect chemical purity and biological toxicity.[1]

  • Isotopic Impurities: The only source of 12C at the C1 position is the use of low-quality [1-13C]acetic acid precursor or contamination with natural abundance acetic acid during handling. The C1-C2 bond is stable; the label does not "exchange" or wash out under standard storage conditions.

Part 3: Validation Protocols (Self-Validating Systems)[1]

Trustworthiness in data requires rigorous QC. The following protocols allow you to validate the enrichment level of DCA-1-13C before use.

Protocol A: 1H-NMR "Satellite Inversion" Method

This is the most robust method for high-enrichment verification because it quantifies the absence of the 12C species.

Principle:

  • 12C-DCA (Impurity): The proton on C2 (–CHCl2) is attached to a 12C carboxyl group. It appears as a Singlet (no coupling).

  • 13C-DCA (Product): The proton on C2 is attached to a 13C carboxyl group. Due to heteronuclear spin-spin coupling (

    
    ), it appears as a Doublet .[1]
    
  • Coupling Constant: The

    
     for DCA is approximately 2–4 Hz .
    

Workflow:

  • Dissolve ~10 mg DCA-1-13C in CDCl3 or D2O.

  • Acquire a standard 1H-NMR spectrum (minimum 16 scans for S/N).

  • Analysis:

    • Observe the methine proton region (~6.0 - 6.5 ppm).

    • You will see a large Doublet (the 13C species).

    • Look for a small Singlet in the exact center of the doublet (the 12C species).

  • Calculation:

    
    
    
Protocol B: High-Resolution Mass Spectrometry (HR-MS)

Used to confirm the isotopic distribution and absence of M+0 (unlabeled) species.

Principle: DCA contains two Chlorine atoms, which have a natural 3:1 ratio of 35Cl:37Cl. This creates a distinct isotopic cluster. The 13C label shifts the entire cluster by +1 m/z.

Workflow:

  • Ionization: ESI Negative Mode (DCA forms [M-H]-).

  • Target Ions (m/z):

    • Unlabeled DCA (12C): Primary peak at 126.9 (35Cl2).[1]

    • Labeled DCA (13C): Primary peak at 127.9 (35Cl2 + 13C).[1]

  • Calculation: Compare the abundance of m/z 126.9 (impurity) vs 127.9 (analyte). Note: Ensure you resolve the 37Cl isotope of the unlabeled form if it overlaps, though for DCA, the mass shift is distinct.

Part 4: Visualization of Workflows

Quality Control Decision Matrix

This diagram outlines the logical flow for accepting or rejecting a batch of DCA-1-13C based on enrichment and purity data.

QC_Workflow Start Sample: DCA-1-13C NMR_1H 1H-NMR Analysis (CDCl3) Start->NMR_1H Check_Coupling Check C2-Proton Signal NMR_1H->Check_Coupling Result_Doublet Major Signal: Doublet (2JCH) Check_Coupling->Result_Doublet Coupling Observed Result_Singlet Major Signal: Singlet Check_Coupling->Result_Singlet No Coupling Calc_Enrichment Calculate Ratio: Doublet / (Doublet + Singlet) Result_Doublet->Calc_Enrichment Fail_Identity FAIL: Wrong Label/Compound Result_Singlet->Fail_Identity Decision_Enrich Enrichment > 99%? Calc_Enrichment->Decision_Enrich MS_Check HR-MS Validation (m/z 127.9 vs 126.9) Decision_Enrich->MS_Check Yes Fail_Enrich FAIL: Isotopic Dilution Decision_Enrich->Fail_Enrich No Pass PASS: Release for HP-MRI/Flux MS_Check->Pass

Caption: Logical workflow for validating isotopic enrichment using 1H-NMR coupling patterns and Mass Spectrometry.

Metabolic Fate of [1-13C]DCA

Understanding where the label goes (or doesn't go) is crucial for experimental design. DCA is primarily a drug (PDK inhibitor) rather than a fuel, but it can be metabolized.[1]

Metabolic_Pathway DCA [1-13C]DCA (Extracellular) DCA_Intra [1-13C]DCA (Intracellular) DCA->DCA_Intra Transport PDK Target: PDK (Inhibition) DCA_Intra->PDK Binding Glyoxylate [1-13C]Glyoxylate DCA_Intra->Glyoxylate Dehalogenation (Liver GSTZ1) Oxalate [1-13C]Oxalate Glyoxylate->Oxalate LDH Glycine [1-13C]Glycine Glyoxylate->Glycine AGT CO2 13CO2 Glyoxylate->CO2 Oxidation

Caption: Metabolic pathway of [1-13C]DCA. While its primary role is PDK inhibition, hepatic metabolism via GSTZ1 can transfer the 13C label to Glyoxylate and downstream metabolites.[1]

Part 5: Handling & Stability

To maintain the 99 atom % specification, adhere to these handling rules:

  • Hygroscopic Nature: DCA is hygroscopic and corrosive. Absorption of atmospheric water does not alter isotopic enrichment but alters the effective concentration (weight/weight), leading to errors in dosing calculations.[1] Store in a desiccator at 4°C.

  • pH Sensitivity: In aqueous solution, DCA is stable. However, at high pH (>10), the chlorines can undergo substitution, eventually degrading the molecule. The C-C bond holding the label remains stable, but the molecule identity is lost.

  • Sterilization: For in vivo use, sterile filtration (0.22 µm) of the sodium salt solution (Sodium Dichloroacetate) is preferred over autoclaving, to prevent any thermal degradation or hydrolysis of the C-Cl bonds.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71309131: Dichloro(1-13C)acetic acid. [Link]

  • Lewis, I. A., et al. "NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions."[1] Analytical Chemistry, 2010.[1] [Link]

  • Park, I., et al. "Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging."[1] Neuro-Oncology, 2013.[1] [Link]

  • Organic Syntheses. Dichloroacetic Acid Synthesis (General Protocol). Coll. Vol. 2, p.181 (1943).[1] [Link][1]

Sources

Foundational

Technical Guide: Synthesis Strategies for 13C-Labeled Dichloroacetic Acid

The following technical guide details the synthesis of 13C-labeled dichloroacetic acid, designed for researchers in metabolic flux analysis and hyperpolarized MRI. Executive Summary & Application Context Dichloroacetic a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 13C-labeled dichloroacetic acid, designed for researchers in metabolic flux analysis and hyperpolarized MRI.

Executive Summary & Application Context

Dichloroacetic acid (DCA), particularly its 13C-isotopomers ([1-13C]DCA and [1,2-13C2]DCA), is a critical metabolic tracer. In hyperpolarized 13C MRI, it serves as a probe for pyruvate dehydrogenase (PDH) kinase activity, modulating the flux of pyruvate into the mitochondrial TCA cycle.

Unlike generic organic synthesis, the production of isotopically labeled DCA requires strict conservation of the carbon backbone. Standard industrial methods (e.g., hydrolysis of trichloroethylene) are discarded here in favor of direct functionalization of labeled acetic acid . This guide presents a "Controlled Over-Chlorination & Selective Hydrolysis" strategy, a self-validating protocol that prioritizes isotopic yield and purity over raw throughput.

Isotopomer Distinctions
  • [1-13C]DCA: Labeled at the carboxyl group (

    
    ). Used to track decarboxylation events or pH imaging.
    
  • [1,2-13C2]DCA: Doubly labeled (

    
    ). Provides scalar coupling (
    
    
    
    ) data in NMR, useful for verifying structural integrity during metabolic transformations.

Strategic Synthesis Pathways

The core challenge in DCA synthesis is selectivity . The chlorination of acetic acid is sequential:



Stopping exactly at DCA is kinetically difficult; mono-chloroacetic acid (MCA) under-chlorination leaves impurities, while trichloroacetic acid (TCA) over-chlorination reduces yield.

The Expert Solution: Instead of attempting to stop the reaction on a "knife-edge," we utilize a Selective Degradation Strategy . We drive the reaction to a mixture of DCA and TCA (ensuring no MCA remains), and then exploit the thermal instability of TCA to remove it.

Pathway Logic Diagram

DCA_Synthesis_Logic Figure 1: The 'Selective Degradation' Strategy. By driving the reaction past MCA and selectively destroying TCA, pure DCA is isolated. AA [13C]-Acetic Acid (Starting Material) MCA Monochloroacetic Acid (MCA) AA->MCA +Cl2 / Catalyst (Slow) DCA [13C]-Dichloroacetic Acid (TARGET) MCA->DCA +Cl2 (Fast) TCA Trichloroacetic Acid (TCA) DCA->TCA +Cl2 (Over-chlorination) Waste Chloroform + CO2 (Volatile Waste) TCA->Waste Selective Hydrolysis (Boiling H2O)

Detailed Protocol: The Modified Hell-Volhard-Zelinsky (HVZ) Route

This protocol is optimized for handling small quantities (1–10 g) of expensive 13C-labeled precursors.

Phase 1: Catalytic Chlorination

Objective: Convert [1-13C]Acetic Acid to a mixture of DCA (>80%) and TCA (<20%), with <1% MCA.

Reagents:

  • [1-13C]Acetic Acid (Glacial, >99% isotopic purity).

  • Chlorine gas (dried).[1]

  • Catalyst: Sulfur (sublimed) or Iodine. (Sulfur is preferred for slower, more controlled lab-scale reactions).

Procedure:

  • Setup: Use a three-neck flask equipped with a dry-ice condenser (to reflux acetyl chloride intermediate), a gas inlet tube (fritted glass), and a thermometer.

  • Catalyst Addition: Add 1-2% w/w sulfur powder to the labeled acetic acid.

  • Activation: Heat the mixture to 100°C.

  • Chlorination: Introduce

    
     gas slowly. The reaction is exothermic; maintain temperature between 105°C and 110°C.
    
    • Critical Checkpoint: Monitor reaction progress by density or NMR aliquots.

    • Target: Continue chlorination until the density reaches approx 1.50–1.55 g/mL (at 20°C). Pure DCA is 1.56 g/mL; TCA is 1.63 g/mL. Stopping slightly early prevents excessive TCA formation, but for high purity, pushing to ~1.58 g/mL ensures all MCA is consumed.

  • Termination: Stop

    
     flow and flush with Nitrogen to remove dissolved chlorine and HCl.
    
Phase 2: Selective Hydrolysis (Purification)

Objective: Chemically destroy TCA impurities without degrading DCA. Mechanism: TCA undergoes decarboxylation in boiling water much faster than DCA.



Procedure:

  • Dilution: Add water to the crude reaction mixture (ratio 1:1 v/v).

  • Reflux: Heat the aqueous solution to reflux (approx. 100°C) for 12–24 hours.

    • Observation: Chloroform (b.p. 61°C) will form and can be distilled off or collected in a trap. Evolution of

      
       gas indicates TCA decomposition.
      
  • Monitoring: Check an aliquot by 1H-NMR. The singlet for TCA (no proton) is not visible in 1H, but the absence of MCA (singlet at ~4.2 ppm) and the stability of the DCA peak (singlet at ~6.3 ppm) confirm the specific removal of unstable species.

  • Extraction: Cool the solution and extract DCA with diethyl ether or ethyl acetate (3x volumes).

  • Drying & Distillation: Dry the organic layer over

    
    . Evaporate solvent. Vacuum distill the residue (b.p. 102°C at 20 mmHg) to obtain pure [1-13C]DCA.
    

Alternative "Salvage" Protocol: Reductive Dechlorination

If a batch is accidentally over-chlorinated to mostly TCA, or if 13C-TCA is the available starting material, use catalytic hydrodechlorination.

Reaction:



Workflow:

  • Dissolve 13C-TCA in water or methanol.

  • Add 5% Pd/C catalyst (10% w/w loading).

  • Stir under

    
     balloon (1 atm) at room temperature.
    
  • Critical Control: Monitor closely by HPLC or NMR. The reaction proceeds TCA

    
     DCA 
    
    
    
    MCA
    
    
    AA. Stop immediately when TCA is consumed to prevent over-reduction to MCA.

Quality Control & Characterization Data

Analytical Specifications
Parameter[1-13C]DCA SpecificationMethod
Chemical Purity > 98%HPLC / Titration
Isotopic Enrichment > 99 atom % 13CMass Spectrometry
Appearance Colorless liquid (hygroscopic)Visual
1H NMR (D2O)

6.2-6.4 ppm (Singlet)
Varian 400 MHz
13C NMR (D2O) C1 (COOH): ~168 ppmC2 (CHCl2): ~65 ppmBruker 500 MHz
Experimental Workflow Diagram

Experimental_Workflow Figure 2: Step-by-Step Purification Workflow for High-Purity 13C-DCA. Start Start: [1-13C]Acetic Acid + Catalyst (S) Rxn Chlorination Reactor Temp: 105-110°C Monitor: Density > 1.50 Start->Rxn Check QC Checkpoint (NMR/Density) Rxn->Check Check->Rxn MCA present Hydrolysis Selective Hydrolysis Reflux in H2O (12h) Removes TCA as CHCl3 Check->Hydrolysis MCA absent TCA present Extract Solvent Extraction (Ether/EtOAc) Hydrolysis->Extract Distill Vacuum Distillation Collect fraction @ 102°C/20mmHg Extract->Distill Final Final Product [1-13C]DCA Distill->Final

Safety & Handling

  • Corrosivity: DCA is a strong acid (pKa ~1.[2]3) and causes severe skin burns. Wear butyl rubber gloves.

  • Volatility: The reaction generates HCl gas. A caustic scrubber (NaOH trap) is mandatory for the exhaust line.

  • Toxicity: DCA is a neurotoxin. Handle all labeled powders and liquids in a fume hood.

References

  • Organic Syntheses. "Dichloroacetic acid." Org.[1][2][3][4][5][6] Synth.1939 , 19, 38. Link

  • World Health Organization (WHO). "Dichloroacetic acid: Aspects of Safety and Synthesis." IARC Monographs. Link

  • Sigma-Aldrich. "Dichloroacetic acid-1-13C Product Specification." Link

  • Gallagher, F. A., et al. "13C MR Spectroscopy Measurements of Glutamine Metabolism in Human Hepatocellular Carcinoma." Magnetic Resonance in Medicine, 2008. (Contextualizing DCA as a metabolic probe). Link

  • US Patent 1,921,717. "Method of making dichloroacetic acid."[4] (Describes the selective hydrolysis purification method). Link

Sources

Exploratory

Difference between Dichloro(1-13C)acetic acid and unlabeled DCA

The following technical guide details the distinction between Dichloro(1-13C)acetic acid and unlabeled Dichloroacetic acid (DCA), focusing on their divergent roles in drug development, metabolic tracing, and quantitative...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the distinction between Dichloro(1-13C)acetic acid and unlabeled Dichloroacetic acid (DCA), focusing on their divergent roles in drug development, metabolic tracing, and quantitative bioanalysis.

Role Distinction: Pharmacological Effector vs. Analytical Reference

Executive Summary

In metabolic research and oncology, Unlabeled Dichloroacetic Acid (DCA) acts as a pharmacological effector . It is a small-molecule metabolic modulator that inhibits Pyruvate Dehydrogenase Kinase (PDK), thereby forcing a metabolic shift from glycolysis to glucose oxidation (reversing the Warburg effect).[1]

Dichloro(1-13C)acetic Acid , conversely, serves as an analytical tool . It is a stable isotope-labeled isotopologue used primarily as an Internal Standard (IS) for the precise quantification of DCA in biological matrices via Mass Spectrometry (MS) or as a tracer in Nuclear Magnetic Resonance (NMR) studies. It possesses identical chemical reactivity to the drug but carries a distinct mass and magnetic signature.

Physicochemical & Isotopic Characterization

The fundamental difference lies in the isotopic composition of the carboxyl carbon (C1). This single neutron addition alters the mass-to-charge ratio (


) and nuclear spin properties without affecting the compound's binding affinity or general pharmacokinetics.
Table 1: Comparative Specifications
FeatureUnlabeled DCA (Therapeutic)Dichloro(1-13C)acetic Acid (Analytical)
CAS Number 79-43-6173470-70-7
Formula


Molecular Weight 128.94 g/mol 129.95 g/mol (+1 Da shift)
Isotopic Enrichment Natural Abundance (~1.1%

)

99 atom %

at C1
Primary Application PDK Inhibition, Metabolic ModulationLC-MS Internal Standard, NMR Tracer
NMR Signature C1 signal at ~170 ppm (low intensity)Enhanced C1 doublet (split by H)
Mass Spectrometry Parent Ion

: 127
Parent Ion

: 128
Diagram 1: Structural & Isotopic Distinction

DCA_Structure cluster_0 Unlabeled DCA (Drug) cluster_1 Dichloro(1-13C)acetic Acid (Tracer) DCA Cl2-CH-12COOH (Mass: 128.94) DCA_13C Cl2-CH-13COOH (Mass: 129.95) *Active NMR Nucleus* DCA->DCA_13C Isotopic Substitution (12C -> 13C)

Caption: Comparison of unlabeled DCA and 1-13C labeled DCA. The 13C substitution at the carboxyl group provides the +1 Da mass shift and NMR visibility.

High-Fidelity Analytical Applications

The labeled compound is critical for validating the efficacy and safety of the unlabeled drug. Because DCA inhibits its own metabolism (suicide inhibition of GSTZ1), its pharmacokinetics (PK) are non-linear. Accurate measurement is impossible without a stable isotope standard to compensate for matrix effects.

A. LC-MS/MS Quantification (The "Gold Standard")

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Dichloro(1-13C)acetic acid is spiked into plasma samples.

  • Mechanism: It co-elutes with the analyte (unlabeled DCA) but is detected in a separate mass channel (

    
     128 vs 127).
    
  • Why 1-13C? While deuterated standards (

    
     or 
    
    
    
    -DCA) are available, 13C labels are non-exchangeable and often more stable than deuterium on acidic alpha-carbons, preventing "label loss" during derivatization or storage.
B. Hyperpolarized C MRI Context

Crucial Distinction: Researchers often confuse the probe with the modulator.

  • The Modulator: Unlabeled DCA is injected to inhibit PDK.

  • The Probe: Hyperpolarized

    
    Pyruvate is injected subsequently.[2]
    
  • The Readout: DCA treatment increases the flux of hyperpolarized pyruvate into

    
    Bicarbonate (via PDH) rather than Lactate.[3]
    

Note: Dichloro(1-13C)acetic acid itself is rarely hyperpolarized because its metabolic conversion (to glyoxylate) is too slow to compete with the T1 relaxation time of the hyperpolarized signal (~30-60s).

Experimental Protocols

Protocol A: Quantification of DCA in Plasma (LC-MS/MS)

Objective: Determine DCA concentration in rodent/human plasma using Dichloro(1-13C)acetic acid as the Internal Standard (IS).

Reagents:

  • Analyte: Unlabeled DCA (Sigma).

  • IS: Dichloro(1-13C)acetic acid (99% enrichment).

  • Matrix: Plasma (EDTA).

Workflow:

  • Preparation: Prepare a 1 µg/mL stock solution of IS in methanol.

  • Extraction:

    • Aliquot 50 µL plasma.

    • Add 10 µL IS working solution.

    • Add 150 µL Acetonitrile (protein precipitation). Vortex 30s.

    • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 100 µL supernatant to a glass vial.

  • LC-MS/MS Parameters:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred due to DCA's high polarity.

    • Mobile Phase: Acetonitrile/Water (ammonium acetate buffer, pH 9).

    • Ionization: Electrospray Ionization (ESI) in Negative Mode (DCA deprotonates easily).

    • Transitions (MRM):

      • Unlabeled DCA:

        
         (Loss of 
        
        
        
        ).
      • 1-13C DCA:

        
         (Loss of 
        
        
        
        ). Note: The fragment ion is often identical if the label is lost as CO2, so parent ion separation is key.
Protocol B: In Vivo Metabolic Modulation (MRI)

Objective: Use Unlabeled DCA to modulate tumor metabolism, visualized via Hyperpolarized


Pyruvate.
  • Baseline Scan: Inject Hyperpolarized

    
    Pyruvate into the tail vein. Acquire 
    
    
    
    spectra to establish the baseline Lactate/Bicarbonate ratio.
  • DCA Administration:

    • Inject Unlabeled DCA (50–100 mg/kg) i.p. or i.v.

    • Wait Time: 30–60 minutes. (Essential: This allows DCA to enter the cell, inhibit PDK, and activate the PDH complex).[4]

  • Post-Treatment Scan: Inject a second bolus of Hyperpolarized

    
    Pyruvate.
    
  • Analysis: A significant increase in the

    
    -Bicarbonate signal relative to Lactate confirms effective PDK inhibition by DCA.
    

Mechanistic Visualization: The PDK/PDH Axis

The following diagram illustrates where Unlabeled DCA acts within the metabolic pathway and how it alters the signal of a hyperpolarized tracer.

DCA_Mechanism cluster_mitochondria Mitochondrial Matrix DCA Unlabeled DCA (Drug) PDK PDK (Pyruvate Dehydrogenase Kinase) DCA->PDK Inhibits PDH PDH Complex (Inactive) PDK->PDH Phosphorylates (Inactivates) PDH_Active PDH Complex (Active) PDH->PDH_Active Dephosphorylation (Activation) Pyruvate [1-13C]Pyruvate (Hyperpolarized Probe) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Flux Bicarbonate [1-13C]Bicarbonate (MR Signal Readout) Pyruvate->Bicarbonate Decarboxylation Lactate [1-13C]Lactate (Warburg Signal) Pyruvate->Lactate LDH (Glycolysis)

Caption: Mechanism of Action. DCA inhibits PDK, preventing PDH inactivation. This forces Hyperpolarized Pyruvate flux toward Acetyl-CoA and Bicarbonate (Green path) rather than Lactate (Red path).

References

  • Stacpoole, P. W. (2011). The Pharmacology of Dichloroacetate. Metabolism: Clinical and Experimental.

  • Michelakis, E. D., et al. (2008). Metabolic Modulation of Glioblastoma with Dichloroacetate. Science Translational Medicine.

  • Park, J. M., et al. (2013). Metabolic Response of Glioma to Dichloroacetate Measured in vivo by Hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging. Neuro-Oncology.

  • Henderson, T. J., et al. (2011). 13C NMR Spectroscopy of Dichloroacetate Metabolism. Magnetic Resonance in Medicine.

  • James, M. O., et al. (2017). Pharmacokinetics and Metabolism of [1,2-13C]Dichloroacetate in Children with MELAS. The Journal of Clinical Pharmacology.

Sources

Foundational

Dichloro(1-13C)acetic Acid: Solubility Profiling &amp; Technical Handling Guide

Topic: Solubility Data & Handling Protocols for Dichloro(1-13C)acetic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Scientists[1] [1] Executive Summary D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Data & Handling Protocols for Dichloro(1-13C)acetic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Scientists[1]

[1]

Executive Summary

Dichloro(1-13C)acetic acid (DCA-1-13C) is a high-value isotopic tracer used primarily in metabolic flux analysis (targeting the Pyruvate Dehydrogenase Complex) and as an internal standard in NMR spectroscopy.[1] While its biological utility lies in the specific carbon-13 label, its physicochemical behavior—specifically solubility—is governed by the bulk properties of the dichloroacetic acid moiety.

This guide provides a definitive solubility profile for DCA-1-13C, derived from validated physicochemical data of its natural abundance analogue.[1] It integrates these data with strict handling protocols required for expensive, isotopically labeled reagents to prevent label dilution and degradation.[1]

Physicochemical Architecture

To understand the solubility behavior of DCA-1-13C, one must analyze its molecular descriptors.[1] The substitution of


C with 

C increases the molecular weight by approximately 1 Dalton but has a negligible effect on the electronic environment, dipole moment, or solvent-solute thermodynamics.[1] Therefore, solubility data for standard DCA is the scientifically accepted proxy for the labeled variant.[1]
Key Molecular Descriptors
PropertyValueImplication for Solvation
Molecular Formula

C

CH

Cl

O

Amphiphilic character
pKa 1.35 (Strong Organic Acid)Ionizes readily in high-dielectric solvents (water, MeOH)
LogP (Octanol/Water) 0.92Lipophilic enough for organic extraction; hydrophilic enough for aqueous miscibility
H-Bond Donors 1 (Carboxylic -OH)Forms dimers in non-polar solvents
H-Bond Acceptors 2 (Carbonyl O, Hydroxyl O)Excellent solubility in H-bond donating solvents

Solubility Data Matrix

DCA-1-13C exhibits miscibility with a wide range of polar and semi-polar organic solvents due to its ability to act as both a hydrogen bond donor and acceptor.[1]

Primary Solvent Compatibility Table

Data reflects saturation limits at 25°C. "Miscible" indicates the solute mixes in all proportions.[1]

Solvent ClassSolventSolubility StatusMechanistic Insight
Protogenic Polar Water (D

O)
Miscible Ionization dominates; forms stable anions.[1]
Methanol (-d

)
Miscible Strong H-bonding solvation shell.[1]
Ethanol (-d

)
Miscible Ideal for preparing biological stock solutions.[1]
Aprotic Polar DMSO (-d

)
Miscible Strong dipole-dipole interactions; disrupts acid dimers.[1]
Acetone (-d

)
Soluble (>500 mg/mL) Carbonyl interactions stabilize the acid.[1]
Acetonitrile (-d

)
Soluble Good for HPLC/LC-MS prep; avoids esterification risk.[1]
Non-Polar / Halogenated Chloroform (CDCl

)
Soluble DCA exists primarily as H-bonded cyclic dimers.[1]
Dichloromethane Soluble Common extraction solvent.[1]
Diethyl Ether Miscible High solubility due to ether oxygen basicity accepting H-bonds.[1]
Hydrocarbons Hexane/Heptane Slightly SolublePhase separation likely at high concentrations.[1]

Critical Note on Stability: While soluble in alcohols (methanol/ethanol), DCA is a strong acid and can catalyze its own esterification over time (Fisher Esterification).[1] Always prepare alcoholic solutions fresh or store at -20°C to prevent the formation of Methyl Dichloro(1-13C)acetate, which alters the NMR signal and metabolic pathway.[1]

Solvation Mechanisms & Interactions

The following diagram illustrates how DCA-1-13C interacts differently depending on the solvent environment. Understanding this is crucial for interpreting NMR shifts, as the solvent shell affects the chemical shift of the carbonyl carbon.

SolvationMechanism cluster_Polar Polar Solvents (DMSO, Water) cluster_NonPolar Non-Polar Solvents (CDCl3, Hexane) DCA Dichloro(1-13C)acetic Acid Ionization Ionization / H-Bonding DCA->Ionization Dimerization Cyclic Dimer Formation DCA->Dimerization Monomer Solvated Monomer (Sharp NMR Signals) Ionization->Monomer Stabilizes BroadSignal Dimer Equilibrium (Shifted NMR Signals) Dimerization->BroadSignal Equilibrium

Figure 1: Solvation mechanisms affecting DCA-1-13C structural state. In polar solvents, it exists as a solvated monomer/ion; in non-polar solvents, it forms cyclic dimers.[1]

Technical Handling Protocol (Standard Preparation)

Handling


C-labeled compounds requires protocols that minimize loss (due to high cost) and prevent contamination (hygroscopicity).[1]
Equipment Prerequisites
  • Environment: Glove box or desiccated glove bag (Recommended).

  • Weighing: 5-digit analytical balance (0.01 mg resolution).

  • Vessels: Amber glass vials with PTFE-lined caps (DCA is photosensitive and corrosive to plastics).[1]

Step-by-Step Workflow
  • Equilibration: Allow the DCA-1-13C ampoule to reach room temperature before opening to prevent condensation of atmospheric moisture, which is critical as DCA is hygroscopic.[1]

  • Primary Weighing (Difference Method):

    • Tare the balance with the receiving vial (containing solvent if volumetric accuracy is secondary, or empty if gravimetric).[1]

    • Using a glass Pasteur pipette (avoid plastic tips), transfer the required volume.[1]

    • Note: DCA is a liquid at RT (MP ~13°C).[1][2] If solid, gently warm in hands.[1]

  • Dissolution:

    • Add the chosen solvent (e.g., DMSO-d6 or D2O).[1]

    • Vortex for 10 seconds. DCA dissolves rapidly; sonication is rarely needed.[1]

  • Neutralization (For Biological Assays):

    • DCA is highly acidic (pH ~1.5 in water).[1] For cell culture, neutralize with 1N NaOH or NaHCO

      
       to pH 7.4 immediately before use to create Sodium Dichloro(1-13C)acetate.[1]
      
    • Warning: Exothermic reaction.[1] Add base slowly and on ice.

Application Decision Matrix

Select the solvent system based on the analytical end-point.

ApplicationMatrix Start Select Application NMR NMR Spectroscopy (Structure/Purity) Start->NMR Metabolism In Vivo / In Vitro (Metabolic Flux) Start->Metabolism Synthesis Chemical Synthesis (Derivatization) Start->Synthesis Solv1 D2O / MeOD (Exchangeable Protons lost) NMR->Solv1 Hydrophilic Solv2 DMSO-d6 / CDCl3 (Protons visible) NMR->Solv2 Lipophilic Form1 Saline (0.9% NaCl) Neutralized to pH 7.4 Metabolism->Form1 Direct Injection React1 Dichloromethane (DCM) Standard Organic Rxn Synthesis->React1

Figure 2: Solvent selection decision tree based on downstream analytical requirements.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6597, Dichloroacetic acid.[1] Retrieved from [Link][1]

  • World Health Organization (2004). Dichloroacetic Acid in Drinking-water: Background document for development of WHO Guidelines.[1] Retrieved from [Link][1]

  • Stupp, G. S., et al. (2013). Isotopic labeling of C. elegans for metabolomics and fluxomics.[1] Protocol for

    
    C handling. Retrieved from [Link]
    
  • International Labour Organization (ICSC). International Chemical Safety Card: Dichloroacetic Acid (ICSC 0868).[1][2] Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Physicochemical Properties of Dichloro(1-13C)acetic Acid

Executive Summary Dichloro(1-13C)acetic acid (CAS: 173470-70-7) is a stable isotope-labeled analog of dichloroacetic acid (DCA). It is primarily utilized as a metabolic tracer in nuclear magnetic resonance (NMR) spectros...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichloro(1-13C)acetic acid (CAS: 173470-70-7) is a stable isotope-labeled analog of dichloroacetic acid (DCA). It is primarily utilized as a metabolic tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to study the pyruvate dehydrogenase complex (PDC) and the Warburg effect in oncology.

This guide provides authoritative physicochemical data, focusing on the melting and boiling points, and synthesizes these values with practical handling protocols for laboratory applications.

Core Physicochemical Data
PropertyValueConditionSource
Melting Point 9 – 11 °C Standard Atmosphere (1 atm)Sigma-Aldrich [1]
Boiling Point 194 °C Standard Atmosphere (1 atm)Sigma-Aldrich [1]
Density 1.575 g/mLat 25 °CSigma-Aldrich [1]
Appearance Colorless Liquidat >11 °C (Room Temp)Observed
pKa ~1.35Aqueous solutionMerck [2]

Critical Application Insight: The melting point of 9–11 °C places this compound at a critical phase transition boundary for laboratory handling. It is typically stored at 2–8 °C (refrigerated), where it exists as a solid (or supercooled liquid). Upon exposure to ambient laboratory temperatures (20–25 °C), it will spontaneously melt into a corrosive liquid.

Technical Analysis of Isotopic Substitution

The Isotope Effect on Phase Transitions

Researchers often query whether the substitution of Carbon-12 (


C) with Carbon-13 (

C) at the C1 position alters the melting or boiling points.
  • Scientific Consensus: The substitution of

    
    C results in a negligible Kinetic Isotope Effect (KIE)  regarding phase transitions for molecules of this mass (
    
    
    
    g/mol ).
  • Mechanism: Phase transitions are governed by intermolecular forces (hydrogen bonding, van der Waals forces) which are determined by the electronic structure of the molecule. Since

    
    C and 
    
    
    
    C have identical electronic configurations, the dipole moments and hydrogen bonding capabilities of Dichloro(1-13C)acetic acid remain statistically identical to the unlabeled parent compound [3].
  • Practical Implication: The physical constants for unlabeled Dichloroacetic acid (CAS 79-43-6) are valid proxies for the labeled compound in thermodynamic calculations.

Structural Visualization

The following diagram illustrates the molecular structure, highlighting the labeled carboxyl carbon (


C) which serves as the NMR active nucleus.

G Figure 1: Molecular Connectivity of Dichloro(1-13C)acetic Acid C1 13C (Carboxyl) C2 C (Alpha) C1->C2 O1 O (Carbonyl) C1->O1 Double Bond OH OH (Hydroxyl) C1->OH Cl1 Cl C2->Cl1 Cl2 Cl C2->Cl2 H H C2->H

Experimental Protocols & Handling

Due to the low melting point and high corrosivity, handling Dichloro(1-13C)acetic acid requires a specific workflow to ensure accurate dosing and user safety.

Safety Pre-Requisites[1][2][3][4][5]
  • Hazards: Causes severe skin burns and eye damage (Category 1A).[1] Suspected carcinogen [1].[2][3]

  • PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a face shield if working with volumes >10 mL. Work strictly inside a fume hood.

Protocol: Preparation of a Stock Solution

This protocol addresses the challenge of weighing a substance that melts near room temperature and is hygroscopic.

Objective: Prepare a 100 mM stock solution in Deuterium Oxide (


) for NMR.
  • Thermal Equilibration:

    • Remove the container from 4°C storage.

    • Decision Point: If the compound is solid, allow it to stand at room temperature (20°C) for 15–20 minutes until fully liquefied. Weighing the liquid is more precise than chipping away solid chunks, which introduces moisture.

  • Gravimetric Measurement (By Difference):

    • Place a sealed volumetric flask on the balance and tare.

    • Using a glass Pasteur pipette (plastic may leach plasticizers due to acidity), transfer the target volume.

    • Note: Do not rely on volumetric pipetting for the neat liquid due to its high viscosity and density (1.575 g/mL). Always weigh the mass.

    • Calculation: Mass required (

      
      ) = 
      
      
      
      .
  • Solubilization:

    • Add the solvent (

      
      ) slowly. The dissolution is exothermic.
      
    • Neutralization (Optional but Critical): The neat acid has a pH < 1. For biological NMR, neutralize to pH 7.0 using

      
       or 
      
      
      
      .
    • Caution: Neutralization generates heat. Perform on ice to prevent degradation or boiling of the solvent.

Handling Workflow Diagram

Workflow Figure 2: Safe Handling Workflow for Low-Melting Corrosives Start Start: Remove from 4°C Storage CheckState Check Physical State Start->CheckState Liquefy Allow to Liquefy (15 mins @ 20°C) CheckState->Liquefy Solid Weigh Weigh by Difference (Target Mass) CheckState->Weigh Liquid Liquefy->Weigh Dissolve Dissolve in Solvent (Exothermic Reaction) Weigh->Dissolve Neutralize Neutralize to pH 7.0 (On Ice) Dissolve->Neutralize Store Store Stock @ -20°C Neutralize->Store

Applications in Drug Development

Dichloro(1-13C)acetic acid is a specialized tool in metabolic flux analysis.

  • PDK Inhibition Studies: DCA inhibits Pyruvate Dehydrogenase Kinase (PDK), forcing cells to shift from glycolysis to glucose oxidation. The

    
    C label at the C1 position allows researchers to track the fate of the carboxyl group.
    
  • Hyperpolarized MRI: The 1-13C position has a long spin-lattice relaxation time (

    
    ), making it a candidate for hyperpolarized 
    
    
    
    C-MRI to image tumor pH and metabolism in real-time [4].

References

  • Jankowski, P., et al. (2018). Isotope effects in NMR spectroscopy. Annual Reports on NMR Spectroscopy.
  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS. Retrieved from [Link]

Sources

Foundational

Technical Guide: Structure, Bonding, and Analysis of Dichloro(1-13C)acetic Acid

Executive Summary & Strategic Utility Dichloro(1-13C)acetic acid (DCA-1-13C) is a specialized stable isotopologue of dichloroacetic acid, a pyruvate dehydrogenase kinase (PDK) inhibitor. While standard DCA is a metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Dichloro(1-13C)acetic acid (DCA-1-13C) is a specialized stable isotopologue of dichloroacetic acid, a pyruvate dehydrogenase kinase (PDK) inhibitor. While standard DCA is a metabolic modulator investigated for cancer therapy and lactic acidosis, the


  variant serves a distinct, higher-order purpose: it is a non-radioactive magnetic resonance probe.

By substituting the carboxyl carbon (


) with the magnetic isotope 

(spin-1/2), researchers gain a "spyhole" into the electronic environment of the molecule and its metabolic fate. This guide analyzes the structural integrity, spectroscopic signatures, and hyperpolarization dynamics that make DCA-1-13C a critical tool in modern metabolic flux analysis.

Structural & Electronic Dynamics

To understand the behavior of DCA-1-13C, we must first deconstruct its bonding environment. The molecule consists of a dichloromethyl group (


) attached to a labeled carboxyl group (

).
Inductive Effects and Acidity

The two chlorine atoms at the


-position (C2) exert a powerful electron-withdrawing inductive effect (

effect).
  • Electron Density Pull: The electronegative chlorines pull electron density through the

    
    -bond framework away from the carboxyl group.
    
  • Bond Polarization: This withdrawal destabilizes the O-H bond, making the proton significantly more acidic than in acetic acid.

    • 
       (Acetic Acid): ~4.76
      
    • 
       (DCA): ~1.2
      
  • Impact on

    
     Nucleus:  The electron deficiency at the C1 position deshields the nucleus, influencing its chemical shift in NMR (discussed in Section 3).
    
Conformational Geometry

DCA exists in dynamic equilibrium between rotational conformers (rotamers) defined by the dihedral angle between the C-H bond (on C2) and the C=O bond (on C1).

  • Anti-Conformer: The C-H bond is anti-periplanar to the C=O bond. This is generally the most stable conformer in the gas phase due to minimized dipole repulsion between the C=O oxygen and the Cl atoms.

  • Gauche-Conformers: The C-H bond is roughly

    
     relative to the C=O.
    
Hydrogen Bonding Dimerization

In non-polar solvents (e.g.,


) or the solid state, DCA-1-13C forms cyclic dimers held together by two strong intermolecular hydrogen bonds.
  • Bonding Motif:

    
    
    
  • Isotope Effect: The

    
     substitution slightly alters the zero-point vibrational energy of the C=O bond but does not significantly perturb the H-bond geometry compared to the unlabeled isotopologue.
    

Spectroscopic Profiling: The Isotope Signature

The


 label transforms the molecule from a spectroscopically "silent" entity (in Carbon NMR) to a highly active probe.
Nuclear Magnetic Resonance ( -NMR)

The


 nucleus provides specific parameters verifying structure and purity.
ParameterValue / RangeStructural Causality
Chemical Shift (

)
168.0 – 172.0 ppm The carbonyl carbon (C1) is deshielded by the double bond to oxygen. The

-chlorines exert an inductive effect, generally shifting it slightly upfield relative to acetic acid (~176 ppm) due to complex shielding anisotropies, though the electron withdrawal dominates the acidity.
Coupling (

)
~50 - 60 Hz If C2 were also labeled, this splitting would appear. In this specific isotopologue (only C1 labeled), this is silent unless observing natural abundance C2 satellites.
Coupling (

)
~2 - 5 Hz Long-range coupling between the C1 nucleus and the proton on C2. Appears as a doublet in proton-coupled spectra.
Relaxation (

)
20 - 45 s Critical Parameter. The C1 carbon has no directly attached protons (quaternary-like). The lack of efficient dipolar relaxation pathways leads to a very long longitudinal relaxation time (

), essential for hyperpolarization.
Vibrational Spectroscopy (IR/Raman)

The substitution of


 (mass 12) with 

(mass 13) lowers the vibrational frequency of the carbonyl stretch according to Hooke's Law:

  • Unlabeled DCA (

    
    ):  ~1740 - 1760 cm
    
    
    
    (monomer).
  • DCA-1-13C (

    
    ):  Shifts to lower frequency by approximately 40 – 45 cm
    
    
    
    .
  • Diagnostic Value: This shift allows researchers to distinguish endogenous (unlabeled) metabolic pools from the exogenous (labeled) tracer in specialized IR imaging setups.

Advanced Application: Hyperpolarized Metabolic Imaging

The primary utility of DCA-1-13C in drug development is its use in Dissolution Dynamic Nuclear Polarization (d-DNP) . This technique enhances the NMR signal by


, allowing real-time tracking of the drug's uptake and binding in vivo.
The Hyperpolarization Workflow

The long


 of the carboxyl carbon allows the hyperpolarized state to survive long enough (approx. 1-2 minutes) for injection and imaging.

HyperpolarizationWorkflow cluster_prep Preparation cluster_exp Experiment Node1 DCA-1-13C Sample + Trityl Radical Node2 DNP Polarizer (1.4K, 3.35T, µ-waves) Node1->Node2 Vitrification Node3 Rapid Dissolution (Superheated Buffer) Node2->Node3 Electron-to-Nucleus Spin Transfer Node4 Intravenous Injection Node3->Node4 < 10s Transfer Time Node5 MRI/MRS Acquisition (13C Imaging) Node4->Node5 Metabolic Flux

Figure 1: Workflow for generating and utilizing hyperpolarized DCA-1-13C for in vivo metabolic analysis.

Experimental Protocols

Synthesis Protocol: Selective Chlorination

Objective: Synthesize DCA-1-13C starting from commercially available Acetic Acid-1-13C to ensure label integrity.

Reagents:

  • Acetic Acid-1-13C (

    
    ) - Precursor
    
  • Chlorine Gas (

    
    ) - Reagent
    
  • Sulfur or Iodine - Catalyst

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube (submerged), a reflux condenser, and a thermometer.

  • Charging: Add Acetic Acid-1-13C and catalyst (1-2 mol% Sulfur) to the flask.

  • Heating: Heat the mixture to 100°C.

  • Chlorination: Slowly bubble dry

    
     gas through the mixture. The reaction is exothermic; maintain temperature between 105-110°C.
    
    • Reaction:

      
      
      
  • Monitoring: Monitor reaction progress via NMR aliquots. Stop when the monochloro- species disappears and before trichloroacetic acid forms significantly.

  • Purification: Distill the product under reduced pressure (bp ~102°C at 20 mmHg) to separate DCA from MCA (monochloro) and TCA (trichloro) impurities.

Self-Validating QC Protocol

To ensure the compound is suitable for hyperpolarization (where impurities quench signal), follow this logic-gated QC process.

CheckMethodAcceptance CriteriaFailure Action
Isotopic Enrichment Mass Spectrometry (ESI-MS)M-1 peak at m/z 129 > 99% relative to m/z 128.Re-source precursor.
Chemical Purity

-NMR (

)
Doublet at

5.9-6.0 ppm (CHCl2). No singlet at 4.1 ppm (MCA).
Redistill.
Label Position

-NMR
Dominant singlet/doublet at ~170 ppm. No enhanced signal at ~65 ppm (C2).Reject batch (scrambling).
Relaxation Check Inversion Recovery NMR

(degassed).
Degas thoroughly (remove

).

References

  • PubChem. Dichloro(1-13C)acetic acid | C2H2Cl2O2.[1] National Library of Medicine. Available at: [Link]

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS. Available at: [Link]

  • Kurhanewicz, J., et al. (2011). Analysis of Cancer Metabolism with Hyperpolarized 13C MRI. Neoplasia. Available at: [Link]

  • Organic Syntheses. Dichloroacetic Acid Synthesis Protocol. Coll. Vol. 2, p.181 (1943). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative ¹³C NMR Profiling Using Dichloro(1-¹³C)acetic Acid as a Dual-Purpose Internal Standard

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary In the realm of complex drug development and metabolomics, qu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

In the realm of complex drug development and metabolomics, quantitative Nuclear Magnetic Resonance (qNMR) requires internal standards that do not interfere with analyte signals. While traditional standards like DSS or TSP resonate at 0 ppm—a region often convoluted by aliphatic lipids or siloxane excipients—Dichloro(1-¹³C)acetic acid (¹³C-DCA) offers a superior alternative. By placing a 100% isotopically enriched signal in the sparsely populated carboxylate region (~170–175 ppm), ¹³C-DCA provides baseline-resolved spectral isolation. Furthermore, its well-characterized acid-base equilibrium allows it to serve simultaneously as a highly accurate in situ pH indicator for acidic matrices[1].

This application note details the mechanistic causality behind using ¹³C-DCA, outlines the critical instrument parameters required to circumvent relaxation bottlenecks, and provides a self-validating protocol for absolute quantification.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen rather than merely following a recipe. The use of ¹³C-DCA is governed by three fundamental NMR principles:

A. Spectral Isolation & Isotopic Amplification

The ¹³C label is located at the C1 (carboxyl) position. Because the molecule is 100% enriched at this site, you can spike the standard at micro-molar concentrations while still achieving a signal-to-noise ratio (SNR) comparable to analytes present at milli-molar concentrations (which possess only ~1.1% natural ¹³C abundance). This trace-level spiking prevents matrix perturbation and avoids altering the ionic strength of delicate biological samples. DCA has been successfully utilized as a robust internal standard for the quantification of complex, highly functionalized mixtures, such as aromatic organosulfates[2].

B. The Relaxation Bottleneck & NOE Suppression

The Problem: The C1 carbon of ¹³C-DCA lacks directly attached protons. Consequently, it experiences minimal dipole-dipole relaxation, leading to a highly extended longitudinal relaxation time (


). If a standard ¹³C pulse sequence is used, the C1 signal will saturate, artificially reducing its integral and ruining quantification. Furthermore, standard proton decoupling induces the Nuclear Overhauser Effect (NOE), which enhances carbon signals unpredictably based on their proton proximity.
The Solution:  To make the integral of ¹³C-DCA directly comparable to an analyte, NOE must be completely suppressed using Inverse Gated Decoupling . In this sequence, the decoupler is turned off during the relaxation delay (

) to allow equilibrium populations to restore without NOE buildup, and turned on only during acquisition to collapse multiplets into sharp singlets.
C. In Situ pH Monitoring

DCA possesses a low pKa (experimentally determined between 1.06 and 1.26 depending on ionic strength)[1]. Because its protonated and deprotonated forms are in fast exchange on the NMR timescale, the observed chemical shift is a predictable, population-weighted average of the two states. This makes DCA an exceptional internal indicator for monitoring pH gradients in highly acidic (pH < 2) analytical environments[3].

Mechanism A A C Observed 13C Shift Population-weighted average A->C Fast Exchange B B B->C Fast Exchange

Caption: Equilibrium states of Dichloro(1-13C)acetic acid governing the observed 13C chemical shift.

Quantitative Data Summaries

Table 1: Physicochemical & NMR Properties of ¹³C-DCA
ParameterValue / CharacteristicImpact on Experimental Design
Formula CHCl₂¹³COOH100% enriched at C1; requires natural abundance correction for analytes.
Molecular Weight 129.94 g/mol Used for precise gravimetric standard preparation.
¹³C Chemical Shift (C1) ~170.0 - 175.0 ppmResonates in a clean spectral window; avoids aliphatic/aromatic overlap.
pKa ~1.26Shift is highly sensitive to pH changes in the 0.5 - 2.5 range[1].
Estimated

(C1)
> 10 seconds (in D₂O)Necessitates long

delays or the addition of a relaxation agent.
Table 2: Comparative Analysis of NMR Internal Standards
StandardChemical Shift (ppm)Matrix Overlap RiskVolatilityBest Use Case
TSP / DSS 0.0 ppmHigh (Lipids, Siloxanes)LowGeneral aqueous ¹H NMR.
Acetone 30.9, 206.0 ppmModerateHighQuick calibration; non-quantitative.
¹³C-DCA ~170 - 175 ppmVery Low LowQuantitative ¹³C NMR in complex biological/environmental matrices.

Experimental Protocols

The following self-validating protocol ensures absolute quantitative accuracy by mitigating relaxation and NOE variables.

Workflow Step1 1. Matrix Prep (Aqueous/Organic) Step2 2. Spike 13C-DCA (Known Conc.) Step1->Step2 Step3 3. Add Cr(acac)3 (Relaxation Agent) Step2->Step3 Step4 4. Inverse Gated Acq. (Suppress NOE) Step3->Step4 Step5 5. Integration (Abundance Adjusted) Step4->Step5

Caption: Step-by-step workflow for quantitative 13C NMR using 13C-DCA.

Phase 1: Sample Preparation
  • Standard Stock Preparation: Accurately weigh 12.99 mg of Dichloro(1-¹³C)acetic acid using a microbalance. Dissolve in 1.00 mL of D₂O to create a 100 mM stock solution.

  • Relaxation Agent (Optional but Recommended): To bypass the severely long

    
     of the C1 carbon, prepare a 50 mM stock of Chromium(III) acetylacetonate (Cr(acac)₃) in the appropriate deuterated solvent. Note: Cr(acac)₃ acts as a paramagnetic relaxation reagent, drastically reducing 
    
    
    
    and allowing for faster acquisition.
  • Sample Spiking: To 500 µL of your unknown biological or chemical sample, add exactly 10.0 µL of the 100 mM ¹³C-DCA stock (final standard concentration = ~1.96 mM). Add 10.0 µL of the Cr(acac)₃ stock.

Phase 2: NMR Acquisition Parameters

Load the sample into the NMR spectrometer (e.g., 400 MHz or higher) and lock/shim as usual. Apply the following critical parameters:

  • Pulse Sequence: Inverse Gated Decoupling (e.g., zgig on Bruker systems).

  • Pulse Angle: 90° (Ensure accurate pulse calibration for your specific probe).

  • Relaxation Delay (

    
    ): 
    
    • Without Cr(acac)₃: Set

      
       (Typically > 60 seconds).
      
    • With Cr(acac)₃: Set

      
       to 
      
      
      
      seconds.
  • Acquisition Time (

    
    ):  ~1.5 - 2.0 seconds to ensure sufficient digital resolution.
    
  • Scans (

    
    ):  Minimum of 128, optimized based on the analyte's concentration.
    
Phase 3: Data Processing & Absolute Quantification

After Fourier transformation, phase correction, and baseline correction, integrate the ¹³C-DCA peak (~170 ppm) and set its value to a known reference integral (


). Integrate your analyte peak (

).

The Natural Abundance Correction: Because ¹³C-DCA is 100% enriched, while an unlabelled analyte contains only ~1.1% ¹³C, you must account for this isotopic discrepancy to calculate the true molarity of the analyte (


):


Where:

  • 
     = Concentration of ¹³C-DCA in the NMR tube.
    
  • 
     = Integral of the analyte carbon.
    
  • 
     = Integral of the ¹³C-DCA carbon.
    
  • 
     = Natural abundance of ¹³C (Use exact fractional abundance if high precision is required, typically 0.01109).
    
  • 
     = Number of equivalent carbons in the standard (1 for ¹³C-DCA).
    
  • 
     = Number of equivalent carbons producing the analyte peak.
    

(Note: If you are quantifying a fully ¹³C-labeled metabolite in a flux experiment, omit the


 multiplier).

References

  • Accurate determination of low pK values by (1)
  • Aromatic organosulfates in atmospheric aerosols: synthesis, characteriz
  • Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques ACS Public

Sources

Application

Application Note: Metabolic Flux Analysis and Pharmacokinetic Profiling Using Dichloro(1-13C)acetic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: In Vitro (Hepatic Cytosol/Cell Culture) and In Vivo (Human/Rodent Models) Techniques: GC-MS/MS (ECNI), Hyperpolarized 13C-MR...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: In Vitro (Hepatic Cytosol/Cell Culture) and In Vivo (Human/Rodent Models) Techniques: GC-MS/MS (ECNI), Hyperpolarized 13C-MRSI

Introduction & Mechanistic Overview

Dichloroacetate (DCA) occupies a unique intersection in metabolic pharmacology and toxicology. As a structural analog of pyruvate, it acts as a pan-inhibitor of Pyruvate Dehydrogenase Kinase (PDK). By inhibiting PDK, DCA maintains Pyruvate Dehydrogenase (PDH) in its active, unphosphorylated state[1]. This mechanism effectively forces cellular metabolism away from aerobic glycolysis (the Warburg effect) and drives carbon flux into mitochondrial oxidative phosphorylation (OXPHOS), making it a molecule of high interest in oncology and metabolic disease[2].

However, the clinical translation of DCA is complicated by its own metabolic fate. DCA is primarily biotransformed in the liver by Glutathione S-transferase zeta 1 (GSTz1), which also functions as maleylacetoacetate isomerase (MAAI) in the tyrosine catabolism pathway. Crucially, DCA acts as a suicide inhibitor of GSTz1[1]. Over time, DCA irreversibly degrades its own metabolizing enzyme, leading to a drastic reduction in drug clearance, toxic systemic accumulation, and subsequent peripheral neuropathy[3].

To accurately map both the central carbon flux alterations induced by DCA and the complex, time-dependent pharmacokinetics of DCA itself, researchers employ Dichloro(1-13C)acetic acid (often utilized as 1,2-13C-DCA).

The Causality of Isotopic Selection

Why use doubly labeled 1,2-13C-DCA instead of singly labeled variants or unlabeled DCA? The primary biotransformation products of DCA are glyoxylate and oxalate. Both are abundant endogenous metabolites. Unlabeled DCA degradation is completely masked by this endogenous background. Furthermore, endogenous glyoxylate has a natural 13C abundance that creates a +1 Da background signal in mass spectrometry. By utilizing doubly labeled 1,2-13C-DCA, the resulting 13C2-glyoxylate exhibits a distinct +2 Da mass shift, completely isolating the xenobiotic flux from endogenous metabolic noise[4].

G DCA 1,2-13C-DCA (Tracer & Modulator) PDK PDK (Inhibited) DCA->PDK Inhibits GSTZ1 GSTz1 / MAAI (Metabolizing Enzyme) DCA->GSTZ1 Substrate DCA->GSTZ1 Suicide Inhibition PDH PDH (Activated) PDK->PDH Removes Inhibition TCA TCA Cycle (Increased Flux) PDH->TCA Drives Pyruvate Flux GLY 13C-Glyoxylate (Metabolite) GSTZ1->GLY Biotransformation

Fig 1: Dual mechanism of 13C-DCA: PDK inhibition and GSTz1-mediated biotransformation.

Quantitative Pharmacokinetic & Flux Parameters

The suicide inhibition of GSTz1 by DCA results in highly variable, age- and haplotype-dependent pharmacokinetics. The table below summarizes the quantitative flux and kinetic parameters of 1,2-13C-DCA tracking in mammalian models, highlighting the necessity of personalized metabolic profiling.

ParameterYoung Subjects (Dose: 50 mg/kg)Adult Subjects (Dose: 50 mg/kg)Mechanistic Causality & Clinical Significance
Cmax (µg/mL) 45.2 ± 8.188.4 ± 12.5Adults exhibit higher peak concentrations due to slower initial GSTz1-mediated clearance[3].
Clearance (mL/min/kg) 2.1 ± 0.40.8 ± 0.2GSTz1 suicide inhibition is more pronounced in adults, drastically lowering clearance rates[1].
Half-life (t1/2) (hr) 2.5 ± 0.56.1 ± 1.2Prolonged half-life directly correlates with an increased risk of peripheral neuropathy[3].
13C-Glyoxylate Yield HighLowReduced biotransformation in adults limits the appearance of the downstream 13C-glyoxylate metabolite[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and mass-balance checks that prove the assay's accuracy during execution.

Protocol 1: GC-MS/MS Quantification of 13C-DCA and 13C-Glyoxylate Flux

Objective: To quantify the biotransformation of 1,2-13C-DCA into 13C2-glyoxylate, evaluating GSTz1 enzymatic activity and drug clearance[3][4].

Self-Validation Framework: This assay employs 13C2-Trichloroacetate (13C2-TCA) as an internal standard (IS). The IS must be spiked into the raw biological matrix before any extraction steps to account for matrix effects and derivatization variability. A valid run requires an IS area variance of <15% across all samples and a calibration curve linearity of R² > 0.99.

Step-by-Step Methodology:

  • Sample Preparation & Spiking: Aliquot 100 µL of plasma or hepatic cytosol. Immediately spike with 10 µL of 13C2-TCA (50 µg/mL) to establish the internal validation baseline.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile.

    • Causality: Rapid quenching halts any residual GSTz1 activity, preventing ex vivo metabolism of the tracer and locking the metabolic snapshot. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Derivatization (Critical Step): Transfer the supernatant to a glass vial and add 50 µL of 10% pentafluorobenzyl bromide (PFB-Br) in acetone, followed by 50 µL of triethylamine (catalyst). Incubate at 60°C for 30 minutes.

    • Causality: DCA and glyoxylate are highly polar, volatile carboxylic acids, leading to poor GC column retention and peak tailing. PFB-Br derivatization converts these into lipophilic, high-mass PFB esters, optimizing them for highly sensitive Electron Capture Negative Ionization (ECNI) MS[3].

  • Liquid-Liquid Extraction: Cool the samples, add 500 µL of hexane and 500 µL of HPLC-grade water. Vortex and extract the upper hexane layer.

    • Causality: Hexane selectively partitions the non-polar PFB-derivatives away from polar matrix contaminants, drastically reducing ion suppression in the mass spectrometer.

  • GC-MS/MS Acquisition: Inject 1 µL onto a DB-5MS column. Operate the mass spectrometer in ECNI mode using methane as the reagent gas. Monitor the specific mass-to-charge (m/z) transitions for the PFB esters of 1,2-13C-DCA and 13C2-glyoxylate.

Workflow S1 1. Tracer Dosing (1,2-13C-DCA) S2 2. Sample Collection & IS Spike-in S1->S2 S3 3. Derivatization (PFB-Br) S2->S3 S4 4. GC-MS/MS Analysis S3->S4 S5 5. Flux & PK Modeling S4->S5

Fig 2: Self-validating GC-MS/MS workflow for 13C-DCA metabolic flux and PK tracking.

Protocol 2: In Vivo Central Carbon MFA Modulated by DCA

Objective: To measure the real-time redirection of metabolic flux from glycolysis to the TCA cycle following DCA-mediated PDK inhibition[2][5].

Self-Validation Framework: The system relies on the simultaneous detection of hyperpolarized [1-13C]pyruvate and its downstream metabolites (13C-lactate and 13C-bicarbonate). The sum of the product signals normalized to the total carbon signal (Total 13C = Pyruvate + Lactate + Bicarbonate + Alanine) serves as an internal mass-balance control, ensuring that signal decay (T1 relaxation) does not artificially skew flux calculations.

Step-by-Step Methodology:

  • DCA Administration: Administer DCA (e.g., 50 mg/kg) to the biological model 45 minutes prior to tracing.

    • Causality: This time window aligns with the Cmax of DCA, ensuring maximal PDK inhibition and PDH activation during the brief hyperpolarization detection window[2].

  • Tracer Hyperpolarization: Polarize[1-13C]pyruvic acid doped with a trityl radical using a Dynamic Nuclear Polarization (DNP) polarizer for 1 hour at 1.4 K.

    • Causality: Standard 13C-NMR lacks the sensitivity to detect transient metabolic intermediates in vivo. DNP amplifies the 13C signal by >10,000-fold, enabling sub-minute temporal resolution[5].

  • Rapid Dissolution & Injection: Dissolve the polarized tracer in a heated, buffered solution (pH 7.4) and intravenously inject it into the subject within 10 seconds.

    • Causality: The hyperpolarized state decays rapidly (T1 ~ 40-60 seconds); immediate injection is critical to capture the metabolic flux before thermal equilibrium is restored.

  • 13C-MR Spectroscopy Acquisition: Acquire slice-selective 13C spectra every 2 seconds for 1 minute using a clinical MR scanner.

  • Flux Quantification: Calculate the ratio of 13C-bicarbonate (representing PDH flux into the TCA cycle) to 13C-lactate (representing LDH flux). A successful DCA modulation will show a statistically significant increase in the bicarbonate-to-lactate ratio compared to vehicle controls[2].

References

1.[1] Stacpoole, P. W., et al. (2008). "The Dichloroacetate Dilemma: Environmental Hazard versus Therapeutic Goldmine—Both or Neither?". Environmental Health Perspectives. Available at:[Link] 2.[3] Shroads, A. L., et al. (2008). "Age-Dependent Kinetics and Metabolism of Dichloroacetate: Possible Relevance to Toxicity". Journal of Pharmacology and Experimental Therapeutics. Available at:[Link] 3.[2] Park, I., et al. (2013). "Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging". Neuro-Oncology. Available at:[Link] 4.[4] Jia, M., et al. (2006). "Human Kinetics of Orally and Intravenously Administered Low-Dose 1,2-13C-Dichloroacetate". Journal of Clinical Pharmacology. Available at: [Link] 5.[5] Atherton, H. J., et al. (2015). "Increasing Pyruvate Dehydrogenase Flux as a Treatment for Diabetic Cardiomyopathy: A Combined 13C Hyperpolarized Magnetic Resonance and Echocardiography Study". Diabetes. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Mass Spectrometric Analysis of Dichloro(1-¹³C)acetic Acid

Abstract This document provides a comprehensive guide for the sample preparation and analysis of dichloro(1-¹³C)acetic acid (DCAA-¹³C) by mass spectrometry. Dichloroacetic acid (DCAA) is a significant environmental conta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the sample preparation and analysis of dichloro(1-¹³C)acetic acid (DCAA-¹³C) by mass spectrometry. Dichloroacetic acid (DCAA) is a significant environmental contaminant and a metabolite of certain industrial solvents, making its quantification in various matrices crucial for toxicological and environmental monitoring.[1] The use of a stable isotope-labeled internal standard, such as DCAA-¹³C, is the gold standard for achieving the highest accuracy and precision in mass spectrometric quantification. This guide details several field-proven protocols, including direct aqueous injection, solid-phase extraction (SPE), and derivatization for gas chromatography-mass spectrometry (GC-MS), as well as direct analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rationale behind each procedural step is explained to empower researchers to adapt and troubleshoot these methods for their specific applications.

Introduction: The Rationale for Isotope Dilution Mass Spectrometry

Dichloroacetic acid is a member of the haloacetic acid (HAA) family of compounds, which are commonly formed as disinfection byproducts during water chlorination.[2][3] Due to its potential carcinogenicity, regulatory bodies worldwide have set maximum contaminant levels for DCAA in drinking water.[2][4] Accurate and sensitive quantification of DCAA is therefore of paramount importance.

Mass spectrometry, particularly when coupled with chromatographic separation, offers unparalleled selectivity and sensitivity for the analysis of trace-level contaminants like DCAA.[3][5] However, matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix—can significantly compromise the accuracy of quantification. Isotope dilution mass spectrometry is a powerful technique that mitigates these effects. By introducing a known amount of a stable isotope-labeled version of the analyte (in this case, dichloro(1-¹³C)acetic acid) into the sample at the earliest stage of preparation, the labeled and unlabeled compounds behave almost identically throughout the entire analytical process, including extraction, derivatization, and ionization. Any sample loss or matrix-induced signal fluctuation will affect both the analyte and the internal standard proportionally, allowing for highly accurate quantification.

This guide will focus on the practical aspects of preparing samples containing DCAA for analysis using DCAA-¹³C as an internal standard.

Foundational Knowledge: Chemical Properties of Dichloroacetic Acid

A thorough understanding of the physicochemical properties of DCAA is fundamental to developing robust sample preparation strategies.

PropertyValueSignificance for Sample Preparation
Chemical Formula C₂H₂Cl₂O₂Dichloro(1-¹³C)acetic acid: ¹³C¹²CH₂Cl₂O₂
Molar Mass 128.94 g/mol Dichloro(1-¹³C)acetic acid: 129.94 g/mol
pKa 1.25DCAA is a strong acid and will be deprotonated (anionic) at neutral pH. This is critical for ion-exchange based extraction methods.
Polarity HighDCAA is highly soluble in water and other polar solvents. This property makes it challenging to retain on traditional reversed-phase HPLC columns and often necessitates derivatization for GC analysis.[1]
Volatility LowAs a polar, low molecular weight carboxylic acid, DCAA has low volatility, making direct GC analysis difficult without derivatization to a more volatile form.[6]

Methodologies for Sample Preparation and Analysis

The choice of sample preparation method is dictated by the sample matrix (e.g., drinking water, biological fluids), the required limit of quantification (LOQ), and the available instrumentation (LC-MS/MS vs. GC-MS).

Direct Aqueous Injection for LC-MS/MS

For relatively clean aqueous samples, such as drinking water, direct injection into an LC-MS/MS system is the most straightforward and rapid approach.[4][5][7] This method minimizes sample handling, reducing the potential for contamination and analyte loss.

Causality Behind Experimental Choices:

  • Minimalist Approach: Direct injection is favored for its speed and simplicity, which can lead to higher sample throughput.[5]

  • LC-MS/MS Power: The high selectivity of tandem mass spectrometry (MS/MS) can often distinguish the analyte from matrix interferences even without extensive cleanup.[2][3]

  • Internal Standard is Key: The addition of DCAA-¹³C prior to injection is crucial to correct for any matrix effects during ionization.[8]

Experimental Protocol: Direct Aqueous Injection

  • Sample Collection: Collect water samples in amber glass vials to prevent photodegradation. If residual chlorine is present, it must be quenched by adding ammonium chloride (100 mg/L) to prevent further formation of disinfection byproducts.[8]

  • Internal Standard Spiking: To a 1 mL aliquot of the water sample in an autosampler vial, add a precise volume of a known concentration of dichloro(1-¹³C)acetic acid stock solution. A typical final concentration for the internal standard is in the low µg/L range (e.g., 5 µg/L).[8]

  • Vortex: Gently vortex the sample to ensure homogeneity.

  • Analysis: Inject the sample directly onto the LC-MS/MS system.

Visualization of the Direct Injection Workflow

G Sample Aqueous Sample (e.g., Drinking Water) Quench Quench Residual Chlorine (Ammonium Chloride) Sample->Quench Spike Spike with Dichloro(1-¹³C)acetic acid Quench->Spike Vortex Vortex Spike->Vortex LCMS LC-MS/MS Analysis Vortex->LCMS

Caption: Workflow for direct aqueous injection LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Sample Concentration and Cleanup

For more complex matrices or when lower detection limits are required, solid-phase extraction (SPE) is employed to concentrate the analyte and remove interfering substances.[9][10]

Causality Behind Experimental Choices:

  • Concentration: SPE allows for the processing of larger sample volumes, effectively concentrating the analyte and lowering the method's detection limit.[9]

  • Matrix Removal: By selecting an appropriate sorbent, it's possible to retain the analyte of interest while washing away interfering matrix components.[10]

  • Anion Exchange: Given DCAA's low pKa, it exists as an anion in most aqueous environments. Therefore, strong anion exchange (SAX) SPE cartridges are highly effective for its retention.[10] Polymeric sorbents have also been shown to be effective.[11]

Experimental Protocol: Solid-Phase Extraction (Anion Exchange)

  • Sample pH Adjustment: Adjust the pH of the water sample (e.g., 50 mL) to approximately 5.0 ± 0.5.[10] This ensures the DCAA is deprotonated and can bind to the anion exchange sorbent.

  • Internal Standard Spiking: Add a known amount of dichloro(1-¹³C)acetic acid to the pH-adjusted sample.

  • SPE Cartridge Conditioning: Condition a strong anion exchange (SAX) SPE cartridge by passing methanol followed by reagent water (at the same pH as the sample) through it.

  • Sample Loading: Load the sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 5 mL/min).

  • Washing: Wash the cartridge with a weak solvent (e.g., reagent water) to remove unretained matrix components.

  • Elution: Elute the DCAA and DCAA-¹³C from the cartridge using a small volume of an appropriate eluent, such as methanol containing a small percentage of acid to neutralize the charge and release the analytes.

  • Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 90% water:10% acetonitrile).[12]

Visualization of the SPE Workflow

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Final Steps Sample Aqueous Sample pH_Adjust Adjust pH to ~5.0 Sample->pH_Adjust Spike Spike with DCAA-¹³C pH_Adjust->Spike Load Load Sample Spike->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Injection Solvent Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for solid-phase extraction (SPE) prior to analysis.

Derivatization for GC-MS Analysis

Gas chromatography requires analytes to be volatile and thermally stable. Due to its high polarity and low volatility, DCAA must be derivatized before GC-MS analysis.[6][13] Esterification is the most common derivatization strategy, converting the carboxylic acid group into a less polar and more volatile ester.[14]

Causality Behind Experimental Choices:

  • Increased Volatility: Converting the polar carboxylic acid group to an ester group significantly increases the analyte's volatility, making it suitable for GC separation.[6][15]

  • Improved Chromatography: Derivatization often leads to better peak shapes and reduced tailing on GC columns.[6]

  • Methylation: Formation of methyl esters using reagents like acidic methanol or diazomethane is a common and effective approach.[14] Boron trifluoride-methanol complex is another effective reagent.[14]

Experimental Protocol: Esterification with Acidic Methanol

This protocol is often performed after an extraction step, such as the SPE protocol described above.

  • Dried Eluate: Start with the dried eluate from the SPE procedure containing both DCAA and DCAA-¹³C.

  • Reagent Addition: Add 1-2 mL of acidic methanol (e.g., 10% H₂SO₄ in methanol) to the dried extract.

  • Heating: Seal the vial and heat at a controlled temperature (e.g., 50°C) for a specified time (e.g., 2 hours) to drive the esterification reaction to completion.

  • Neutralization and Extraction: After cooling, add a sodium sulfate solution and a water-immiscible solvent like methyl tert-butyl ether (MTBE). Vortex to extract the derivatized methyl esters into the organic phase.[10]

  • Phase Separation: Allow the layers to separate and carefully transfer the organic (upper) layer to a clean vial.

  • Final Concentration: If necessary, concentrate the organic extract under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject the final extract into the GC-MS system.

G Dried_Extract Dried Extract from SPE (DCAA & DCAA-¹³C) Add_Reagent Add Acidic Methanol Dried_Extract->Add_Reagent Heat Heat (e.g., 50°C) Add_Reagent->Heat Extract Extract with MTBE Heat->Extract Analyze GC-MS Analysis Extract->Analyze

Sources

Application

Tracking pyruvate dehydrogenase kinase inhibition with 13C-DCA

Application Note: Tracking Pyruvate Dehydrogenase Kinase (PDK) Inhibition with C-Labeled Tracers[1][2][3][4][5] Executive Summary Pyruvate Dehydrogenase Kinase (PDK) is a critical gatekeeper of mitochondrial respiration....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tracking Pyruvate Dehydrogenase Kinase (PDK) Inhibition with C-Labeled Tracers[1][2][3][4][5]

Executive Summary

Pyruvate Dehydrogenase Kinase (PDK) is a critical gatekeeper of mitochondrial respiration. By phosphorylating and inhibiting the Pyruvate Dehydrogenase Complex (PDH), PDK forces cells—particularly in hypoxic tumors—to rely on glycolysis (the Warburg Effect). Dichloroacetate (DCA) is the archetypal PDK inhibitor, restoring PDH activity and forcing pyruvate into the TCA cycle.

This guide details the methodology for tracking PDK inhibition. While the prompt specifies "


C-DCA," effective validation requires a dual-modality approach:
  • Functional Tracking: Using Hyperpolarized

    
    Pyruvate  to measure the metabolic consequence of PDK inhibition (restoration of flux to Bicarbonate).[1][2]
    
  • Pharmacokinetic Tracking: Using

    
    DCA  to monitor the biodistribution and catabolism of the drug itself, specifically its self-limiting clearance via GSTZ1.
    

Part 1: Scientific Foundation & Mechanism

The PDK/PDH Axis

PDK inhibits the conversion of Pyruvate to Acetyl-CoA.[2][3][4] In oncology, high PDK activity sequesters pyruvate away from the mitochondria, converting it to lactate (LDH pathway). This supports rapid proliferation and apoptosis resistance.

Mechanism of Action:

  • Baseline (High PDK): PDH is phosphorylated (inactive). Pyruvate ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     Lactate.[5][2][6]
    
  • Treatment (DCA): DCA binds to the N-terminal domain of PDK (specifically PDK2/PDK1).

  • Result: PDK is inhibited

    
     PDH is dephosphorylated (active) 
    
    
    
    Pyruvate enters TCA cycle.
C-Tracing Logic

To prove PDK inhibition, one must observe the "switch" in carbon flux.

  • 
    Pyruvate:  The C1 label is released as 
    
    
    
    CO
    
    
    (which rapidly equilibrates to H
    
    
    CO
    
    
    ) only if PDH is active.
  • 
    DCA:  Used to track the drug's stability. DCA is dehalogenated to Glyoxylate, which is toxic/active.[7]
    
Pathway Visualization

PDK_Pathway DCA DCA (Drug) PDK PDK (Target) DCA->PDK Inhibits PDH PDH Complex PDK->PDH Phosphorylates (Inactivates) AcetylCoA Acetyl-CoA PDH->AcetylCoA Bicarbonate H13CO3- (Signal) PDH->Bicarbonate Release of C1 Pyruvate [1-13C]Pyruvate Lactate [1-13C]Lactate Pyruvate->Lactate LDH (Warburg) Pyruvate->AcetylCoA PDH Flux

Caption: Mechanism of DCA action. DCA inhibits PDK, relieving suppression of PDH.[8] This diverts


Pyruvate from Lactate generation toward Acetyl-CoA and 

C-Bicarbonate production.

Part 2: Protocol A - Functional Tracking with Hyperpolarized Pyruvate

This is the industry standard for validating PDK inhibition in vivo.

Materials
  • Tracer:

    
    Pyruvic acid (approx. 14 M neat fluid).
    
  • Radical: Trityl radical (e.g., AH111501 or OX063) at 15 mM.[5]

  • Polarizer: DNP System (e.g., SpinLab or Hypersense).

  • Inhibitor: Sodium Dichloroacetate (DCA).[1][2][9][10]

Experimental Workflow
Step 1: DCA Administration (Pre-Treatment)

DCA kinetics are time-dependent. Acute vs. chronic dosing yields different metabolic profiles.

  • Acute Protocol: Administer DCA (50–200 mg/kg i.v. or i.p.) 30–60 minutes prior to imaging.

  • Rationale: Sufficient time is needed for DCA to permeate the mitochondria and inhibit PDK, but not enough for compensatory enzyme expression changes.

Step 2: Hyperpolarization[11]
  • Mix

    
    Pyruvic acid with trityl radical.
    
  • Load into DNP polarizer at <1.4 K and microwave irradiation (approx. 94 GHz at 3.35 T) for 45–60 minutes.

  • Dissolution: Rapidly dissolve in superheated buffer (40 mM Tris, 80 mM NaOH, 0.3 mM EDTA) to neutralize pyruvic acid to pyruvate (pH 7.4).

  • Final Concentration: Target 80 mM Pyruvate.

Step 3: Injection and Acquisition
  • Timing: Critical. The

    
     relaxation time of C1-pyruvate is ~40-60 seconds in vivo. Injection must occur within 10-15 seconds of dissolution.
    
  • Dose: 350 µL (for rat) or 12 mL (for human equivalent) via tail vein/catheter.

  • MR Sequence: Dynamic Chemical Shift Imaging (CSI) or Slice-Selective Spectroscopy.

    • Flip Angle: 10°–20° (progressive flip angle recommended to preserve magnetization).

    • Temporal Resolution: 2–3 seconds per spectrum for 2 minutes.

Step 4: Data Analysis (The "PDK Index")

Quantify the ratio of Bicarbonate to Lactate.[12]

  • Equation:

    
    
    
  • Interpretation: A significant increase in this ratio compared to baseline indicates successful PDK inhibition and PDH reactivation [1].

Part 3: Protocol B - Pharmacokinetic Tracking with DCA

This protocol tracks the drug itself. It is essential for toxicology because DCA is a "suicide substrate" for its metabolizing enzyme, GSTZ1.

Materials
  • Tracer: Sodium

    
    Dichloroacetate.
    
  • Analysis Platform: LC-MS/MS or High-Resolution NMR (500+ MHz).

Experimental Workflow
Step 1: Tracer Administration
  • Administer

    
    DCA (e.g., 50 mg/kg) orally or intravenously.
    
  • Note: Using a double-labeled tracer allows differentiation from endogenous oxalate/glycine pools.[7]

Step 2: Biofluid Sampling

Collect plasma and urine at intervals: 0, 15, 30, 60, 120, 240 min.

  • Quenching: Immediately acidify plasma samples or freeze at -80°C to stop spontaneous degradation.

Step 3: Analytical Detection

Target the specific mass shifts in metabolites.

  • DCA (Parent):

    
     isotopologue.
    
  • Glyoxylate (Intermediate):

    
     isotopologue.
    
  • Oxalate (End Product):

    
     isotopologue.
    
  • Glycine:

    
     isotopologue (via transamination of glyoxylate).
    
Causality Check

DCA inhibits GSTZ1. Therefore, upon repeated dosing:

  • Clearance of

    
    C-DCA decreases.[7]
    
  • Production of

    
    C-Oxalate decreases.
    
  • Plasma half-life of DCA increases significantly.[7] This confirms the "self-metabolism inhibition" unique to DCA [2].

Part 4: Data Presentation & Validation

Quantitative Comparison Table
MetricBaseline (High PDK)Post-DCA TreatmentBiological Interpretation

Pyruvate Signal
High (Decay only)High (Decay only)Substrate availability (Control).

Lactate
Very High Decreased Reduced Warburg effect; LDH flux reduced.
H

CO

(Bicarbonate)
Low / Absent Significantly Increased Primary Indicator: PDH Reactivation.
pH (Intracellular) AcidicNormalizingReduced lactic acid production.

C-DCA Half-life
Short (Initial)Long (Chronic)GSTZ1 saturation/inhibition.
Workflow Diagram

Workflow cluster_0 Preparation cluster_1 In Vivo Phase cluster_2 Analysis Tracer 13C-Pyruvate + Radical DNP DNP Polarization (1.4K, 3T) Tracer->DNP Dissolution Dissolution (pH 7.4, 37C) DNP->Dissolution Injection IV Injection (<15s) Dissolution->Injection Subject Subject (DCA Pre-treated) MRI CSI/MRS Acquisition Subject->MRI Injection->Subject Spectra Spectral Quantification MRI->Spectra Ratio Bic/Lac Ratio Calc Spectra->Ratio

Caption: Experimental workflow for Hyperpolarized 13C-Pyruvate tracking of PDK inhibition.

References

  • Park, J. M., et al. (2013).[12] Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging.[6][13] Neuro-Oncology. Available at: [Link]

  • Shroads, A. L., et al. (2008). Age-Dependent Kinetics and Metabolism of Dichloroacetate: Possible Relevance to Toxicity. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Hu, S., et al. (2011).[9] Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat.[2][9] Magnetic Resonance in Medicine. Available at: [Link]

Sources

Method

Application Note: Dichloro(1-13C)acetic Acid Dosage and Protocols for Animal Model Studies

Executive Summary & Mechanism of Action Dichloro(1-13C)acetic acid ([1-13C]DCA) is a stable isotope-labeled analog of dichloroacetate. While unlabeled DCA is widely recognized as a metabolic modulator that reverses the W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

Dichloro(1-13C)acetic acid ([1-13C]DCA) is a stable isotope-labeled analog of dichloroacetate. While unlabeled DCA is widely recognized as a metabolic modulator that reverses the Warburg effect by inhibiting Pyruvate Dehydrogenase Kinase (PDK), the 13C-labeled variant is a specialized tool used primarily for two distinct purposes:

  • Pharmacokinetic (PK) Tracing: To monitor the biodistribution, clearance, and cytosolic metabolism of DCA itself (dechlorination to glyoxylate and oxalate) using 13C-NMR spectroscopy.

  • Hyperpolarized Metabolic Imaging: Although less common than [1-13C]pyruvate, [1-13C]DCA can be hyperpolarized to track its specific uptake and conversion in real-time via MRI.

Core Mechanism: DCA acts as a structural analog of pyruvate. It binds to the PDK isoenzymes (PDK1–4) in the mitochondrial matrix, preventing the phosphorylation (inactivation) of the Pyruvate Dehydrogenase Complex (PDC). This forces the cell to shift from glycolysis (lactate production) to glucose oxidation (Acetyl-CoA entry into the TCA cycle).

Metabolic Fate Diagram

The following diagram illustrates the dual role of DCA: its inhibition of PDK and its own metabolic degradation (relevant for [1-13C] tracking).

DCA_Metabolism DCA [1-13C]DCA (Extracellular) DCA_Cyto [1-13C]DCA (Cytosol) DCA->DCA_Cyto MCT1 Transport PDK PDK Enzyme (Mitochondria) DCA_Cyto->PDK Inhibits Glyoxylate Glyoxylate (13C-Labeled) DCA_Cyto->Glyoxylate GSTZ1 (Dechlorination) PDC PDC Complex (Active) PDK->PDC Phosphorylation (Blocked) Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxidation (Increased Flux) Lactate Lactate Pyruvate->Lactate Glycolysis (Decreased Flux) Oxalate Oxalate (13C-Labeled) Glyoxylate->Oxalate Oxidation Glycine Glycine (13C-Labeled) Glyoxylate->Glycine Transamination

Caption: Mechanism of Action: DCA inhibits PDK to restore PDC activity, while simultaneously undergoing dechlorination via GSTZ1 to form detectable 13C-metabolites.

Preparation of Sodium Dichloro(1-13C)acetate

Critical Safety Note: Dichloroacetic acid is a strong acid (pKa ~1.2). Direct injection of the free acid causes severe tissue necrosis, hemolysis, and animal death. It must be neutralized to Sodium Dichloroacetate (Na-DCA) prior to administration.

Reagents
  • Dichloro(1-13C)acetic acid (Liquid or crystalline solid, typically >99% isotopic enrichment).

  • NaOH (1 M or 10 M solution, sterile).

  • Phosphate Buffered Saline (PBS) or sterile water.

  • pH meter or micro-pH strips (range 4.0–9.0).

Neutralization Protocol
  • Weighing: Weigh the required amount of Dichloro(1-13C)acetic acid into a sterile glass vial.

    • Calculation: Molecular Weight (MW) of [1-13C]DCA (free acid) ≈ 129.95 g/mol . MW of Na-[1-13C]DCA ≈ 151.93 g/mol .

  • Dissolution: Add sterile water/PBS to reach ~80% of the final desired volume.

  • Titration:

    • Place the vial on a magnetic stirrer.

    • Slowly add NaOH (1 M) dropwise while monitoring pH.

    • Target pH: 7.2 – 7.4.

    • Note: The solution will heat up slightly (exothermic).

  • Final Adjustment: Add solvent to reach the final volume for the desired concentration (typically 25–50 mg/mL).

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile crimped vial.

Dosage Guidelines

The dosage depends heavily on the experimental goal. High doses are required for NMR detection due to sensitivity limits, whereas lower doses are sufficient for therapeutic modulation.

Table 1: Recommended Dosages for [1-13C]DCA
ApplicationSpeciesRouteDosage (mg/kg)ConcentrationPurpose
PK / Tracer Study MouseIV / IP50 – 100 20 mg/mLTracking DCA clearance & liver metabolism (GSTZ1 activity).
PK / Tracer Study RatIV / IP50 – 200 50 mg/mLDetection of downstream metabolites (Oxalate/Glycine) via 13C-NMR.
Metabolic Modulation *MouseOral / IP25 – 50 5-10 mg/mLChronic treatment to inhibit PDK (unlabeled DCA often used here).
Acute PDC Activation RatIV150 – 200 50-100 mg/mLRapid activation of PDC prior to [1-13C]Pyruvate hyperpolarized imaging.

*Note: For chronic therapeutic studies, unlabeled DCA is cost-effective. Use [1-13C]DCA only if tracking the drug's distribution is required.

Volume Limits (Animal Welfare)
  • Mice (20-25g): Max IP volume ~0.5 mL; Max IV volume ~0.2 mL.

  • Rats (250-300g): Max IP volume ~2.0 mL; Max IV volume ~1.0 mL.

Experimental Protocols

Protocol A: In Vivo 13C-MRS Tracking of [1-13C]DCA Metabolism

This protocol measures the rate of DCA dechlorination in the liver, which is catalyzed by Glutathione Transferase Zeta 1 (GSTZ1).

Experimental Workflow Diagram

Workflow Start Baseline Preparation (Fast animal 6-12h) Admin Administration IV Bolus (Tail Vein) 100 mg/kg Na-[1-13C]DCA Start->Admin Acq Dynamic 13C-MRS Acquisition (Broadband decoupling) Admin->Acq t=0 to 60 min Process Data Processing (FIDs -> Spectra) Acq->Process Analysis Peak Integration 170-180 ppm region Process->Analysis

Caption: Workflow for dynamic 13C-MRS acquisition following labeled DCA injection.

Step-by-Step:

  • Anesthesia: Induce anesthesia using Isoflurane (2-3% in O2). Maintain at 1.5% during scanning.

  • Cannulation: Insert a tail vein catheter for remote injection inside the magnet bore.

  • Coil Setup: Place a surface 13C coil over the liver (or tumor) and a volume 1H coil for anatomical localization.

  • Shimming: Perform localized shimming (FASTMAP or similar) on the volume of interest (VOI) to ensure narrow linewidths.

  • Baseline Scan: Acquire a natural abundance 13C spectrum (2–5 min) to verify signal quality.

  • Injection: Inject the Na-[1-13C]DCA solution (e.g., 100 mg/kg) as a bolus over 10–15 seconds.

  • Dynamic Acquisition: Immediately trigger a dynamic series of pulse-acquire sequences (TR = 2-3s, Flip Angle = 30-45°). Acquire spectra in 1-minute blocks for 60 minutes.

  • Euthanasia: At the endpoint, euthanize the animal or recover if survival is required (DCA at these doses is generally non-lethal acutely).

Protocol B: Using DCA to Modulate [1-13C]Pyruvate Flux

In this scenario, DCA is the "drug" and [1-13C]Pyruvate is the "tracer". This is the most common application.

  • Pre-Treatment: Administer unlabeled Na-DCA (200 mg/kg IP) 30–60 minutes prior to the imaging session.

  • Hyperpolarization: Polarize [1-13C]Pyruvate using a DNP polarizer.

  • Injection: Inject hyperpolarized pyruvate.

  • Readout: Observe the [1-13C]Bicarbonate peak in the MRS spectrum.

    • Result: DCA-treated animals will show a significantly higher Bicarbonate/Lactate ratio compared to controls, indicating successful PDK inhibition and PDC reactivation.

Data Analysis & Interpretation

When analyzing 13C-NMR spectra of [1-13C]DCA, look for the following chemical shifts (referenced to TMS or calibrated via endogenous lipids):

MetaboliteChemical Shift (ppm)Description
[1-13C]DCA ~171.0 ppm The parent compound. Will decay over time (t1/2 ~ 1-3 hours in rats).
[1-13C]Glyoxylate ~172.5 ppm Intermediate of dechlorination. Often transient and low intensity.
[1-13C]Oxalate ~165.0 ppm End product of oxidation. Accumulates in urine/kidney.
[1-13C]Glycine ~176.5 ppm Formed via transamination of glyoxylate.

Quantification:

  • Normalize peak integrals to an external reference (e.g., a vial of 13C-Urea placed near the coil) or to the initial DCA signal (assuming instantaneous distribution).

  • Kinetic Modeling: Fit the time-activity curves to a two-compartment model to extract

    
     (metabolic rate constant of GSTZ1).
    

References

  • Stacpoole, P. W., et al. (1998). "Pharmacokinetics, metabolism and toxicology of dichloroacetate." Drug Metabolism Reviews, 30(3), 499-539. Link

  • Henderson, T. J., et al. (1997). "13C NMR spectroscopy of dichloroacetate metabolism in the rat." Magnetic Resonance in Medicine, 38(4), 543-550. Link

  • Park, J. M., et al. (2012).[1] "Assessment of Dichloroacetate Effect on TCA Cycle Metabolism in Rat Brain In Vivo using MRSI of Hyperpolarized [2-13C]Pyruvate." ISMRM Proceedings. Link

  • Michelakis, E. D., et al. (2008). "Metabolic modulation of glioblastoma with dichloroacetate." Science Translational Medicine, 2(31), 31ra34. Link

  • James, M. O., et al. (1998). "Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1." Pharmacology & Therapeutics, 152, 319-343. Link

Sources

Application

Application Note: Dissolution Dynamic Nuclear Polarization of Dichloro(1-13C)acetic acid

Abstract This guide details the protocol for the hyperpolarization of [1-13C]Dichloroacetic acid (DCA) using dissolution Dynamic Nuclear Polarization (d-DNP). While DCA is widely recognized as a metabolic modulator (Pyru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol for the hyperpolarization of [1-13C]Dichloroacetic acid (DCA) using dissolution Dynamic Nuclear Polarization (d-DNP). While DCA is widely recognized as a metabolic modulator (Pyruvate Dehydrogenase Kinase inhibitor), hyperpolarized [1-13C]DCA itself serves as a specialized magnetic resonance (MR) probe for investigating drug biodistribution, pharmacokinetics, and potentially extracellular pH. This protocol outlines the preparation of the spin-probe, polarization parameters, dissolution dynamics, and quality control metrics required to achieve liquid-state polarization levels >20% with sufficient


 relaxation times for in vivo imaging.

Introduction & Mechanistic Rationale

The Role of Dichloroacetate (DCA)

DCA is a small molecule metabolic modulator that reverses the "Warburg Effect" in cancer cells. By inhibiting Pyruvate Dehydrogenase Kinase (PDK) , DCA relieves the inhibition of Pyruvate Dehydrogenase (PDH) , forcing pyruvate into the mitochondria for oxidative phosphorylation rather than lactate production.

While most d-DNP studies use DCA as a treatment and [1-13C]Pyruvate as the tracer to monitor the effect, polarizing DCA itself allows for:

  • Biodistribution Imaging: Real-time tracking of drug delivery to the tumor site.

  • pH Sensing: The chemical shift of the carboxyl carbon in DCA is sensitive to pH (pKa ~1.2), though its utility is specialized compared to bicarbonate.

  • Metabolic Tracing: Monitoring slow metabolism into glyoxylate and oxalate (though typically too slow for the

    
     window of d-DNP).
    
DNP Mechanism for DCA

The polarization of [1-13C]DCA relies on the Solid Effect or Thermal Mixing (depending on the radical linewidth) to transfer electron spin polarization from a stable radical (Trityl OX063) to the


C nucleus at cryogenic temperatures (1.2–1.4 K). The presence of two chlorine atoms creates a quadrupolar environment that can influence relaxation, but the C-1 carboxyl label retains a sufficiently long 

(~30–40 s at 3T) for in vivo use.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Isotope Sodium [1-13C]Dichloroacetate (99% enrichment)MR-active probe
Radical Trityl OX063 (stable triarylmethyl radical)Source of electron polarization
Glassing Agent Glycerol (pharmaceutical grade)Prevents crystallization; ensures homogeneous radical distribution
Solvent D

O / H

O (1:1 ratio)
Dissolution medium
Chelator Na

EDTA
Scavenges paramagnetic ions (Cu

, Fe

) that shorten

Sample Preparation (The "Recipe")

The following preparation yields a standard 30–50


L sample for a commercial polarizer (e.g., HyperSense or SpinLab).
  • Stock Solution Preparation:

    • Dissolve Trityl OX063 in a 1:1 (w/w) mixture of Glycerol and D

      
      O  to achieve a concentration of 15–18 mM .
      
    • Note: A small amount of Gd

      
       (e.g., 1–2 mM Gd-DOTA) is often added to enhance the Solid Effect, but for DCA, pure Trityl is sufficient and reduces relaxation risks during transfer.
      
  • Probe Solubilization:

    • Dissolve Sodium [1-13C]DCA into the radical stock solution to reach a final concentration of 2.0–3.0 M .

    • Critical Step: Ensure the mixture is homogenous. Sonicate gently at room temperature if necessary. The solution must form a clear glass upon freezing, not a white crystalline solid.

  • Loading:

    • Pipette 30–50

      
      L of the mixture into the PEEK sample cup or Kel-F sample vial.
      
Polarization Parameters
ParameterSettingNotes
Temperature 1.2 – 1.4 KLower T increases max polarization (

)
Magnetic Field 3.35 T (94 GHz) or 5 T (140 GHz)Dependent on polarizer hardware
Microwave Freq. Optimized peak (e.g., 94.100 GHz)Sweep freq. to find max signal before long build-up
Irradiation Time 45 – 90 minutesMonitor build-up; stop when saturation >95%
Target Polarization > 20–30%Liquid state equivalent
Dissolution & Neutralization

The frozen sample must be rapidly dissolved and neutralized to physiological pH (7.4) and temperature (37°C).[1][2]

  • Dissolution Media: 4.0 mL of aqueous buffer containing:

    • Tris (40 mM) or Phosphate buffer (50 mM) .

    • EDTA (0.3 mM) to sequester trace metals.

    • Note: Since Sodium DCA is used (not the free acid), strong NaOH neutralization is not required, unlike with Pyruvic Acid. This simplifies the buffer composition.

  • Process:

    • Pressurize dissolution vessel (heater) to ~10 bar / 180°C.

    • Inject hot media into the sample cup.

    • Transfer rapidly (via helium drive) to a receiver vessel.

    • Final Concentration: ~20–40 mM [1-13C]DCA (depending on dilution factor).

Quality Control (QC) Workflow

Every dissolution must be validated before in vivo injection.

QC Metrics Table
MetricAcceptance CriteriaMethod
pH 7.2 – 7.6Calibrated pH meter (micro-electrode)
Temperature 35°C – 38°CIntegrated temp probe in receiver
Polarization (

)
> 15% (at time of measurement)Low-flip angle (5°) NMR pulse

Relaxation
> 25 s (at 3T)Series of small flip angle pulses
Radical Purity < 1

M (undetectable)
Filtration (0.2

m) or solid-phase extraction
Data Visualization: Decay

The signal decay follows the equation:



Where 

is the flip angle and

is the pulse number. Correct for RF depletion when calculating

.

Mechanism & Workflow Diagrams

DNP Experimental Workflow

The following diagram illustrates the critical path from sample prep to data acquisition.

DNP_Workflow Prep Sample Prep (Na-DCA + Trityl + Glycerol) Freeze Freezing (Formation of Glass) Prep->Freeze Polarize Microwave Irradiation (1.4K, ~94 GHz, 1 hr) Freeze->Polarize Insert into Polarizer Dissolve Rapid Dissolution (Hot Buffer Injection) Polarize->Dissolve Max P reached Transfer Magnetic Transfer (3-5 seconds) Dissolve->Transfer Inject In Vivo Injection (Bolus) Transfer->Inject Filter & QC Acquire MRI/MRS Acquisition (CSI / EPSI) Inject->Acquire t=0s

Figure 1: End-to-end workflow for Dissolution DNP of [1-13C]DCA.

Pharmacological Context: DCA & Pyruvate

Researchers often use DCA to modulate the signal of Hyperpolarized Pyruvate. This diagram explains the metabolic logic.

DCA_Mechanism cluster_legend Mechanism of Action Pyr [1-13C]Pyruvate Lac [1-13C]Lactate Pyr->Lac Glycolysis (Warburg) Bic [13C]Bicarbonate Pyr->Bic Oxidative Phos. LDH LDH PDH PDH Complex PDK PDK (Kinase) PDK->PDH Phosphorylates (Inhibits) DCA DCA (Drug) DCA->PDK Inhibits Legend DCA inhibits PDK, restoring PDH activity and increasing Bicarbonate signal.

Figure 2: Mechanism of DCA action. DCA inhibits PDK, relieving suppression of PDH, thereby increasing the conversion of hyperpolarized Pyruvate to Bicarbonate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Polarization (<10%) Sample crystallization (opaque white).Increase Glycerol content; ensure rapid freezing.
Short

(<20s)
Paramagnetic impurities or high radical residue.Check EDTA concentration; ensure radical filter is intact.
Foaming during Dissolution Excess surfactant or rapid depressurization.Adjust dissolution pressure; add trace anti-foaming agent if critical.
Chemical Shift Artifacts pH mismatch.Verify buffer pH is 7.4; DCA chemical shift is pH sensitive.

References

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR.[1] Proceedings of the National Academy of Sciences, 100(18), 10158–10163.

  • Park, I., et al. (2013). Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging.[1][3] Neuro-Oncology, 15(4), 433–441.

  • Borden, M. A., et al. (2019). Pharmaceutical-grade production of hyperpolarized [1-13C]pyruvate for clinical use. Nuclear Medicine and Biology, 72, 23-29. (Reference for QC and sterile dissolution protocols).
  • Comment, A., & Merritt, M. E. (2014). Hyperpolarized Magnetic Resonance as a Sensitive Detector of Metabolic Function.[1][4][5][6][7] Biochemistry, 53(50), 7333–7357.

  • Sigma-Aldrich. (2023).[1][8] Stable Isotopes for MRI/MRS: Sodium Dichloroacetate-13C2 Product Sheet.

Sources

Method

Application Note: High-Confidence Quantification of Haloacetic Acids in Water by Isotope Dilution Mass Spectrometry

Abstract This application note provides a comprehensive guide for the accurate and precise quantification of haloacetic acids (HAAs) in drinking water using stable isotope dilution techniques coupled with mass spectromet...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the accurate and precise quantification of haloacetic acids (HAAs) in drinking water using stable isotope dilution techniques coupled with mass spectrometry. Haloacetic acids are a major class of disinfection byproducts (DBPs) formed during water chlorination, and their monitoring is critical due to potential adverse health effects. This document details two robust analytical methodologies: the established Gas Chromatography (GC) following liquid-liquid extraction and derivatization, and a modern, high-throughput direct injection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. The core of both methods is the use of ¹³C-labeled internal standards, which provides a self-validating system to correct for sample matrix effects and variations in sample preparation and instrument response, ensuring the highest degree of data integrity. This guide is intended for analytical chemists, environmental scientists, and laboratory professionals responsible for regulatory compliance monitoring and water quality research.

Introduction: The Imperative for Accurate HAA Monitoring

The disinfection of drinking water is a cornerstone of public health, preventing the spread of waterborne diseases.[1] However, the most common disinfectant, chlorine, can react with natural organic matter present in the water to form a variety of DBPs, including the regulated haloacetic acids.[1][2] The U.S. Environmental Protection Agency (EPA) regulates five HAAs (HAA5) under the Stage 2 Disinfectants and Disinfection Byproducts Rule, with a maximum contaminant level (MCL) of 60 µg/L for the sum of the five compounds.[3] These include monochloroacetic acid (MCAA), dichloroacetic acid (DCAA), trichloroacetic acid (TCAA), monobromoacetic acid (MBAA), and dibromoacetic acid (DBAA). Monitoring for an expanded list of nine HAAs (HAA9) is also becoming more common for process control and to meet emerging international standards.[1]

The analytical challenge in HAA measurement lies in their low concentration levels and their hydrophilic, acidic nature.[1] Furthermore, drinking water matrices can be complex, containing ions and organic materials that can interfere with analysis.[4]

The Power of Isotope Dilution

To overcome these challenges, the principle of isotope dilution is employed. This technique is the gold standard for quantitative analysis. By introducing a known quantity of a stable, isotopically-labeled version of the analyte (e.g., ¹³C-labeled HAA) into the sample at the earliest stage of preparation, it acts as an ideal internal standard. The labeled standard behaves almost identically to the native analyte throughout the entire analytical process—extraction, derivatization (if applicable), and ionization. Any loss of analyte during sample handling or any suppression/enhancement of the signal in the mass spectrometer will affect both the native and labeled compounds equally. Therefore, the ratio of the native analyte to its labeled counterpart provides a highly accurate and precise measure of the analyte's true concentration, independent of recovery variations.

Materials and Reagents

  • Standards:

    • Certified Reference Material (CRM) of HAA mix (e.g., EPA 552.2 HAA Mix) containing the nine HAAs (MCAA, MBAA, DCAA, TCAA, DBAA, BCAA, BDCAA, CDBAA, TBAA).[1]

    • ¹³C-labeled HAA internal standards (e.g., Chloroacetic acid-2-¹³C, Dichloroacetic acid-1,2-¹³C₂, Trichloroacetic acid-1,2-¹³C₂). The choice of labeled standards should correspond to the target analytes.[1]

  • Solvents & Reagents:

    • Methyl tert-butyl ether (MTBE), HPLC or GC-grade.[5][6]

    • Methanol, LC-MS or GC-grade.[1][7]

    • Sulfuric Acid (H₂SO₄), concentrated, ACS grade.

    • Sodium Sulfate (Na₂SO₄), anhydrous, ACS grade.

    • Sodium Bicarbonate (NaHCO₃), ACS grade.

    • Ammonium Chloride (NH₄Cl), ACS grade, for sample preservation.[8]

    • Ascorbic Acid, ACS grade, alternative preservative.[4]

    • Ultrapure water (18.2 MΩ·cm).

  • Apparatus:

    • 40 mL or 50 mL amber glass vials with PTFE-lined caps.[8][9]

    • Volumetric flasks, pipettes, and syringes.

    • Centrifuge tubes.

    • Heating block or water bath.

    • Analytical balance.

    • Gas Chromatograph with Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS).

    • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

Sample Collection and Preservation

Proper sample handling is critical to prevent the continued formation or degradation of HAAs post-collection.

  • Collection: Collect samples in 40-mL or 50-mL amber glass vials to protect from light.[8][9] Flush the tap until the water temperature is stable before collecting the sample.[9] Fill the vial completely to leave no headspace, forming a positive meniscus.[9]

  • Dechlorination: Immediately after collection, quench residual chlorine by adding a preservative. The most common is ammonium chloride, typically added to the collection vial by the laboratory beforehand.[1][8][9]

  • Storage: Chill samples to ≤6°C and store them protected from light.[8] The typical holding time before extraction is 14 days.[8]

Analytical Protocols

Two primary methods are presented. Method A follows the traditional extraction and derivatization approach suitable for GC analysis, while Method B outlines the modern direct injection LC-MS/MS technique.

Method A: GC-MS Analysis via Liquid-Liquid Extraction and Derivatization

This method is based on the principles of U.S. EPA Method 552.3.[5][10] It requires the conversion of the non-volatile HAA salts into volatile methyl esters for GC analysis.

Protocol Steps:

  • Sample Preparation:

    • Allow samples and standards to equilibrate to room temperature.

    • To a 40 mL sample vial, add a known amount of the ¹³C-labeled HAA internal standard stock solution.

    • Acidify the sample to a pH of ≤0.5 with concentrated sulfuric acid.[5][11]

  • Extraction:

    • Add 4 mL of MTBE to the vial.[5]

    • Cap the vial and shake vigorously for 2 minutes. Allow the phases to separate.

  • Derivatization (Esterification):

    • Carefully transfer approximately 3 mL of the upper MTBE layer to a clean vial.

    • Add 1 mL of acidic methanol (e.g., 10% H₂SO₄ in methanol).[6]

    • Heat the vial at 50°C for 2 hours to convert the HAAs to their methyl esters.[5][6]

  • Back-Extraction & Neutralization:

    • After cooling, add a concentrated aqueous solution of sodium sulfate to separate the MTBE layer from the acidic methanol.[5]

    • Transfer the MTBE extract and neutralize it by washing with a saturated sodium bicarbonate solution.[5]

  • GC-MS Analysis:

    • Inject an aliquot of the final MTBE extract into the GC-MS system.

    • Analysis is typically performed using a column like an Rtx-1701 or Rxi-5Sil MS.

Method B: Direct Injection LC-MS/MS Analysis

This modern approach offers significant advantages by eliminating the lengthy extraction and derivatization steps, resulting in higher sample throughput.[2][12] It is based on the principles of U.S. EPA Method 557.[1]

Protocol Steps:

  • Sample Preparation:

    • Allow samples and standards to equilibrate to room temperature.

    • Transfer an aliquot (e.g., 1 mL) of the preserved water sample to an autosampler vial.[12]

    • Add a known amount of the ¹³C-labeled HAA internal standard stock solution to each sample, calibrator, and quality control sample. A typical final concentration is 5.0 µg/L.[1]

    • Cap and vortex to mix. The sample is now ready for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample directly into the LC-MS/MS system.

    • Chromatographic separation is achieved using a reversed-phase column, such as a C18.[1]

    • The mass spectrometer is operated in negative electrospray ionization (ESI) mode and uses Multiple Reaction Monitoring (MRM) for detection and quantification.[13]

Workflow Visualization

Below are diagrams illustrating the logical flow of both analytical methods.

GC_MS_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Derivatization cluster_analysis Analysis Sample 40 mL Water Sample Spike Add ¹³C IS Sample->Spike Acidify Acidify (pH < 0.5) Spike->Acidify LLE Liquid-Liquid Extraction (MTBE) Acidify->LLE Deriv Derivatize with Acidic Methanol LLE->Deriv Neutralize Neutralize & Dry Deriv->Neutralize GCMS GC-MS Analysis Neutralize->GCMS Data Data Processing GCMS->Data

Caption: Workflow for HAA analysis by GC-MS.

LC_MS_MS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis Sample_LC 1 mL Water Sample Spike_LC Add ¹³C IS Sample_LC->Spike_LC LCMS Direct Injection LC-MS/MS Analysis Spike_LC->LCMS Data_LC Data Processing LCMS->Data_LC

Caption: Workflow for HAA analysis by LC-MS/MS.

Instrumental Parameters and Data Processing

Representative GC-MS Conditions (Method A)
  • GC System: Shimadzu Nexis GC-2030 or equivalent.

  • Column: Rtx-1701 (30m x 0.25mm x 0.25µm).

  • Injector: Split/Splitless, 210°C.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: Initial 35°C, hold 10 min, ramp to 85°C at 4°C/min, then ramp to 210°C at 20°C/min.

  • Detector: Mass Spectrometer in Selected Ion Monitoring (SIM) or Electron Capture Detector (ECD).[14]

Representative LC-MS/MS Conditions (Method B)
  • LC System: Agilent 1290 Infinity II or equivalent.[1]

  • Column: Agilent InfinityLab Poroshell 120 HPH-C18 (e.g., 2.1 x 100 mm, 2.7 µm).[1]

  • Mobile Phase A: Ultrapure Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • MS System: Agilent 6470A Triple Quadrupole or equivalent.[1]

  • Ionization: ESI Negative.

  • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM).[1]

Quantitative Data Summary

The following table provides example MRM transitions for the direct injection LC-MS/MS method. These must be empirically optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Labeled IS Used
Monochloroacetic Acid (MCAA)93.049.0~2.5MCAA-¹³C₂
Monobromoacetic Acid (MBAA)137.093.0~3.0MBAA-¹³C₂
Dichloroacetic Acid (DCAA)127.083.0~4.1DCAA-¹³C₂
Dibromoacetic Acid (DBAA)215.0135.0~4.8DCAA-¹³C₂
Trichloroacetic Acid (TCAA)161.0117.0~6.1TCAA-¹³C₂
Bromochloroacetic Acid (BCAA)171.0127.0~4.5DCAA-¹³C₂
Bromodichloroacetic Acid (BDCAA)163.081.0~6.4TCAA-¹³C₂
Chlorodibromoacetic Acid (CDBAA)207.079.0~6.7TCAA-¹³C₂
Tribromoacetic Acid (TBAA)251.079.0~6.9TCAA-¹³C₂
Note: Retention times are approximate and column dependent. The choice of labeled IS can vary; often, a few representative labeled standards are used to quantify the whole list of analytes.[1]
Calibration and Quantification

Calibration curves are constructed by plotting the response ratio (peak area of native HAA / peak area of ¹³C-labeled IS) against the concentration ratio. A linear regression is applied to the data.[1] Calibration standards, ranging from 0.02 to 100 µg/L, should be prepared and analyzed with each sample batch.[1] The concentration of the unknown sample is then calculated from its measured response ratio using the regression equation. This internal calibration method ensures that variations in instrument performance or matrix effects are inherently corrected.[1]

Quality Control and Trustworthiness

To ensure the reliability of results, a robust quality control (QC) system is essential.

  • Method Blank: An aliquot of ultrapure water carried through the entire analytical process. This checks for contamination from reagents or glassware.[5]

  • Laboratory Control Sample (LCS): A clean matrix (ultrapure water) spiked with a known concentration of all target analytes. This verifies the accuracy of the method. Recoveries should typically fall within 80-120%.[13]

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): A pair of aliquots of a real sample to which a known amount of analyte is added. This assesses the effect of the sample matrix on the analytical method.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically throughout the analytical run to verify the stability of the instrument's calibration.

Conclusion

The use of ¹³C-labeled internal standards provides a robust and reliable framework for the quantification of haloacetic acids in drinking water. The direct injection LC-MS/MS method offers a significant improvement in efficiency and throughput over traditional GC-based methods by eliminating the need for complex extraction and derivatization steps.[2][12] By incorporating stable isotope dilution, laboratories can achieve high-confidence data that is defensible and meets the stringent requirements of environmental monitoring and public health protection. This self-validating approach corrects for analytical variability, ensuring accurate results across diverse and challenging water matrices.

References

  • Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Agilent. [Link]

  • NEMI.gov. (n.d.). EPA-OGWDW/TSC: 552.3rev1.0: Haloacetic Acids and Dalapon in Drinking Water.... NEMI.gov. [Link]

  • Shimadzu. (n.d.). Analysis of Haloacetic Acids in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu. [Link]

  • Paragon Laboratories. (n.d.). Drinking Water Analysis by EPA 552.3. Paragon Laboratories. [Link]

  • Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Shimadzu. [Link]

  • SCIEX. (n.d.). A rapid, direct injection LC-MS/MS method for the quantification of haloacetic acids (HAAs) in drinking water. SCIEX. [Link]

  • Shimadzu. (n.d.). Determination of Haloacetic Acids (HAA9) and Dalapon in Drinking Water According to EPA Method 552.3 on Dual Columns from a Single Injection. Shimadzu. [Link]

  • LabRulez GCMS. (n.d.). Fast Determination of Haloacetic Acids in Drinking Water According to EPA Method 552.3 using Rtx-CLPesticides Columns. LabRulez GCMS. [Link]

  • U.S. EPA. (2003). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection. U.S. Environmental Protection Agency. [Link]

  • Shimadzu. (2021). LC-MS/MS Analysis of Haloacetic Acids with Simplified Sample Preparation. Shimadzu. [Link]

  • Kowalska, M., & Dudziak, M. (2018). GC-MS determination of halogen derivatives of acetic acid. ResearchGate. [Link]

  • Kowalska, M., & Dudziak, M. (2011). Gc-ms determination of halogen derivatives of acetic acid. SciSpace. [Link]

  • Xie, Y. (2001). Analyzing haloacetic acids using gas chromatography/mass spectrometry. Water Research, 35(6), 1599-1606. [Link]

  • Waters Corporation. (n.d.). Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography. Waters Corporation. [Link]

  • Washington State Department of Health. (2003). Haloacetic Acid (HAA5) Sampling Procedure. WA.gov. [Link]

  • Jackson, P. E., et al. (2011). Analysis of haloacetic acids in drinking water using post-column reaction-ion chromatography with on-line internal standardization. Journal of Environmental Monitoring, 13(12), 3359-3366. [Link]

  • Shimadzu. (n.d.). Determination of Haloacetic Acids in Drinking Water According to EPA Method 552.3 using Hydrogen Carrier Gas. Shimadzu. [Link]

  • Silva, V., et al. (2014). Determination of haloacetic acid in water for human consumption by UPLC-MS/MS. Water Science and Technology: Water Supply, 14(4), 651-659. [Link]

  • U.S. Geological Survey. (2005). Method of Analysis at the U.S. Geological Survey California Water Science Center, Sacramento Laboratory – Determination of Haloacetic Acid Formation Potential, Method Validation, and Quality-Control Practices. USGS. [Link]

Sources

Application

Application Note: 13C-NMR Chemical Shift Assignment for Dichloro(1-¹³C)acetic Acid

Introduction Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton.[1] The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, influenced by factors such as hybridization, the electronegativity of neighboring atoms, and steric effects.[2][3] This application note provides a comprehensive guide to the ¹³C-NMR chemical shift assignment of Dichloro(1-¹³C)acetic acid, a critical isotopically labeled compound used in various research and development applications. Understanding the precise chemical shifts of this molecule is essential for its unambiguous identification and for mechanistic studies in drug development and metabolic research.

Dichloroacetic acid (DCA) presents a simple yet informative model for studying the influence of electronegative substituents on carbon chemical shifts. The presence of two chlorine atoms on the alpha-carbon significantly deshields both the alpha-carbon and the carbonyl carbon. Isotopic labeling at the carbonyl position (C-1) with ¹³C allows for direct observation of this carbon, which would otherwise have a low natural abundance of approximately 1.1%.[2]

Theoretical Background: Factors Influencing ¹³C Chemical Shifts in Dichloro(1-¹³C)acetic Acid

The chemical shift (δ) in NMR spectroscopy is a measure of the resonant frequency of a nucleus relative to a standard reference, typically tetramethylsilane (TMS).[2] Several key factors dictate the chemical shifts of the two carbon atoms in Dichloro(1-¹³C)acetic acid:

  • Inductive Effect: The two highly electronegative chlorine atoms on the α-carbon (C-2) withdraw electron density from both C-2 and, to a lesser extent, the carbonyl carbon (C-1). This deshielding effect causes the signals for both carbons to appear at a lower field (higher ppm value) compared to acetic acid.[2]

  • Hybridization: The carbonyl carbon (C-1) is sp² hybridized, which inherently causes it to resonate at a lower field than the sp³ hybridized α-carbon (C-2).[2] Carbonyl carbons in carboxylic acids and their derivatives typically appear in the range of 160-185 ppm.[3][4]

  • Resonance: The lone pairs on the hydroxyl oxygen of the carboxylic acid group can participate in resonance with the carbonyl group. This resonance effect can slightly shield the carbonyl carbon. However, in the case of DCA, the strong inductive effect of the chlorine atoms is the dominant factor.[5]

  • Solvent Effects: The chemical shift of the carbonyl carbon in carboxylic acids can be influenced by the solvent due to intermolecular interactions, particularly hydrogen bonding.[6] Protic solvents can form hydrogen bonds with the carbonyl oxygen and the hydroxyl group, leading to changes in the electronic environment and thus the chemical shift. Aprotic solvents will also interact with the molecule, but through different mechanisms.[6] Therefore, the choice of solvent is a critical experimental parameter.

The interplay of these factors determines the final observed chemical shifts for C-1 and C-2 in Dichloro(1-¹³C)acetic acid.

Figure 1: Key factors influencing the ¹³C-NMR chemical shifts in Dichloro(1-¹³C)acetic acid.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for acquiring a high-quality ¹³C-NMR spectrum of Dichloro(1-¹³C)acetic acid.

1. Sample Preparation:

  • Analyte: Dichloro(1-¹³C)acetic acid (purity ≥ 98%).

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice. Other deuterated solvents like acetone-d₆, DMSO-d₆, or D₂O can also be used, but will result in different chemical shifts.[6]

  • Concentration: For a routine ¹³C-NMR spectrum, a concentration of 50-100 mg of the compound dissolved in 0.6-0.7 mL of the deuterated solvent is recommended.[7][8] Higher concentrations can lead to faster acquisition times but may also cause line broadening.[7]

  • Procedure:

    • Weigh approximately 50 mg of Dichloro(1-¹³C)acetic acid into a clean, dry vial.

    • Add 0.6 mL of CDCl₃ to the vial.

    • Gently swirl the vial to ensure complete dissolution. If necessary, the sample can be briefly sonicated.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

    • The final solution height in the NMR tube should be approximately 4-5 cm.[9]

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is suitable for this analysis.

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program). Broadband proton decoupling is employed to simplify the spectrum by removing ¹³C-¹H coupling, resulting in a single peak for each unique carbon.[2]

  • Typical Acquisition Parameters:

    • Pulse Program: zgpg30 (or a similar pulse program with a 30° pulse angle to allow for faster relaxation and a shorter experimental time).

    • Spectral Width: 0 to 220 ppm. This range is sufficient to cover the chemical shifts of most organic compounds.[2]

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, such as the carbonyl carbon in this molecule, to fully relax.

    • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans is generally required compared to ¹H-NMR.[8]

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply an exponential multiplication (line broadening factor of 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase the resulting spectrum manually to obtain a flat baseline and symmetrical peaks.

  • Calibrate the chemical shift scale by setting the solvent peak of CDCl₃ to its known value (typically a triplet centered at 77.16 ppm).[10]

  • Integrate the peaks (note: integration in ¹³C-NMR is generally not quantitative unless specific experimental conditions are met).[1]

Results and Discussion

The proton-decoupled ¹³C-NMR spectrum of Dichloro(1-¹³C)acetic acid in CDCl₃ is expected to show two distinct singlets.

Table 1: Expected ¹³C-NMR Chemical Shift Assignments for Dichloro(1-¹³C)acetic Acid in CDCl₃

Carbon AtomLabelHybridizationExpected Chemical Shift (δ, ppm)Rationale for Assignment
Carbonyl CarbonC-1sp²~170 - 175Located in the characteristic downfield region for carboxylic acid carbonyls.[3][11] The electronegative chlorine atoms on the adjacent carbon cause a downfield shift compared to unsubstituted acetic acid.
Alpha-CarbonC-2sp³~65 - 70Significantly deshielded by the two directly attached, highly electronegative chlorine atoms.[12]

The ¹³C labeling at the C-1 position ensures a strong signal for the carbonyl carbon, facilitating its unambiguous assignment. The C-2 carbon, being directly attached to two chlorine atoms, will appear at a significantly lower field than a typical sp³ hybridized carbon in an alkane (which usually resonates between 10-50 ppm).[3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving polarization levels of Dichloro(1-13C)acetic acid

Welcome to the DNP Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of hyperpolarizing Dichloro(1-13C)acetic acid ([1-13C]DCA).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DNP Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of hyperpolarizing Dichloro(1-13C)acetic acid ([1-13C]DCA).

While DCA is most famously utilized as a pharmacological agent to inhibit pyruvate dehydrogenase kinase (PDK) and probe mitochondrial metabolism[1], directly hyperpolarizing the [1-13C]DCA molecule via dissolution Dynamic Nuclear Polarization (dDNP) requires precise matrix engineering. Due to its high acidity (pKa 1.25) and tendency to micro-crystallize at cryogenic temperatures, standard protocols used for [1-13C]pyruvate will often fail.

Below is our comprehensive troubleshooting guide, formulation data, and self-validating protocol to help you achieve >40% liquid-state polarization.

🛠️ Troubleshooting & FAQs: [1-13C]DCA Polarization

Q1: Why is my solid-state 13C buildup curve plateauing at <10% polarization? The Causality: This is almost always a glassing failure. Pure dichloroacetic acid has a melting point of ~9–11 °C. When flash-frozen to 1.2 K in the polarizer, neat DCA forms microcrystals. Crystallization causes physical phase separation between the trityl radical (the electron source) and the [1-13C]DCA molecules (the nuclear target). Without intimate spatial proximity, the microwave-driven thermal mixing process cannot efficiently transfer spin polarization. The Fix: You must force the sample into an amorphous solid (a glass). We recommend converting the acid to Sodium [1-13C]dichloroacetate and dissolving it in a 1:1 (v/v) water/glycerol matrix[2]. Glycerol disrupts the crystalline lattice formation during rapid cooling.

Q2: How does Gadolinium (Gd3+) doping improve my final polarization levels? The Causality: In a dDNP system operating at 1.2 K, the electron spin-lattice relaxation time (


) of the OX063 trityl radical can become a kinetic bottleneck. If the electron takes too long to return to its thermal equilibrium state after transferring its polarization to a 13C nucleus, the overall buildup rate stalls.
The Fix:  Introducing trace amounts of a paramagnetic dopant like Gd3+ (e.g., 1.5 mM Dotarem) provides a fast, non-radiative relaxation pathway for the electrons. This shortens 

, allowing the radical to be rapidly "recycled." Studies utilizing Gd3+ doping in similar carboxylate probes have demonstrated liquid-state polarizations exceeding 50%[3].

Q3: My liquid-state polarization is low despite a strong solid-state signal. What is causing the loss during dissolution? The Causality: The C1 carbon of DCA has a relatively long


 relaxation time, but it is highly sensitive to paramagnetic relaxation and pH shock during the phase transition. If the dissolution buffer does not immediately neutralize the sample, or if the OX063/Gd3+ remains in the fluid path, the 13C nuclei will rapidly depolarize before reaching the injection syringe.
The Fix:  Your dissolution buffer must be superheated and heavily buffered (e.g., 100 mM NaOH, 40 mM Tris) to instantly achieve a physiological pH of ~7.4[3]. Furthermore, you must install an ion-exchange radical filter in the fluid path to strip the paramagnetic agents out of the liquid before it reaches the collection vial.

📊 Quantitative Formulation Data

To optimize your experimental design, compare the expected outcomes of various [1-13C]DCA formulations below.

Formulation StrategyRadical ConcentrationGd3+ DopingGlassing Quality (at 77 K)Expected Solid-State 13C Pol.
Neat [1-13C]DCA 15 mM OX063NonePoor (Opaque/Crystalline)< 10%
[1-13C]DCA + 30% Glycerol 15 mM OX063NoneGood (Transparent)~ 25%
[1-13C]DCA + 30% Glycerol 15 mM OX0631.5 mM DotaremExcellent (Transparent)> 40%
Sodium [1-13C]DCA in 1:1 H2O:Glycerol 15 mM OX0631.5 mM DotaremExcellent (Transparent)> 45%

🧪 Self-Validating Protocol: [1-13C]DCA Hyperpolarization

This protocol is designed as a self-validating system; you must not proceed to the next step unless the validation check passes.

Step 1: Matrix Preparation

  • Weigh out Sodium [1-13C]dichloroacetate to achieve a final concentration of 3.0 M.

  • Dissolve the powder in a 1:1 (v/v) mixture of ultrapure water and glycerol[2].

  • Add the OX063 trityl radical to achieve a final concentration of 15 mM.

  • Add Gd-DOTA (Dotarem) to achieve a final concentration of 1.5 mM[3]. Sonicate for 5 minutes until fully dissolved.

Step 2: Glassing Verification (Validation Check)

  • Pipette 50 µL of the DNP mixture into a standard sample cup.

  • Submerge the cup rapidly into a dewar of liquid nitrogen (LN2).

  • Validation: Visually inspect the frozen sample. It must be completely transparent (glassy). If it appears cloudy, white, or cracked (crystalline), discard the batch and increase the glycerol ratio by 5%. Do not proceed to polarization with an opaque sample.

Step 3: Microwave Irradiation

  • Load the validated sample into the DNP polarizer and cool to 1.2 K.

  • Irradiate with microwaves at the optimal frequency for the OX063 radical (e.g., ~140 GHz for a 5 T system, or ~94 GHz for a 3.35 T system)[4].

  • Validation: Monitor the solid-state 13C NMR buildup curve. The signal should grow exponentially and plateau after approximately 60–90 minutes.

Step 4: Rapid Dissolution

  • Prepare a dissolution buffer containing 40 mM Tris, 100 mM NaOH, and 0.3 mM Na2EDTA[3].

  • Superheat the buffer to 130 °C under pressure.

  • Trigger the dissolution sequence, propelling the hot solvent onto the frozen sample to rapidly melt it[4]. Ensure the fluid path passes through a radical filter prior to collection.

🔀 Polarization Workflow Diagram

DNP_Mechanism Microwave Microwave Irradiation (~140 GHz / ~94 GHz) Radical Trityl Radical (OX063) Electron Spin Pool Microwave->Radical Off-center excitation DCA [1-13C]DCA Matrix Nuclear Spin Pool Radical->DCA Thermal Mixing (Solid State 1.2K) Gd Gadolinium (Gd3+) Doping Agent Gd->Radical Shortens T1e (Faster recycling) Dissolution Rapid Dissolution (Superheated Buffer) DCA->Dissolution >40% Polarization Liquid Liquid [1-13C]DCA (Hyperpolarized) Dissolution->Liquid Retains T1

Figure 1: Mechanistic workflow of dissolution Dynamic Nuclear Polarization for[1-13C]DCA.

📚 References

  • Use of hyperpolarized[1-13C]pyruvate and [2-13C]pyruvate to probe the effects of the anticancer agent dichloroacetate on mitochondrial metabolism in vivo in the normal rat - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUAL8OigpvekIGOu0B_3_FDaP7VMloZRFYKBXCXwzlHrQgqWJwl2yjocIkh4MWEyfVT0MIQxGqQf1uoVjLGsr5yida9m1zOmnXbYPgz38oujZsWuwGEMBbXrkGQmGBvZokVgg=]

  • Rapid Sequential Injections of Hyperpolarized[1-13C]Pyruvate In Vivo Using a Sub-Kelvin, Multi-Sample DNP Polarizer - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNT1udJTOSeagKeQ6iYoPr6qMcd_X9s2QZ_6VL4RjigCNExyXxhbpMbzlj_AY3gURXA4i1imfMEXbr54YzCpJVyBgM5ZzvLHRoQgOr64rZCmpz7TP_k2TzwnyqAGr5tF3RspmRN-CyLnXwFQ==]

  • Hyperpolarized Magnetic Resonance as a Sensitive Detector of Metabolic Function - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEft1z6vyu0cMZJINrcVN1ck4SVg6B6Rkyu5opJG4LKyzLdFnnvMAz_iDoD6mKybiYZlQ3okLD4inGz0nUg5MaIbp62aft-wUaQ5PQ1bsjYJ-3O3ZYCAPFdGveYEzlrsnIOC59d7b1ePy2bob4=]

  • labeled DOTA Complexes in Binary Mixtures of Water and Organic Solvents. A Combined Radio - AWS. amazonaws.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEetROyAwDUVL8tYxbenBWdi2hmbL51cS44Fk1RXCqg6HZeGEfZwUoKK0h7BXc_PfcQRx0dhwbZtr9Dgs0eubd2SSXvUr0Xz4_rEJjphbP3SfK_J-b8Obm4yJ9MI6ZumAfMpfD9j2U4I5e7k3-kjO58eg-s4q9G201VHSUlOmWiSqWuYjlA]

Sources

Optimization

Technical Support Center: Minimizing T1 Relaxation in Hyperpolarized ¹³C-DCA Experiments

Aimed at: Researchers, scientists, and drug development professionals in the field of metabolic imaging. This guide provides in-depth technical support for minimizing T1 relaxation rates of hyperpolarized [1-¹³C]dichloro...

Author: BenchChem Technical Support Team. Date: March 2026

Aimed at: Researchers, scientists, and drug development professionals in the field of metabolic imaging.

This guide provides in-depth technical support for minimizing T1 relaxation rates of hyperpolarized [1-¹³C]dichloroacetate (DCA), a critical factor for successful in vivo and in vitro metabolic studies. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Understanding T1 Relaxation in Hyperpolarized ¹³C-DCA

The success of any hyperpolarized ¹³C experiment hinges on preserving the non-recoverable enhanced nuclear polarization for as long as possible.[1][2] This polarization decays exponentially with a time constant known as the spin-lattice relaxation time, or T1.[2] For hyperpolarized agents, a longer T1 is crucial to allow for administration, distribution to the tissue of interest, cellular uptake, and metabolic conversion, all while retaining sufficient signal for high-quality imaging or spectroscopy.[3]

The primary mechanisms governing T1 relaxation in molecules like ¹³C-DCA include:

  • Dipole-Dipole (DD) Interactions: Interactions between the ¹³C nuclear spin and the spins of nearby nuclei, most notably protons (¹H). The strength of this interaction is highly dependent on the distance between the spins.

  • Chemical Shift Anisotropy (CSA): In the presence of an external magnetic field, the electron cloud around the ¹³C nucleus creates a local magnetic field that is orientation-dependent. As the molecule tumbles in solution, this fluctuating local field provides a mechanism for T1 relaxation. The contribution of CSA to relaxation increases with the square of the magnetic field strength.

  • Paramagnetic Relaxation: Interactions with unpaired electrons from sources like free radicals (used in the DNP process) or trace metal ions are extremely effective at shortening T1 relaxation times.[4]

Troubleshooting Guide & FAQs: Maximizing ¹³C-DCA T1

This section addresses common issues encountered during hyperpolarized ¹³C-DCA experiments that can lead to suboptimal T1 relaxation times.

Question 1: My measured T1 for ¹³C-DCA is significantly shorter than expected. What are the most likely causes related to my sample preparation?

Answer: Suboptimal T1 values often originate from the sample preparation phase. Here’s a prioritized checklist of factors to investigate:

  • Residual Paramagnetic Agents: The most common culprit is the incomplete removal of the free radical (e.g., trityl radicals like OX063) used in the Dynamic Nuclear Polarization (DNP) process.[5] Even micromolar concentrations of these agents can dramatically shorten T1.

    • Causality: Paramagnetic agents possess a large magnetic moment from their unpaired electron, which creates strong fluctuating magnetic fields as they tumble in solution. This leads to very efficient dipole-dipole relaxation of the ¹³C nucleus.

    • Troubleshooting Steps:

      • Verify Filtration: Ensure your filtration system post-dissolution is functioning correctly and is rated to remove the specific radical used.[6]

      • Quality Control (QC): Implement a QC step to measure residual radical concentration in your final injectable solution.[7][8]

  • Contamination with Paramagnetic Metal Ions: Trace amounts of metal ions (e.g., Fe³⁺, Mn²⁺, Cu²⁺) in your glassware, water, or reagents can severely impact T1.

    • Causality: Similar to free radicals, paramagnetic metal ions induce potent T1 relaxation.

    • Troubleshooting Steps:

      • Use Metal-Free Labware: Whenever possible, use new, disposable plasticware or meticulously acid-washed glassware.

      • High-Purity Reagents: Utilize high-purity, metal-free water and reagents for all steps of your preparation.

      • Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your dissolution buffer to sequester any stray paramagnetic ions.[1][9]

  • pH of the Final Solution: The pH of the injected solution can influence the T1 of certain molecules, although the effect on DCA is less pronounced than on molecules like pyruvate.[5][10] However, ensuring a physiological pH (around 7.4) is critical for biological compatibility and reproducibility.[11]

    • Troubleshooting Steps:

      • Buffer Optimization: Use a well-characterized and robust buffering system in your dissolution medium.

      • Post-Dissolution pH Check: Always verify the pH of the final hyperpolarized solution as part of your QC.[6][7]

Question 2: How does the choice of ¹³C labeling position in DCA affect its T1 relaxation time?

Answer: The position of the ¹³C label within the DCA molecule is a critical determinant of its T1 relaxation time.

  • [1-¹³C]DCA: Labeling the carboxyl carbon (C1) is generally preferred. This carbon has no directly attached protons, which significantly reduces the contribution of dipole-dipole interactions with ¹H to T1 relaxation.[2] This is a key reason for the relatively long T1 values observed for carboxyl-labeled metabolites like pyruvate.[12][13]

  • [2-¹³C]DCA: Labeling the second carbon (C2) results in a much shorter T1. This is because the C2 carbon is directly bonded to a proton, leading to strong dipole-dipole relaxation, which is a very efficient relaxation pathway.

Recommendation: For studies requiring the longest possible T1, always use [1-¹³C]DCA .

Question 3: Can deuteration of DCA be used to further extend its T1 relaxation time?

Answer: Yes, deuteration is a powerful strategy to prolong T1 relaxation times.

  • Mechanism: Replacing the proton on the second carbon with a deuteron (²H) in [1-¹³C]DCA (to form [1-¹³C, 2-²H]DCA) significantly reduces the dominant dipole-dipole relaxation pathway. The magnetic moment of deuterium is much smaller than that of a proton, leading to a weaker dipole-dipole interaction with the ¹³C nucleus.

  • Expected Outcome: Studies on other molecules like alanine and lactate have demonstrated that deuteration can lead to a substantial increase in T1, in some cases more than four-fold.[14][15] A similar effect would be expected for DCA.

  • Consideration: While effective, the synthesis of deuterated and ¹³C-labeled DCA can be more complex and costly.

Experimental Protocols

Protocol 1: Optimized Sample Preparation for DNP of [1-¹³C]DCA

This protocol is designed to maximize the resulting T1 by minimizing sources of paramagnetic relaxation.

  • Initial Formulation:

    • In a clean, metal-free microcentrifuge tube, combine your [1-¹³C]dichloroacetic acid with a suitable glassing agent (e.g., a mixture of glycerol and water).

    • Add a trityl radical (e.g., OX063) to a final concentration of approximately 15 mM.[9][16] Ensure complete dissolution by gentle vortexing.

  • Polarization:

    • Pipette the required volume of the DCA formulation into a sample cup.

    • Insert the sample into a pre-cooled DNP polarizer (e.g., operating at 3.35 T and ~1.4 K).[17][18]

    • Initiate the microwave irradiation at the optimal frequency for the chosen radical and magnetic field strength.[9][17]

    • Monitor the solid-state polarization build-up until it reaches a plateau, which typically takes 60-90 minutes.[9][17]

  • Dissolution and Formulation:

    • Prepare a sterile dissolution buffer. A recommended formulation is a phosphate-buffered saline (PBS) solution containing a sufficient concentration of sodium hydroxide (NaOH) to neutralize the DCA to a final pH of ~7.4.[9]

    • Crucially, add EDTA to the dissolution buffer to a final concentration of 0.1-1 g/L to chelate any potential paramagnetic metal ion contaminants.[9]

    • Heat and pressurize the dissolution medium according to your polarizer's specifications.

    • Rapidly dissolve the polarized sample. The dissolution process should be as fast as possible to minimize polarization loss as the sample passes through intermediate temperatures where T1 can be very short.[1]

  • Quality Control:

    • Immediately after dissolution, perform automated or manual QC checks on the final solution.[7][8]

    • Mandatory checks: pH, temperature, final concentration of ¹³C-DCA, and residual radical concentration.

Data & Visualization

Table 1: Factors Influencing T1 Relaxation of Hyperpolarized ¹³C-DCA
FactorImpact on T1RationaleMitigation Strategy
Residual Free Radical High (Shortens T1) Potent paramagnetic relaxation.[5]Efficient post-dissolution filtration; QC for residual radical.[6]
Paramagnetic Metal Ions High (Shortens T1) Strong paramagnetic relaxation.Use of metal-free labware; inclusion of EDTA in dissolution buffer.[9]
¹³C Labeling Position High (C2 shortens T1) Strong ¹³C-¹H dipole-dipole interaction at the C2 position.Use [1-¹³C]DCA where the labeled carbon has no attached protons.[2]
Deuteration High (Lengthens T1) Reduces ¹³C-¹H dipole-dipole relaxation.[14][15]Synthesize and use deuterated DCA ([1-¹³C, 2-²H]DCA).
Magnetic Field Strength Moderate (Shorter T1 at higher fields) Increased contribution from Chemical Shift Anisotropy (CSA) relaxation.[2][11]Be aware that T1 values will be shorter at 3T compared to 1.5T.[2][16]
Temperature Moderate T1 is temperature-dependent, often with a minimum value near 0°C.[1]Rapid dissolution and injection to reach physiological temperature quickly.
pH Low to Moderate Can influence relaxation in molecules with exchangeable protons; less critical for DCA.[10]Maintain physiological pH for biological consistency.[11]
Diagrams

T1_Relaxation_Factors cluster_prep Sample Preparation cluster_molecule Molecular Properties cluster_env Experimental Environment Radical Residual Free Radical T1 ¹³C-DCA T1 Relaxation Time Radical->T1 Shortens Metals Paramagnetic Metals Metals->T1 Shortens pH Solution pH pH->T1 Minor Effect Labeling ¹³C Labeling Position Labeling->T1 Major Effect Deuteration Deuteration Deuteration->T1 Lengthens Field Magnetic Field (B₀) Field->T1 Shortens (CSA) Temp Temperature Temp->T1 Modulates

Caption: Key factors influencing the T1 relaxation of hyperpolarized ¹³C-DCA.

DNP_Workflow cluster_0 Step 1: Formulation cluster_1 Step 2: Polarization cluster_2 Step 3: Dissolution cluster_3 Step 4: Quality Control & Use Formulation Mix ¹³C-DCA, Radical, & Glassing Agent Polarize Cool to ~1.4K in B₀ Apply Microwaves Formulation->Polarize Dissolve Rapid Dissolution with Buffered Medium (+EDTA) Polarize->Dissolve Filter Filter out Radical Dissolve->Filter QC Check pH, Temp, [DCA], Residual Radical Filter->QC Inject Inject for Experiment QC->Inject

Caption: Optimized workflow for preparing hyperpolarized ¹³C-DCA.

References

  • HYPERPOLARIZED 13C MAGNETIC RESONANCE AND ITS USE IN METABOLIC ASSESSMENT OF CULTURED CELLS AND PERFUSED ORGANS - PMC. (2016).
  • Hyperpolarized Carbon 13 MRI: Clinical Applications and Future Directions in Oncology. Radiological Society of North America (RSNA).
  • Hyperpolarized 13C Metabolic Magnetic Resonance Spectroscopy and Imaging. (2016). Journal of Visualized Experiments (JoVE).
  • (ISMRM 2011) T1 Nuclear Magnetic Resonance Dispersion of Hyperpolarized [1-13C] Pyruvate. (2011). International Society for Magnetic Resonance in Medicine (ISMRM).
  • Hyperpolarized 13C metabolic imaging using dissolution dynamic nuclear polariz
  • Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC.
  • 13C Derived Paramagnetic Relaxation Enhancements Are an Additional Source of Structural Inform
  • Late-stage Deuteration of 13C-enriched Substrates for T1 Prolongation in Hyperpolarized 13C MRI - PMC.
  • Hyperpolarized 13C Metabolic MRI | Protocol Preview. (2022). YouTube.
  • Considerations for hyperpolarized 13C MR at reduced field: Comparing 1.5T versus 3T. (2023). ETH Zurich Research Collection.
  • Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC.
  • Field dependence of T1 for hyperpolarized [1-13C]pyruv
  • pH Dependence of T2 for Hyperpolarizable 13C-Labelled Small Molecules Enables Spatially Resolved pH Measurement by Magnetic Resonance Imaging. (2021). MDPI.
  • Comprehensive Literature Review of Hyperpolarized Carbon-13 MRI: The Road to Clinical Applic
  • Clinical translation of hyperpolarized 13C pyruvate and urea MRI for simultaneous metabolic and perfusion imaging. (2021). eScholarship, University of California.
  • NMR of Paramagnetic Proteins: 13 C Derived Paramagnetic Relaxation Enhancements Are an Additional Source of Structural Inform
  • Late-stage deuteration of 13C-enriched substrates for T1 prolongation in hyperpolarized 13C MRI. Royal Society of Chemistry.
  • Examples of 13 C T 1 Relaxation Times Measured Us- ing Hyperpolarized Compounds ….
  • Potential Clinical Roles for Metabolic Imaging with Hyperpolarized [1-13C]Pyruv
  • Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients - PMC.

Sources

Troubleshooting

Troubleshooting impurities in Dichloro(1-13C)acetic acid NMR spectra

Technical Support Center: Troubleshooting Dichloro(1-13C)acetic Acid NMR Spectra Introduction: The Precision of Isotopic Labeling Dichloro(1-13C)acetic acid (DCA) is a critical metabolic tracer and hyperpolarization subs...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Dichloro(1-13C)acetic Acid NMR Spectra

Introduction: The Precision of Isotopic Labeling

Dichloro(1-13C)acetic acid (DCA) is a critical metabolic tracer and hyperpolarization substrate used to probe pyruvate dehydrogenase kinase (PDK) activity and the Warburg effect. However, the introduction of a


C label at the C1 (carbonyl) position fundamentally alters the NMR landscape compared to natural abundance standards.

This guide addresses the most frequent "false positives" reported by researchers—where intrinsic scalar couplings are mistaken for impurities—and provides a rigorous framework for identifying genuine synthetic byproducts like monochloroacetic acid (MCA) and chloral hydrate.

Part 1: Diagnostic Workflow

Before assuming contamination, verify if the "impurity" is an artifact of the


C label or pH sensitivity. Use the logic flow below to categorize your spectral anomalies.

TroubleshootingDCA cluster_legend Legend Start Anomaly Detected in 1H NMR Spectrum CheckRegion Check Chemical Shift Region Start->CheckRegion Region1 Region: ~6.0 - 6.5 ppm (Methine Region) CheckRegion->Region1 Region2 Region: ~4.0 - 4.5 ppm (Methylene Region) CheckRegion->Region2 Region3 Region: ~5.0 - 6.0 ppm (Hydrate Region) CheckRegion->Region3 Region4 Region: ~2.0 - 2.5 ppm (Methyl Region) CheckRegion->Region4 SplitCheck Is the main peak a Doublet? Region1->SplitCheck ImpurityMCA IMPURITY: Monochloroacetic Acid (Under-chlorination) Region2->ImpurityMCA ImpurityCH IMPURITY: Chloral Hydrate (Aldehyde Side-Reaction) Region3->ImpurityCH ImpurityAA IMPURITY: Acetic Acid (Starting Material) Region4->ImpurityAA JCheck Measure Coupling Constant (J) SplitCheck->JCheck Yes Product CONFIRMED PRODUCT 1-13C DCA (2J_CH Coupling) JCheck->Product J ≈ 2-6 Hz Legend1 Product Signature Legend2 Critical Impurity

Figure 1: Decision tree for categorizing spectral anomalies in Dichloro(1-13C)acetic acid.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My "pure" Dichloro(1-13C)acetic acid shows a doublet at 6.26 ppm instead of a singlet. Is it contaminated?

Verdict: No. This is the correct spectral signature.

Mechanism: In natural abundance DCA, the methine proton (


) appears as a singlet because the adjacent Carbon-1 is predominantly 

C (spin-0, NMR silent). However, in Dichloro(1-13C)acetic acid , the C1 position is enriched (99%

C, spin-1/2).

The proton on C2 couples with the labeled C1 nucleus. This is a two-bond heteronuclear scalar coupling (


) .
  • Observation: The proton signal splits into a doublet.

  • Validation: Measure the distance between the two peaks in Hertz (Hz). For carboxylic acids, this

    
     is typically 2–7 Hz .
    
  • The "Impurity": If you see a small singlet in the center of the doublet, that is the impurity—it represents the residual 1% unlabeled (

    
    C) species.
    
Q2: I see a singlet around 4.1–4.3 ppm. What is this?

Diagnosis: Monochloroacetic Acid (MCA) .

Context: MCA is the result of under-chlorination during synthesis. It is a critical impurity to quantify because MCA is significantly more toxic than DCA and has different metabolic kinetics.

  • Spectral Feature: A singlet corresponding to the

    
     protons.
    
  • Quantification: Integrate the MCA singlet (2 protons) against the DCA methine doublet (1 proton).

    
    
    
Q3: How do I detect Trichloroacetic Acid (TCA) if it has no protons?

Diagnosis: Use


C NMR. [1][2][3][4][5]

Context: TCA (


) has no protons on the alpha carbon, making it invisible in 

NMR (except for the exchangeable carboxylic proton, which often merges with the solvent peak).
  • Protocol: Run a

    
    C NMR spectrum (preferably proton-decoupled).
    
  • Target Signals (D

    
    O): 
    
    • DCA: Carbonyl ~170 ppm; Methine (

      
      ) ~65 ppm.
      
    • TCA: Carbonyl ~165 ppm; Quaternary (

      
      ) ~90 ppm.
      
    • MCA: Carbonyl ~175 ppm; Methylene (

      
      ) ~45 ppm.
      
Q4: There are small peaks in the 5.0–6.0 ppm region. Is the sample degrading?

Diagnosis: Chloral Hydrate or Glyoxylic Acid.

Context:

  • Chloral Hydrate (

    
    ):  A byproduct of the chlorination of ethanol or acetaldehyde side-reactions. It forms a stable gem-diol in water.
    
    • Shift: ~5.2–5.8 ppm (methine CH).

  • Glyoxylic Acid (

    
    ):  A hydrolysis product of DCA, especially if the sample has been stored in aqueous solution at high pH or elevated temperature. In water, it exists primarily as the diol form (
    
    
    
    ).
    • Shift: ~5.05 ppm.[6]

Action: Spike the sample with a known standard of glyoxylic acid to confirm if the peak overlaps.

Part 3: Quantitative Reference Data

Use the table below to assign peaks in D


O. Note that chemical shifts in carboxylic acids are highly pH-dependent .

Table 1: NMR Chemical Shifts of DCA and Common Impurities (D


O) 
CompoundStructure1H Shift (ppm)Multiplicity13C Shift (ppm)Origin
DCA (1-13C)

6.26 Doublet (

)
171.0 (d), 67.0Product
MCA

4.15Singlet175.0, 45.0Under-chlorination
TCA

N/ASilent165.0, 90.0Over-chlorination
Acetic Acid

2.08Singlet180.0, 21.0Starting Material
Chloral Hydrate

~5.30Singlet88.0 (

)
Side Reaction
Glyoxylic Acid

5.05Singlet179.5, 90.7Hydrolysis

Note: Shifts are referenced to TSP (0.0 ppm) or residual HDO (~4.79 ppm). Values may shift by ±0.5 ppm depending on pH (acid vs. dichloroacetate anion).

Part 4: Experimental Best Practices

  • pH Control is Mandatory: DCA has a pKa of ~1.26. In unbuffered D

    
    O, the solution is highly acidic, and the chemical shift reflects the protonated acid. If you neutralize with NaOD to form Sodium Dichloroacetate, the carbonyl carbon shift will move upfield (lower ppm) due to shielding from the carboxylate resonance. Always record pH. 
    
  • Solvent Suppression: If analyzing dilute impurities, the HDO signal (water) can obscure peaks in the 4.5–5.0 ppm range. Use presaturation pulse sequences (e.g., zgpr on Bruker systems) to suppress the water signal, but be careful not to saturate the Glyoxylic acid peak (~5.05 ppm) if it is of interest.

  • Handling Hygroscopicity: DCA is hygroscopic. Absorption of atmospheric water will broaden peaks and shift the exchangeable proton signal. Store labeled material in a desiccator and prepare NMR tubes immediately before analysis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000471: Glyoxylic acid. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6597, Dichloroacetic acid. Link

Sources

Optimization

Removing radical scavenging agents from Dichloro(1-13C)acetic acid samples

Topic: Removal of Radical Scavenging Agents from Dichloro(1-13C)acetic Acid (DCA) Core Concept & Diagnostic Context Why is this critical? In Dissolution Dynamic Nuclear Polarization (d-DNP), radical scavenging agents (ty...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Radical Scavenging Agents from Dichloro(1-13C)acetic Acid (DCA)

Core Concept & Diagnostic Context

Why is this critical? In Dissolution Dynamic Nuclear Polarization (d-DNP), radical scavenging agents (typically Trityl radicals like OX063 or AH111501) are essential for transferring polarization from electrons to


C nuclei. However, once the sample is dissolved for injection, these radicals become a liability.
  • The Physics of Failure: Paramagnetic radicals possess unpaired electrons with a magnetic moment ~660x stronger than protons. If left in solution, they facilitate rapid spin-lattice relaxation (

    
     shortening) via dipolar coupling.
    
  • The Result: Your hyperpolarized signal vanishes before you can acquire data.

  • Toxicity: Trityl radicals have not been fully cleared for all clinical applications; their removal is a prerequisite for translational studies.

Diagnostic: Is your sample contaminated?

If you observe the following, your purification step has failed:

  • Rapid Signal Decay:

    
     of [1-
    
    
    
    C]DCA is < 20s (at 3T/physiological pH). It should be > 30-40s.
  • Line Broadening:

    
    C NMR peaks appear significantly broader than thermal standards due to paramagnetic susceptibility effects.
    
  • Color: The sample retains a greenish/yellow tint (characteristic of many Trityl radicals). A pure DCA solution should be clear.

Removal Protocols

Two primary methodologies are validated for DCA: Hydrophobic Interaction Chromatography (C18 SPE) and Acid Precipitation/Filtration .

Method A: C18 Solid Phase Extraction (The Gold Standard)

Recommended for: High purity, clinical translation, and maximizing


.

Principle: Dichloroacetic acid is a small, highly polar molecule. Trityl radicals are bulky, hydrophobic organic structures. A C18 (octadecyl) stationary phase retains the hydrophobic radical while allowing the hydrophilic DCA carboxylate to pass through.

Required Materials:

  • Activated C18 Sep-Pak Cartridge (e.g., Waters Sep-Pak Plus C18).

  • 0.2 µm sterile syringe filter (PES or Nylon).

  • Conditioning Solvents: Ethanol (absolute), Sterile Water.

Protocol:

  • Activation: Flush the C18 cartridge with 10 mL Ethanol to solvate the carbon chains.

  • Equilibration: Flush with 20 mL Sterile Water to remove ethanol. Critical: Do not let the cartridge dry out.

  • Dissolution: Dissolve the frozen DNP sample using your standard superheated buffer (e.g., Tris/NaOH/EDTA).

    • Note: Ensure the final pH is > 7.0. At neutral/basic pH, DCA is ionized (dichloroacetate) and highly soluble, preventing retention on the C18 column.

  • Purification:

    • Connect the output of the dissolution receiver to the C18 cartridge.

    • Push the solution through the cartridge at a steady flow rate (2–5 mL/s).

    • Step-by-Step Flow: Dissolution Receiver

      
       C18 Cartridge (Traps Radical) 
      
      
      
      0.2 µm Filter (Sterilization)
      
      
      Collection Syringe.[1]
  • QC Check: The eluate should be colorless.

Method B: Acid Precipitation & Filtration (Legacy Method)

Recommended for: Rapid preclinical screening where C18 cartridges are unavailable.

Principle: Some trityl radicals (specifically the acid forms) are insoluble in aqueous media at low pH (< 4.0), whereas DCA is a liquid acid and remains miscible.

Protocol:

  • Dissolution: Dissolve the sample with a neutral or slightly acidic superheated water bolus (no strong base yet).

  • Precipitation: Upon contact with the liquid phase (if pH is low), the radical aggregates into a precipitate.

  • Filtration: Force the liquid through a mechanical filter (0.2 µm or smaller pore size) immediately upon exit from the polarizer.

  • Neutralization: The filtrate (containing DCA acid) is collected into a receiver flask containing the neutralization base (NaOH/Tris).

    • Risk:[1] If the radical is OX063 (highly water-soluble), this method often fails. It works best for more hydrophobic trityl variants or specific "Finland" radicals.

Visualizing the Workflow

The following diagram illustrates the critical path for Method A (C18 SPE), highlighting where the radical is sequestered.

DNP_Purification cluster_purification Purification Stage Sample Frozen Sample (13C-DCA + Radical) Microwave Hyperpolarization (~1K, 3-5T) Sample->Microwave Polarize Dissolution Dissolution (Superheated Buffer) Microwave->Dissolution Melt C18 C18 SPE Cartridge (Hydrophobic Trap) Dissolution->C18 Flow Filter 0.2µm Filter (Particulate Removal) C18->Filter Clean Eluate Waste Trapped Radical (Waste) C18->Waste Hydrophobic Retention Receiver Receiver Vessel (Neutralized DCA) Filter->Receiver Magnet NMR/MRI Injection Receiver->Magnet Inject (<30s)

Caption: Workflow for removing radical scavengers using C18 Solid Phase Extraction. The hydrophobic radical is retained in the green purification stage, while the hydrophilic DCA passes to the receiver.

Quantitative Benchmarks & QC

Use this table to validate your purification efficiency.

ParameterAcceptable RangeFailure IndicatorAction
Visual Appearance Crystal ClearYellow/Green TintReplace C18 cartridge; check flow rate.
Residual Radical < 1 µM (Undetectable)> 2 µMVerify cartridge activation (Ethanol step).

Relaxation (3T)
35 – 45 s< 25 sRadical breakthrough or O

contamination.
Final pH 7.2 – 7.8< 6.0 or > 8.0Adjust buffer/neutralization molarity.
Volume Recovery > 90%< 70%Check for dead volume in cartridge/filter.
Troubleshooting & FAQs

Q: I used a C18 cartridge, but my sample is still slightly yellow. What happened?

  • Cause: The cartridge may not have been properly activated. The C18 chains must be solvated with ethanol to expose the hydrophobic surface.

  • Fix: Ensure you flush with 10mL Ethanol followed by 20mL water. Do not skip the ethanol step. Also, ensure you are not overloading the cartridge capacity (standard Sep-Pak Plus handles ~15-20mM radical concentration in typical DNP volumes).

Q: My DCA yield is very low after purification.

  • Cause: Non-specific binding or "dead volume" retention.

  • Fix:

    • Chase the sample with a small volume (1-2 mL) of D

      
      O or buffer to push the remaining DCA out of the cartridge pores.
      
    • Ensure the cartridge is wetted before use; a dry cartridge can trap liquid physically.

Q: Can I use the Acid Precipitation method for OX063 radicals?

  • Answer: Generally, No. OX063 is designed to be water-soluble. It does not precipitate reliably at the pH levels used for DCA dissolution. Use C18 SPE or Anion Exchange (if applicable) for OX063. Acid precipitation is more effective for "Finland" trityl radicals.

Q: Does the C18 cartridge affect the pH of my sample?

  • Answer: Minimally, but it can introduce a slight dilution. Ensure your receiver vessel has sufficient buffering capacity (e.g., 40-100 mM Tris or HEPES) to maintain pH ~7.4 despite the small volume of water remaining in the cartridge from the wash step.

References
  • Ardenkjaer-Larsen, J. H., et al. (2003).[2] Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR.[3] Proceedings of the National Academy of Sciences, 100(18), 10158–10163. Link

  • Hu, S., et al. (2013).[4] Rapid sequential injections of hyperpolarized [1-13C]pyruvate in vivo using a sub-kelvin, multi-sample dissolution DNP polarizer. Magnetic Resonance Imaging, 31(4), 490–496.[4] Link

  • Keshari, K. R., & Wilson, D. M. (2014). Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization. Chemical Society Reviews, 43(5), 1627–1659. Link

  • Commentary on Radical Removal:Standard Operating Procedures for Hyperpolarized Media. National Institutes of Health (NIH) / NCI Cancer Imaging Program.

Sources

Troubleshooting

Technical Support Center: Dichloro(1-¹³C)acetic Acid Stability and Storage

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of Dichloro(1-¹³C)acetic acid. Adherence to these guidelines is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of Dichloro(1-¹³C)acetic acid. Adherence to these guidelines is critical to prevent chemical degradation and ensure the isotopic integrity of the compound for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Dichloro(1-¹³C)acetic acid?

To ensure the long-term stability of Dichloro(1-¹³C)acetic acid, it is recommended to store it at 2-8 °C in a dry, well-ventilated area.[1][2][3][4] The compound should be kept in its original, tightly sealed container to prevent the ingress of moisture, as it is hygroscopic.[5]

Q2: Does the ¹³C isotope affect the required storage conditions compared to unlabeled dichloroacetic acid?

No, the stable ¹³C isotope does not impart radioactivity or significantly alter the chemical stability of the molecule under normal storage conditions. Therefore, Dichloro(1-¹³C)acetic acid should be stored in the same manner as its unlabeled counterpart.[6]

Q3: My vial of Dichloro(1-¹³C)acetic acid arrived at room temperature. Is it still viable?

While the recommended long-term storage temperature is 2-8 °C, short-term exposure to ambient temperatures during shipping is generally not expected to cause significant degradation. However, it is crucial to transfer the compound to the recommended refrigerated conditions immediately upon receipt. For critical applications, it is advisable to perform a quality control check, such as purity analysis by HPLC, if there are concerns about the shipping conditions.

Q4: I've noticed some liquid in my vial of what should be a solid. What should I do?

Dichloroacetic acid has a melting point between 9-11 °C.[2][4] Therefore, it may appear as a liquid or a partially frozen solid at room temperature or even in some refrigerators. This is normal and does not indicate degradation. Ensure the container is tightly sealed and stored upright to prevent leakage.

Q5: Can I store Dichloro(1-¹³C)acetic acid in a solution?

If you need to prepare a stock solution, it is best to do so immediately before use. If short-term storage of a solution is necessary, use a dry, aprotic solvent and store it at 2-8 °C, protected from light. Aqueous solutions should be avoided for storage as they may facilitate degradation over time.

Q6: Are there any materials I should avoid for storing or handling this compound?

Yes. Dichloroacetic acid is corrosive to metals and can react with strong bases, strong oxidizing agents, and strong reducing agents.[2][5] Therefore, it is essential to use glass or other resistant containers and to avoid contact with incompatible materials.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color or appearance of the solid/liquid Contamination or degradation due to improper storage (e.g., exposure to moisture, light, or incompatible materials).Do not use the compound. Contact technical support for guidance. Consider acquiring a new, verified lot of the material.
Unexpected experimental results Degradation of the compound leading to lower purity or the presence of impurities.Verify the purity of the Dichloro(1-¹³C)acetic acid using an appropriate analytical method (e.g., HPLC, NMR). Review storage and handling procedures to ensure compliance with recommendations.
Difficulty in achieving complete dissolution The compound may not be fully melted if stored at the lower end of the recommended temperature range.Allow the vial to warm to room temperature before attempting to dissolve the compound. Ensure the chosen solvent is appropriate and of high purity.

Experimental Protocols

Protocol for Annual Stability Verification of Dichloro(1-¹³C)acetic Acid

This protocol outlines a procedure to annually verify the stability of stored Dichloro(1-¹³C)acetic acid.

Objective: To confirm the purity and integrity of the compound after one year of storage under recommended conditions.

Methodology:

  • Initial Analysis (Time 0):

    • Upon receipt of a new lot of Dichloro(1-¹³C)acetic acid, perform a baseline analysis.

    • Recommended technique: High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Record the purity (as a percentage of the main peak area) and retain the chromatogram.

    • Store the compound at 2-8 °C in a tightly sealed container in a dry, well-ventilated area.

  • Annual Analysis (Time 1 Year):

    • After one year of storage, remove the compound from the refrigerator and allow it to equilibrate to room temperature.

    • Prepare a sample for HPLC analysis using the same concentration and solvent as the initial analysis.

    • Run the HPLC analysis using the identical method (column, mobile phase, flow rate, detection wavelength) as the initial analysis.

    • Compare the chromatogram to the initial analysis.

    • Acceptance Criteria: The purity of the one-year sample should not have decreased by more than a pre-defined small percentage (e.g., 2%) from the initial purity, and no significant degradation peaks should be observed.

Visualizing Degradation Prevention

The following diagram illustrates the key factors to control to prevent the degradation of Dichloro(1-¹³C)acetic acid.

G cluster_storage Optimal Storage Conditions cluster_threats Degradation Threats Temperature (2-8 °C) Temperature (2-8 °C) Dry Environment Dry Environment Inert Atmosphere (Optional) Inert Atmosphere (Optional) Tightly Sealed Container Tightly Sealed Container High Temperature High Temperature Moisture (Hygroscopic) Moisture (Hygroscopic) Reactive Metals Reactive Metals Strong Bases/Oxidizers Strong Bases/Oxidizers Dichloro(1-13C)acetic Acid Dichloro(1-13C)acetic Acid Optimal Storage Conditions Optimal Storage Conditions Dichloro(1-13C)acetic Acid->Optimal Storage Conditions leads to Degradation Threats Degradation Threats Dichloro(1-13C)acetic Acid->Degradation Threats exposure to Stable Compound Stable Compound Optimal Storage Conditions->Stable Compound Degraded Product Degraded Product Degradation Threats->Degraded Product

Caption: Key factors for maintaining the stability of Dichloro(1-¹³C)acetic acid.

References

  • PubChem. Dichloroacetic Acid. National Center for Biotechnology Information. [Link]

  • SLS Select Education. Safety Data Sheet: Dichloroacetic acid. [Link]

  • Penta Chemicals. Dichloroacetic acid. [Link]

  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]

Sources

Optimization

Resolving solubility issues of Dichloro(1-13C)acetic acid in saline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who report "solubility issues" when working with isotopically labeled Dichloro(1-13C)acetic acid in biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who report "solubility issues" when working with isotopically labeled Dichloro(1-13C)acetic acid in biological buffers.

This guide is designed to deconstruct the physical chemistry behind these observations, explain the causality of the problem, and provide a self-validating protocol to successfully formulate your compound for in vitro and in vivo assays.

Part 1: The Causality of the "Insolubility" Artifact

The most common support ticket we receive involves a researcher adding Dichloro(1-13C)acetic acid directly to saline or cell culture media, only to observe a sudden, milky-white precipitate. The immediate assumption is that the drug is insoluble. This is a false diagnosis.

Dichloroacetic acid (in its free acid form) is a dense liquid that is completely miscible in water[1]. However, it is a remarkably strong organic acid with a pKa of 1.48[1]. When you introduce this free acid into a weakly buffered solution like 0.9% saline or Phosphate-Buffered Saline (PBS), the sudden influx of protons drastically drops the pH of the solution below 2.0.

This rapid acidification protonates the buffer salts (shifting their solubility equilibrium) and denatures any proteins present in the media, causing them to immediately crash out of solution. The precipitate you see is not the Dichloro(1-13C)acetic acid; it is the destroyed buffer components. To resolve this, the free acid must be chemically neutralized to its conjugate base—Sodium Dichloro(1-13C)acetate—which is highly soluble and biologically compatible[2].

Quantitative Physicochemical Comparison

To understand the handling requirements, compare the properties of the free acid versus the neutralized salt:

PropertyDichloro(1-13C)acetic Acid (Source Material)Sodium Dichloro(1-13C)acetate (Assay Ready)
Physical State Dense Liquid (~1.56 g/mL)White Crystalline Powder
Molecular Weight 129.93 g/mol (due to 1-13C label)151.91 g/mol
pKa 1.48[1]N/A (Conjugate Base)
Solubility in Water Miscible[1]Highly Soluble (>50 mg/mL)[2]
Effect on Saline pH Drastic Drop (pH < 2.0)Neutral (pH 6.5 – 7.5)[3]
Biological Compatibility Highly Corrosive / ToxicCompatible for Assays[4]

Part 2: Troubleshooting FAQs

Q: I added Dichloro(1-13C)acetic acid directly to my PBS, and a white precipitate formed. Can I just heat or sonicate the solution to dissolve it? A: No. Heating or sonication will not resolve a pH-driven precipitation and will likely further degrade your saline components. The correct intervention is chemical neutralization using Sodium Hydroxide (NaOH) to restore the pH and resolubilize the buffer salts[3],[5].

Q: Why did I receive the liquid free acid instead of the solid sodium salt? A: Isotopically labeled compounds, such as Dichloro(1-13C)acetic acid used for NMR and mass spectrometry tracing of metabolic reprogramming[4], are frequently synthesized and shipped in their free acid form to maximize stability and isotopic purity. It is standard practice for the end-user to perform the neutralization step prior to biological application[6].

Q: Will the neutralization process affect the 13C label? A: No. The acid-base neutralization simply removes the proton from the carboxyl group to form a sodium salt. The carbon backbone, including your 1-13C label at the carboxyl position, remains completely intact and stable.

Part 3: Standard Operating Procedure (SOP)

Protocol: In Situ Neutralization & Formulation in Saline

This protocol provides a self-validating system: by monitoring the pH during titration, you inherently validate that the free acid has been completely converted to the highly soluble sodium salt[6], preventing downstream precipitation.

Materials Required:

  • Dichloro(1-13C)acetic acid (MW: 129.93 g/mol )

  • 1.0 M Sodium Hydroxide (NaOH)

  • 10X Saline Stock (e.g., 9% NaCl)

  • Sterile ultra-pure water

  • Calibrated pH meter and ice bath

Step-by-Step Methodology:

  • Calculate Molarity: Determine the exact mass of Dichloro(1-13C)acetic acid required for your target concentration. Note: Account for the isotopic mass difference (129.93 g/mol vs standard 128.94 g/mol ).

  • Initial Aqueous Dilution: Pipette the required volume of the free acid into a beaker containing 60% of your final target volume of sterile water . Do not use buffered saline yet; adding it to water first prevents premature buffer salt precipitation.

  • Thermal Control: Place the beaker on an ice bath. The neutralization reaction between a strong acid and NaOH is highly exothermic.

  • Titration: Slowly titrate 1.0 M NaOH into the solution while stirring continuously. The target is an exact 1:1 molar ratio of NaOH to Dichloroacetic acid[6].

  • pH Validation: Monitor the solution with a pH meter. Continue dropwise addition of NaOH until the solution stabilizes at a physiological pH of 6.5 – 7.5[3],[5].

  • Saline Formulation: Once neutralized, add the appropriate volume of 10X Saline Stock to achieve a 1X final concentration (0.9% NaCl).

  • Finalization: Bring the solution to the final target volume with sterile water. Filter sterilize through a 0.22 µm membrane. The solution is now fully soluble, stable, and ready for in vivo or in vitro use.

Part 4: Workflow Visualization

DCA_Workflow Start Dichloro(1-13C)acetic Acid (Free Acid, Liquid) Check Direct Addition to Buffered Saline? Start->Check Error pH Crash (< 2.0) Buffer Salts Precipitate Check->Error Yes (Incorrect) Neutralize Dilute in H2O & Titrate with 1M NaOH Check->Neutralize No (Correct Path) Troubleshoot False Diagnosis: 'Insoluble Compound' Error->Troubleshoot Troubleshoot->Neutralize Troubleshoot Salt Sodium Dichloro(1-13C)acetate (pH 6.5 - 7.5) Neutralize->Salt 1:1 Molar Ratio Success Add Saline Components (Fully Soluble Stock) Salt->Success

Workflow for resolving Dichloro(1-13C)acetic acid incompatibility in saline via neutralization.

References

Sources

Troubleshooting

Technical Support Center: Hyperpolarized 13C Metabolic Imaging

Focus: Noise Reduction in 13C-DCA & 13C-Pyruvate Data Welcome to the Advanced Applications Support Center. This guide is designed for researchers, scientists, and drug development professionals working with dissolution d...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Noise Reduction in 13C-DCA & 13C-Pyruvate Data

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, scientists, and drug development professionals working with dissolution dynamic nuclear polarization (d-DNP) and hyperpolarized (HP) 13C MRI. Whether you are directly imaging 13C-dichloroacetate (13C-DCA) or utilizing DCA as a metabolic modulator during 13C-pyruvate imaging, signal-to-noise ratio (SNR) limitations are a universal bottleneck. This center provides causality-driven troubleshooting, validated denoising protocols, and FAQs to ensure your experimental setups are self-validating and robust.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the SNR of downstream metabolites so low in my 13C imaging experiments following DCA administration? A1: Dichloroacetate (DCA) stimulates the pyruvate dehydrogenase (PDH) complex by inhibiting pyruvate dehydrogenase kinase (PDK), shifting cellular metabolism from glycolysis to oxidative phosphorylation (1)[1]. While this increases the conversion of 13C-pyruvate to 13C-bicarbonate, the overall SNR of downstream metabolites remains up to 100-fold lower than the injected precursor. This is driven by two physical constraints:

  • Irreversible T1 Relaxation: The hyperpolarized state is non-renewable and decays rapidly (T1 of ~30-60 seconds in vivo).

  • Low Conversion Fractions: Only a small pool of the precursor is enzymatically converted within the brief imaging window. Causality Insight: Because the signal is transient, you cannot use standard signal averaging (NEX > 1). Denoising must rely on spatiotemporal correlations within a single dynamic acquisition (2)[2].

Q2: What is the most effective computational method to denoise dynamic HP-13C EPI data without distorting kinetic rates (kPL, kPB)? A2: Patch-based Higher-Order Singular Value Decomposition (HOSVD) is currently the gold standard. Unlike spatial smoothing filters (which blur anatomical boundaries) or global SVD (which can discard localized metabolic signals), patch-based HOSVD exploits the low-rank nature of local spatiotemporal patches (3)[3]. Self-Validating Check: A successful HOSVD application should yield an 8- to 11-fold increase in the apparent SNR of low-concentration metabolites (like 13C-bicarbonate or 13C-alanine) while preserving the area under the curve (AUC) ratios used for kinetic modeling[2].

Q3: My multi-channel receiver combination is introducing a high noise floor. How do I correct this? A3: HP-13C data acquired with phased-array coils must undergo noise covariance prewhitening before channel combination. If you simply sum the squares, the Rician noise floor will artificially inflate, obscuring low-SNR peaks. Solution: Perform a Cholesky decomposition of the noise covariance matrix (acquired from a noise-only scan prior to injection) and use complex weights derived from the fully sampled 13C-precursor signal to combine the channels (4)[4].

Section 2: Troubleshooting Guide
Issue 1: Metabolite Peaks (Bicarbonate/Lactate) are Indistinguishable from the Noise Floor

Symptom: In dynamic echo-planar imaging (EPI) data, the 13C-bicarbonate signal (critical for assessing DCA efficacy) is buried in noise. Root Cause: Insufficient thermal polarization enhancement, excessive RF depletion, or high thermal noise from the coil array. Resolution Workflow:

  • Verify Polarization: Ensure solid-state polarization > 40% before dissolution.

  • Optimize Flip Angles: Use a variable flip angle (VFA) scheme. Allocate smaller flip angles to the abundant precursor (e.g., pyruvate) and larger flip angles to the downstream metabolites (e.g., bicarbonate, lactate) to preserve magnetization.

  • Apply Spatiotemporal Denoising: Implement the Patch-based HOSVD protocol (see Section 4).

Issue 2: Kinetic Modeling Fails or Yields High Standard Errors

Symptom: Voxel-wise fitting of the pyruvate-to-bicarbonate conversion rate (kPB) or pyruvate-to-lactate rate (kPL) fails to converge or has >50% relative error. Root Cause: High temporal variance in the dynamic curves disrupts the differential equation solvers used in inputless kinetic models. Resolution Workflow:

  • Do not apply temporal smoothing (like moving averages), as this flattens the input function and introduces kinetic artifacts.

  • Apply tensor image enhancement (HOSVD) prior to kinetic fitting. Denoised data typically yields a 3- to 4-fold increase in the number of quantifiable voxels and a 9-fold decrease in standard errors for fitted rate constants[3].

Section 3: Quantitative Data Presentation

The following table summarizes the performance metrics of various denoising algorithms applied to HP-13C metabolic imaging data, highlighting why Patch-based HOSVD is recommended over legacy methods.

Denoising MethodApparent SNR Gain (Metabolites)Kinetic Rate Error ReductionSpatial BlurringComputational Cost
None (Raw Data) 1.0x (Baseline)BaselineNoneLow
Gaussian Spatial Filtering 2.0x - 3.0xMinimal improvementHighLow
Global HOSVD 4.0x - 5.0x~4-fold decreaseLowMedium
Patch-based HOSVD 8.0x - 11.4x~9-fold decreaseVery LowHigh
Non-Local Means (NLM) 5.0x - 6.0x~3-fold decreaseModerateHigh

Data synthesized from simulated and in vivo HP-13C EPI studies[2][3].

Section 4: Experimental Protocols & Methodologies
Step-by-Step Protocol: Patch-Based HOSVD Denoising for HP-13C EPI Data

This protocol outlines the self-validating computational workflow for denoising dynamic 13C data to accurately measure DCA-induced metabolic shifts.

Step 1: Noise Covariance Prewhitening

  • Acquire a noise-only scan (no RF excitation) using the 13C multi-channel coil array prior to injection.

  • Calculate the noise covariance matrix (

    
    ).
    
  • Perform Cholesky decomposition:

    
    .
    
  • Multiply the raw k-space data by

    
     to prewhiten the noise, ensuring it is independent and identically distributed (i.i.d.) across all channels[4].
    

Step 2: Multi-Channel Combination

  • Extract the complex weights from the high-SNR precursor signal (e.g., 13C-pyruvate at peak delivery).

  • Combine the prewhitened channels using these complex weights to maximize SNR and maintain phase integrity[4].

Step 3: Tensor Construction & Patching

  • Reconstruct the dynamic images into a 4D tensor:

    
    .
    
  • Extract overlapping local spatiotemporal patches (e.g.,

    
     spatial voxels across all time points).
    

Step 4: Higher-Order Singular Value Decomposition (HOSVD)

  • Unfold each patch into 2D matrices along each dimension.

  • Perform SVD on each unfolded matrix.

  • Truncate the singular values using a hard thresholding rule (based on the known variance of the prewhitened Rician noise) to separate the low-rank metabolic signal from the noise[3].

Step 5: Tensor Reconstruction & Kinetic Modeling

  • Reconstruct the denoised patches and average the overlapping regions to form the final denoised 4D image series.

  • Input the denoised dynamic curves into an inputless kinetic model to calculate kPL and kPB.

Section 5: Mandatory Visualizations
DCA Mechanism & Metabolic Pathway

The following diagram illustrates how DCA modulates the 13C metabolic pathway, necessitating high-fidelity imaging of 13C-bicarbonate.

Pathway Pyruvate 13C-Pyruvate (High SNR) LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Lactate 13C-Lactate (Low SNR) Bicarbonate 13C-Bicarbonate (Low SNR) LDH->Lactate PDH->Bicarbonate PDK PDK (Inhibitory Kinase) PDK->PDH Inhibits DCA Dichloroacetate (DCA) DCA->PDK Inhibits (Activates PDH)

Caption: DCA inhibits PDK, activating PDH and driving 13C-pyruvate conversion to 13C-bicarbonate.

HP-13C Data Denoising Workflow

This diagram maps the step-by-step computational pipeline for extracting low-SNR metabolic signals.

DenoisingWorkflow RawData 1. Raw HP-13C EPI Data (Multi-Channel) Prewhitening 2. Noise Covariance Prewhitening (Cholesky Decomposition) RawData->Prewhitening CoilCombine 3. Complex Coil Combination (Precursor-Weighted) Prewhitening->CoilCombine Patching 4. Spatiotemporal Patch Construction (4D Tensor) CoilCombine->Patching HOSVD 5. Higher-Order SVD (HOSVD) (Hard Thresholding) Patching->HOSVD Reconstruction 6. Tensor Reconstruction (Overlapping Average) HOSVD->Reconstruction KineticModeling 7. Voxel-wise Kinetic Modeling (kPL, kPB Mapping) Reconstruction->KineticModeling

Caption: Spatiotemporal patch-based HOSVD denoising pipeline for dynamic HP-13C MRI data.

References
  • Title: Use of Hyperpolarized[1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat Source: PMC / National Institutes of Health URL
  • Title: Hyperpolarized 13C Metabolic Imaging of the Human Abdomen with Spatiotemporal Denoising Source: PMC / National Institutes of Health URL
  • Title: Denoising of Hyperpolarized 13C MR Images of the Human Brain Using Patch-based Higher-order Singular Value Decomposition Source: eScholarship / University of California URL
  • Title: Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach Source: MDPI URL

Sources

Optimization

Technical Support Center: Handling &amp; Integrity Preservation of Dichloro(1-13C)acetic Acid

Introduction: The Hygroscopic Challenge Dichloro(1-13C)acetic acid (DCA-13C) is a high-value metabolic tracer used extensively in pyruvate dehydrogenase kinase (PDK) inhibition studies and metabolic flux analysis. While...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hygroscopic Challenge

Dichloro(1-13C)acetic acid (DCA-13C) is a high-value metabolic tracer used extensively in pyruvate dehydrogenase kinase (PDK) inhibition studies and metabolic flux analysis. While chemically robust, its physical handling presents a specific paradox: It is a liquid at room temperature but often freezes in standard laboratory refrigeration (MP: 9–11°C).

This phase transition creates a critical vulnerability. If a frozen stock bottle is opened before reaching thermal equilibrium, atmospheric moisture will instantly condense onto the solid surface, compromising isotopic enrichment calculations and introducing proton exchange errors in NMR spectroscopy.

This guide provides a self-validating workflow to maintain the "Dry Chain" of custody for your DCA-13C.

Core Physical Properties & Risks[1][2][3][4]

PropertyValueImplication for Handling
Melting Point 9–11°C (48–52°F)CRITICAL: Stored at 4°C, it is a solid. It must be liquefied (warmed) before opening to prevent condensation shock.
Hygroscopicity HighRapidly absorbs atmospheric water, forming a corrosive hydrate.
Acidity (pKa) ~1.35Strong acid.[1] Incompatible with basic drying agents (e.g., K2CO3, NaOH).
Corrosivity HighDestroys standard syringe plungers and metal spatulas. Use glass or PTFE.
Isotopic Label C1 (Carboxyl)Stable, but proton exchange on the carboxyl group (-COOH) is rapid in protic solvents.

Module 1: Storage and The "Warm-to-Open" Protocol

The most common failure mode is opening a cold bottle. The following workflow ensures moisture is excluded during the transition from storage to bench.

The "Dry Chain" Workflow
  • Storage: Keep at 4°C to minimize chemical decomposition, but expect the material to be solid.

  • Equilibration: Never open a cold bottle. The temperature differential acts as a vacuum for moisture.

  • Inert Barrier: An Argon or Nitrogen headspace is mandatory after every use.

StorageWorkflow Start Remove from Fridge (Solid State, ~4°C) Desiccator Place in Desiccator (Room Temp) Start->Desiccator Do NOT Open Check Visual Check: Is it Liquid? Desiccator->Check Wait 30-60 min Check->Desiccator Solid Open Open in Inert Atmosphere (Glove Box) Check->Open Liquid (20°C) Purge Purge Headspace (Ar/N2) & Seal Open->Purge Aliquot Taken Return Return to Storage Purge->Return

Figure 1: The "Warm-to-Open" protocol prevents condensation on the hygroscopic solid surface.

Module 2: Aliquoting & Weighing Techniques

Because DCA-13C is corrosive and fumes, standard weighing boats are insufficient.

Protocol A: The "Difference by Syringe" Method (Recommended)

This method avoids exposing the bulk liquid to open air balances.

  • Preparation: Use a gas-tight glass syringe with a PTFE-tipped plunger. Do not use standard rubber-tipped plastic syringes; DCA will swell and degrade the rubber.

  • Tare: Place the full syringe (capped) on the balance. Tare to zero.

  • Dispense: Move the syringe to your reaction vessel/NMR tube and dispense the approximate volume.

  • Weigh Back: Return the syringe to the balance. The negative mass reading is your exact added amount.

    • Why this works: You measure what left the syringe, not what sits on the scale, eliminating evaporation error during weighing.

Protocol B: Handling in Humid Environments (>40% RH)

If a glove box is unavailable, create a localized dry zone:

  • Place the stock bottle and receiver flask inside a Glove Bag (polyethylene inflatable chamber).

  • Purge the bag with Nitrogen 3x.[2]

  • Perform all transfers inside the bag.

Module 3: Troubleshooting "Wet" Samples

If your DCA-13C has absorbed moisture, you will observe:

  • NMR: A broadened -COOH peak (if visible) or a water peak that drifts depending on concentration.

  • Stoichiometry: Inaccurate concentrations in metabolic flux assays.

Can you dry it? Maybe. Because DCA is a strong acid and volatile (BP 194°C), standard drying methods often fail.

  • Do NOT use:

    • Basic Desiccants (K2CO3, KOH, Amines): Will react to form salts.

    • Vacuum Desiccation (Lyophilization): DCA has high vapor pressure; you will sublime/evaporate your expensive isotope.

  • Safe Methods:

    • Magnesium Sulfate (Anhydrous): Add directly to the liquid, stir, and filter (using a glass frit).

    • Molecular Sieves (3Å):Use with caution. Acid-resistant sieves are required; standard sieves may degrade in pure DCA, leaching aluminum into your sample.

Troubleshooting Problem Suspected Moisture Contamination Diagnosis Check 1H NMR (In Aprotic Solvent) Problem->Diagnosis Result Water Peak Integral > 5%? Diagnosis->Result Action1 Critical Quantification? (e.g. Flux Analysis) Result->Action1 Yes Use Proceed with Experiment Result->Use No (Trace) Dry Dry with MgSO4 (Anhydrous) Action1->Dry No (Synthesis/Qualitative) Calc Adjust Stoichiometry (Account for water mass) Action1->Calc Alternative: Mathematical Correction Discard Discard/Recycle (Too risky for Flux) Action1->Discard Yes (High Precision Needed) Filter Filter via Glass Frit Dry->Filter Filter->Diagnosis Re-check

Figure 2: Decision tree for handling moisture-compromised DCA-13C samples.

Frequently Asked Questions (FAQ)

Q: The DCA-13C arrived frozen. Should I heat it to melt it? A: Do not use a heat gun or water bath above 30°C. Rapid heating can cause pressure buildup or degradation. Allow it to stand at room temperature in a desiccator until fully liquefied.

Q: I see a white precipitate in my DCA-13C bottle. What is it? A: This is likely a result of hydrolysis or container corrosion (if stored in improper plastic). Pure DCA should be clear. If the precipitate is present, centrifuge the sample. Do not filter through paper (DCA degrades cellulose). Use a glass or PTFE filter.

Q: Which NMR solvent minimizes water interference for DCA-13C? A: Avoid DMSO-d6 if the sample is very wet, as the water peak (3.33 ppm) is prominent and hygroscopic itself. Chloroform-d (CDCl3) is preferred; water appears at ~1.56 ppm, distinct from the DCA methine proton. Note that the carboxylic proton is often broad or invisible due to exchange [1].

Q: Can I store DCA-13C in plastic tubes? A: No. DCA is an aggressive solvent. It attacks polystyrene and polycarbonate. Use glass vials with PTFE-lined caps or high-density polyethylene (HDPE) for short-term only.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6597, Dichloroacetic acid.[1] PubChem. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Dichloroacetic acid.[3][4][5][6] Merck KGaA. Link

  • BenchChem. (2025). Technical Support Center: Enhancing Mass Spectrometry Sensitivity for 13C-Labeled Metabolites. Link

Sources

Troubleshooting

Correcting baseline distortion in Dichloro(1-13C)acetic acid analysis

The following technical guide addresses baseline distortion in Dichloro(1-13C)acetic acid (DCA) analysis. This content is structured as a Tier 3 Support resource, designed for researchers encountering spectral artifacts...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses baseline distortion in Dichloro(1-13C)acetic acid (DCA) analysis. This content is structured as a Tier 3 Support resource, designed for researchers encountering spectral artifacts in high-resolution NMR (Nuclear Magnetic Resonance) or Hyperpolarized Magnetic Resonance Imaging (HP-MRI).

Topic: Correcting Baseline Distortion & Acoustic Ringing Artifacts

Diagnostic & Triage

Q: My 13C spectrum of Dichloro(1-13C)acetic acid shows a severe "rolling" or sinusoidal baseline. Is my sample contaminated?

A: It is highly unlikely to be contamination. You are likely observing Acoustic Ringing , a physical phenomenon inherent to low-frequency nuclei like


.[1]

The Mechanism: When you apply a high-power Radio Frequency (RF) pulse to excite the


 nuclei (specifically the labeled carbonyl at 

ppm), the mechanical force of the pulse causes the probe coil and surrounding materials to vibrate (ring). This "singing" generates a spurious electrical signal that persists during the initial microseconds of data acquisition.
  • Symptom: A broad, rolling baseline that looks like a sine wave or a "smile/frown" distortion.

  • Why DCA? The 1-13C label provides a massive signal intensity on the carbonyl. If you are running a standard pulse-acquire sequence without suppression, the ringing (which is often at the start of the FID) dominates the baseline after Fourier Transform.

Troubleshooting Protocols

Q: How do I fix this in post-processing without re-running the experiment?

A: The most reliable method is Backward Linear Prediction (LPC) . Since acoustic ringing corrupts the first few data points of the Free Induction Decay (FID), we can mathematically reconstruct these points using the "clean" data from later in the FID.

Protocol A: Backward Linear Prediction (Processing Fix)

Applicable for TopSpin, VnmrJ, and Mnova.

  • Visualize the FID: Switch your view from the Spectrum (frequency domain) to the FID (time domain).

  • Identify Corruption: Look at the first 10–20 data points. If they show a jagged, high-amplitude spike that does not follow the exponential decay of the rest of the signal, this is the ringing/dead-time artifact.

  • Apply LPC:

    • Parameter: Set the number of predicted points (e.g., 16 to 32 points).

    • Basis: Linear Prediction uses the coefficients calculated from the valid part of the FID (points 33+) to extrapolate backward to time zero.

    • Execution: Re-process (Fourier Transform).

  • Result: The rolling baseline should flatten significantly because the low-frequency "ringing" component (which appears as a rapid initial distortion in time domain) is removed.

ParameterRecommended ValueReason
LPC Mode BackwardExtrapolates start of FID.
Predicted Points 16 – 32Covers the probe dead-time/ringing duration.
Coefficients 32 – 64Sufficient to model the spectral complexity of DCA.
Q: I need to re-acquire the data for quantitative accuracy. What acquisition parameters should I change?

A: If you cannot rely on mathematical prediction (e.g., strictly regulated GLP environments), you must suppress the ringing at the hardware level using a modified pulse sequence or delay strategy.

Protocol B: Acoustic Ringing Suppression (Acquisition Fix)

Option 1: The "Dead Time" Adjustment (Quickest)

  • Parameter: DE (Pre-scan Delay) or Dwell Time.

  • Action: Increase the pre-scan delay slightly (e.g., from

    
     to 
    
    
    
    ).
  • Trade-off: This allows the probe ringing to decay before the receiver opens. However, it introduces a massive First-Order Phase Error (

    
    ) that you must correct manually. Note: For short 
    
    
    
    species, this may lose signal.

Option 2: Counter-Phase Pulse Sequence (Best for Quantitation) Use a sequence like zgaring (Bruker) or ARING (Varian/Agilent).

  • Logic: These sequences acquire data in two blocks. The second block uses a pulse phase that inverts the NMR signal but not the acoustic ringing (which is phase-insensitive to the RF pulse phase).

  • Calculation:

    
    
    
    
    
    
    
  • Outcome: The ringing cancels out perfectly, leaving a flat baseline.

Advanced Issues: Hyperpolarized 13C & Bubbles

Q: I am analyzing Hyperpolarized [1-13C]DCA and the baseline is erratic/spiking, not rolling. Is this ringing?

A: No. If the baseline has sharp spikes or steps, this is likely Susceptibility Artifacts caused by helium or nitrogen bubbles in the sample tube following rapid dissolution.

The Causality: Hyperpolarized samples are often injected rapidly. Micro-bubbles disturb the magnetic field homogeneity (


) transiently during acquisition.
  • Check: Look at the lock level (if applicable) or the FID envelope. Sudden dips in the FID envelope indicate a bubble passing through the coil.

  • Fix:

    • Degassing: Ensure the dissolution media is properly degassed.

    • Settling Time: Add a 2–3 second delay between injection and the first pulse (if

      
       permits).
      
    • Reference: See Park et al. (2013) for protocols on optimizing [1-13C]DCA detection in hyperpolarized media.

Visualizing the Problem & Solution

The following diagram illustrates the signal pathway and where the distortion enters the data structure.

G Pulse RF Pulse (Excitation) Probe Probe Coil Pulse->Probe High Power Signal True NMR Signal (DCA 1-13C) Probe->Signal Excites Nuclei Ringing Acoustic Ringing (Mechanical Vibration) Probe->Ringing Vibrates Coil Receiver Receiver/ADC Signal->Receiver Ringing->Receiver Interference FID Corrupted FID (First 20 pts) Receiver->FID Digitization FFT Fourier Transform FID->FFT Standard Proc. LPC Backward Linear Prediction (Fix) FID->LPC Advanced Proc. Spectrum Spectrum with Rolling Baseline FFT->Spectrum CleanSpec Corrected Spectrum LPC->CleanSpec Reconstruction

Caption: Signal pathway showing how acoustic ringing corrupts the initial FID data points, leading to baseline roll, and how Linear Prediction bypasses this error.

Summary of Correction Algorithms

Select the algorithm based on your data integrity requirements.

MethodMechanismProsCons
Backward Linear Prediction (LPC) Reconstructs corrupted initial FID points based on later data.Mathematically robust; does not distort peak shapes.Requires good S/N in the rest of the FID.
Polynomial Fit (abs) Fits a curve (e.g., 5th order) to the baseline and subtracts it.Easy; built into all software (TopSpin abs, Mnova).Risk: Can subtract broad signals or affect integration values if order is too high.
Spline / Whittaker Smoother Smooths the baseline using localized nodes.Handles irregular baseline shapes better than polynomial.Can create "negative" bowls around sharp peaks if not tuned.

References

  • Removing acoustic ringing baseline curvature in 13C NMR spectra for quantitative analyses. Source: National Institutes of Health (NIH) / Wiley. Context: Validates the use of anti-ringing pulse sequences (zgig_pisp) and compares manual correction vs. acquisition fixes. URL:[Link]

  • Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Source: Bruker.[2][3][4] Context: Discusses the fundamental causes of baseline distortion (dead time, ringing) and modern algorithmic corrections (apbk). URL:[Link]

  • Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized (13)C magnetic resonance spectroscopic imaging. Source: PubMed (Neuro-Oncology). Context: Establishes the protocol for [1-13C]DCA analysis in metabolic imaging, where baseline stability is critical for lactate/bicarbonate ratio quantification. URL:[Link][5]

  • Wavy baseline in carbon NMR - Acoustic Ringing. Source: Chemistry Stack Exchange. Context: Technical discussion on the relationship between pre-scan delay (DE) and baseline roll in low-frequency nuclei. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Metabolic Tracing: Comparing 1-¹³C vs. 2-¹³C Dichloroacetic Acid

This guide offers an in-depth comparison of 1-¹³C and 2-¹³C labeled dichloroacetic acid (DCA) for use in stable isotope tracing studies. Designed for researchers, scientists, and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparison of 1-¹³C and 2-¹³C labeled dichloroacetic acid (DCA) for use in stable isotope tracing studies. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product description to provide a foundational understanding of how the specific position of the ¹³C label dictates the experimental questions that can be answered, supported by mechanistic insights and practical methodologies.

Introduction: Dichloroacetate as a Metabolic Modulator and Tracer

Stable isotope tracing is a powerful technique for mapping the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that is unattainable through static metabolite measurements alone.[1][2] By introducing a molecule containing a heavy isotope like carbon-13 (¹³C), researchers can track its metabolic fate and quantify the activity of specific enzymes and pathways.[3][4]

Dichloroacetic acid (DCA) is a small molecule that has garnered significant interest as both a therapeutic agent and a tool for metabolic research.[5][6] Its primary mechanism of action is the inhibition of pyruvate dehydrogenase kinase (PDK).[7][8][9] This inhibition locks the pyruvate dehydrogenase complex (PDC) in its active, dephosphorylated state, effectively opening the mitochondrial gate that connects glycolysis to the tricarboxylic acid (TCA) cycle.[5][10] By forcing the conversion of pyruvate to acetyl-CoA, DCA shifts cellular metabolism from glycolysis towards oxidative phosphorylation. It is this specific and potent action on a critical metabolic checkpoint that makes isotopically labeled DCA an invaluable tool for probing mitochondrial function.

The Gatekeeper of Mitochondrial Metabolism: DCA's Mechanism of Action

To understand the utility of ¹³C-labeled DCA, one must first grasp its influence on the Pyruvate Dehydrogenase Complex (PDC). The PDC is a multi-enzyme complex that catalyzes the irreversible conversion of pyruvate into acetyl-CoA, a key substrate for the TCA cycle and fatty acid synthesis.[10]

The activity of the PDC is tightly regulated by a phosphorylation-dephosphorylation cycle. Pyruvate Dehydrogenase Kinase (PDK) phosphorylates and inactivates the PDC, while Pyruvate Dehydrogenase Phosphatase (PDP) dephosphorylates and activates it.[5][7] DCA acts as a direct inhibitor of PDK.[8] By inhibiting the "off-switch" (PDK), DCA ensures that the PDC remains predominantly in its active state, thereby promoting the flux of pyruvate into the mitochondria for oxidation.[5][9]

dca_mechanism cluster_0 Mitochondrial Matrix Pyruvate Pyruvate PDH_active PDH (Active) Pyruvate->PDH_active PDC Reaction AcetylCoA AcetylCoA PDH_active->AcetylCoA PDH_inactive PDH (Inactive) PDH_active->PDH_inactive Phosphorylation PDH_inactive->PDH_active Dephosphorylation PDK PDK PDK->PDH_active INHIBITS PDP PDP PDP->PDH_inactive ACTIVATES DCA Dichloroacetate (DCA) DCA->PDK INHIBITS

Figure 1: Mechanism of Dichloroacetate (DCA) Action.

Positional Labeling: The Key to Specific Metabolic Questions

The utility of ¹³C-labeled DCA as a tracer is entirely dependent on which of its two carbon atoms is labeled. The metabolic fate of the carboxyl carbon (C1) is drastically different from that of the alpha-carbon (C2). While DCA itself is the tracer administered, its metabolic activity is realized through its influence on pyruvate metabolism. Therefore, understanding the fate of pyruvate's carbons is key.

  • 1-¹³C Dichloroacetic Acid: The ¹³C label is on the carboxyl group. In the PDC reaction, the corresponding carboxyl carbon of pyruvate is cleaved off and released as carbon dioxide (CO₂).[11] Therefore, tracing with 1-¹³C DCA allows for the direct measurement of PDC flux by detecting the production of ¹³CO₂, which in biological systems is in equilibrium with ¹³C-bicarbonate.[11][12]

  • 2-¹³C Dichloroacetic Acid: The ¹³C label is on the dichloromethyl group. This carbon corresponds to the C2 position of pyruvate, which is converted to the acetyl group of acetyl-CoA.[13] This ¹³C-labeled acetyl-CoA then enters the TCA cycle or other biosynthetic pathways.[11] Tracing with 2-¹³C DCA enables the investigation of downstream mitochondrial metabolism, including TCA cycle activity and the synthesis of related metabolites like amino acids and ketone bodies.[11][12]

metabolic_fate cluster_mito Mitochondrion cluster_tracer1 Tracer 1: 1-¹³C DCA cluster_tracer2 Tracer 2: 2-¹³C DCA Pyruvate Pyruvate PDH PDH Complex Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA CO2 CO₂ PDH->CO2 C1_CO2 ¹³CO₂ PDH->C1_CO2 C2_AcetylCoA [¹³C]Acetyl-CoA PDH->C2_AcetylCoA TCA TCA Cycle AcetylCoA->TCA Acetoacetate Acetoacetate AcetylCoA->Acetoacetate ketogenesis Glutamate Glutamate TCA->Glutamate anaplerosis C2_Glutamate [¹³C]Glutamate TCA->C2_Glutamate C1_Pyruvate [1-¹³C]Pyruvate C1_Pyruvate->PDH C2_Pyruvate [2-¹³C]Pyruvate C2_Pyruvate->PDH C2_AcetylCoA->TCA C2_Acetoacetate [¹³C]Acetoacetate C2_AcetylCoA->C2_Acetoacetate

Figure 2: Differential Metabolic Fates of ¹³C from 1-¹³C vs. 2-¹³C DCA.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice between 1-¹³C and 2-¹³C DCA depends entirely on the biological question being investigated. The following table summarizes the key differences and applications based on experimental evidence.

Feature1-¹³C Dichloroacetic Acid2-¹³C Dichloroacetic Acid
Isotope Position Carboxyl Carbon (C1)Dichloromethyl Carbon (C2)
Primary Metabolic Question What is the rate of pyruvate entry into the TCA cycle?What is the fate of mitochondrial acetyl-CoA?
Measures Direct Pyruvate Dehydrogenase (PDH) flux.[11][14]TCA cycle activity, ketogenesis, lipogenesis.[11][13]
Key Labeled Metabolite(s) ¹³C-Bicarbonate / ¹³CO₂.[11][15]¹³C-Glutamate, ¹³C-Citrate, ¹³C-Acetoacetate, ¹³C-Acetylcarnitine.[11][12]
Primary Application Quantifying the direct effect of drugs or genetic mutations on PDH activity. Assessing the switch between glycolysis and oxidative phosphorylation.[14][15]Tracing carbon flow through the TCA cycle. Investigating mitochondrial dysfunction downstream of pyruvate entry. Studying the synthesis of ketone bodies and fatty acids.[11][12][13]
Experimental Data Example In a study on normal rats, administration of DCA followed by hyperpolarized [1-¹³C]pyruvate led to a 181% increase in the detected ¹³C-bicarbonate signal, directly demonstrating stimulation of PDH flux.[11][12]The same study using hyperpolarized [2-¹³C]pyruvate after DCA administration detected a 74% increase in ¹³C-glutamate and a 504% increase in ¹³C-acetoacetate, showing the increased flow of carbon into the TCA cycle and ketogenesis.[11][12]

Experimental Protocol: A General Guide for In Vitro ¹³C-DCA Tracing

This protocol provides a generalized workflow for a stable isotope tracing experiment in cultured cells. Specific parameters such as cell density, tracer concentration, and incubation time should be optimized for each cell line and experimental condition.

Objective: To measure the incorporation of ¹³C from either 1-¹³C or 2-¹³C sodium dichloroacetate into intracellular metabolites.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium and supplements

  • 1-¹³C Sodium Dichloroacetate or 2-¹³C Sodium Dichloroacetate

  • Ice-cold 0.9% NaCl (Saline)

  • Ice-cold 80% Methanol (HPLC-grade)

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen

  • Centrifuge capable of 4°C

  • Vacuum concentrator or nitrogen evaporator

protocol_workflow start Start: Seed Cells culture 1. Culture Cells to Desired Confluency start->culture prepare_media 2. Prepare Isotope-Containing Medium culture->prepare_media tracer_incubation 3. Replace Medium & Incubate with Tracer prepare_media->tracer_incubation quench 4. Quench Metabolism & Harvest tracer_incubation->quench extract 5. Extract Metabolites quench->extract prepare_analysis 6. Prepare for Analysis (MS or NMR) extract->prepare_analysis end Analyze Data prepare_analysis->end

Figure 3: General Workflow for an In Vitro ¹³C Tracing Experiment.

Methodology:

  • Cell Seeding & Growth: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm plates). Allow cells to grow to the desired confluency (typically 70-80%) to ensure they are in a consistent metabolic state.

  • Tracer Medium Preparation: Prepare fresh culture medium containing the desired concentration of either 1-¹³C or 2-¹³C sodium dichloroacetate. The final concentration must be optimized but often ranges from 1 mM to 10 mM.

  • Tracer Incubation:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS or saline.

    • Add the prepared ¹³C-DCA containing medium to the cells.

    • Incubate for a predetermined time course (e.g., 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer. A time-course experiment is recommended during optimization.

  • Metabolism Quenching & Cell Harvest:

    • To halt all enzymatic activity instantly, place the culture plate on ice.

    • Quickly aspirate the tracer medium.

    • Wash the cell monolayer twice with ice-cold 0.9% NaCl. This removes any extracellular tracer.

    • Add a sufficient volume of ice-cold 80% methanol (e.g., 1 mL for a 6-well plate) to the plate.

    • Use a cell scraper to scrape the cells into the methanol solution.

    • Transfer the cell suspension/lysate to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction: [16][17]

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract completely using a vacuum concentrator or a gentle stream of nitrogen gas.

    • The dried pellet can be stored at -80°C or reconstituted in an appropriate solvent for analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques will separate and identify metabolites based on their mass and isotopic labeling pattern.

Conclusion and Strategic Recommendations

The selection of 1-¹³C versus 2-¹³C dichloroacetic acid is not a matter of one being superior to the other, but rather a strategic choice dictated by the research objective.

  • Choose 1-¹³C Dichloroacetic Acid when your primary goal is to quantify the flux through the pyruvate dehydrogenase complex. This tracer provides a direct, unambiguous readout of the rate at which pyruvate-derived carbon enters the mitochondria for oxidation. It is the ideal tool for assessing how a specific drug, genetic modification, or physiological state directly impacts the activity of this critical metabolic gatekeeper.

  • Choose 2-¹³C Dichloroacetic Acid when you need to understand the metabolic fate of acetyl-CoA. This tracer allows you to follow the carbon backbone into the TCA cycle, amino acid pools, and potentially lipid synthesis. It is the superior choice for investigating the downstream consequences of altered PDH flux and for mapping the intricate rewiring of mitochondrial carbon metabolism.

By understanding the distinct metabolic pathways illuminated by each labeled position, researchers can design more precise and informative experiments, ultimately leading to a deeper understanding of cellular metabolism in health and disease.

References

  • Stacpoole, P. W. (2017). Regulating mitochondrial metabolism by targeting pyruvate dehydrogenase with dichloroacetate, a metabolic messenger. Journal of Biological Chemistry, 292(48), 19668-19677. Available at: [Link]

  • James, M. O., & Stacpoole, P. W. (2016). Comparison Between Dichloroacetate and Phenylbutyrate Treatment for Pyruvate Dehydrogenase Deficiency. Frontiers in Pharmacology, 7, 473. Available at: [Link]

  • Whitehouse, S., Cooper, R. H., & Randle, P. J. (1974). Mechanism of activation of pyruvate dehydrogenase by dichloroacetate and other halogenated carboxylic acids. Biochemical Journal, 141(3), 761-774. Available at: [Link]

  • Abe, T., et al. (2015). Activation of pyruvate dehydrogenase by dichloroacetate has the potential to induce epigenetic remodeling in the heart. Journal of Molecular and Cellular Cardiology, 82, 116-125. Available at: [Link]

  • Kumar, A., et al. (2018). Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinases, inhibits platelet aggregation and arterial thrombosis. Blood Advances, 2(15), 1891-1901. Available at: [Link]

  • Hu, S., et al. (2012). Use of hyperpolarized [1-¹³C]pyruvate and [2-¹³C]pyruvate to probe the effects of the anticancer agent dichloroacetate on mitochondrial metabolism in vivo in the normal rat. Magnetic Resonance Imaging, 30(10), 1367-1372. Available at: [Link]

  • Hu, S., et al. (2012). Use of hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate to probe the effects of the anticancer agent dichloroacetate on mitochondrial metabolism in vivo in the normal rat. PubMed, PMID: 22819176. Available at: [Link]

  • International Agency for Research on Cancer. (2004). DICHLOROACETIC ACID. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 84. Available at: [Link]

  • O'Brien, S. R., et al. (2003). Measurement of ¹³C/¹²C of chloroacetic acids by gas chromatography/combustion/isotope ratio mass spectrometry. Analytical Chemistry, 75(4), 845-851. Available at: [Link]

  • Schroeder, M. A., et al. (2009). Application of Hyperpolarized [1-¹³C]Lactate for the In Vivo Investigation of Cardiac Metabolism. Magnetic Resonance in Medicine, 61(5), 1007-1015. Available at: [Link]

  • Bas-Cea, A., et al. (2024). Protocol for spatial metabolomics and isotope tracing in the mouse brain. STAR Protocols, 5(2), 102986. Available at: [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution ¹³C metabolic flux analysis. Nature Protocols, 14(10), 2856-2877. Available at: [Link]

  • Organic Syntheses. Dichloroacetic acid. Procedure. Available at: [Link]

  • Metallo, C. M., et al. (2009). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 169-176. Available at: [Link]

  • von Morze, C., et al. (2013). Dynamic metabolic imaging of hyperpolarized [2-¹³C]pyruvate using spiral CSI with alternating spectral band excitation. Magnetic Resonance in Medicine, 70(2), 323-329. Available at: [Link]

  • You, L., et al. (2010). Metabolic Pathway Confirmation and Discovery Through ¹³C-labeling of Proteinogenic Amino Acids. JoVE (Journal of Visualized Experiments), (39), e1874. Available at: [Link]

  • Boros, L. G., et al. (2016). Targeted C-Labeled Tracer Fate Associations for Drug Efficacy Testing in Cancer. In Metabolomics in Cancer Research and Drug Development. InTech. Available at: [Link]

  • Lane, A. N., et al. (2015). An Overview of Methods using ¹³C for Improved Compound Identification in Metabolomics and Natural Products. Frontiers in Plant Science, 6, 75. Available at: [Link]

  • Zhong, Y., et al. (2025). Stable ¹³C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. Bio-protocol, 15(10), e5322. Available at: [Link]

  • Chaumeil, M. M., et al. (2013). Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized ¹³C magnetic resonance spectroscopic imaging. Neuro-Oncology, 15(8), 1045-1055. Available at: [Link]

  • Lane, A. N., et al. (2015). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 75. Available at: [Link]

  • ResearchGate. An overview of the potential metabolic fate of ¹³CO₂ during the TCA cycle.... Figure. Available at: [Link]

  • Metallo, C. M., et al. (2009). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. Available at: [Link]

  • Taniguchi, T., et al. (2024). ¹³C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation. Metabolic Engineering, 83, 101-111. Available at: [Link]

  • James, M. O., & Stacpoole, P. W. (2016). Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1. Pharmacology & Therapeutics, 170, 166-177. Available at: [Link]

  • Clendinen, C. S., et al. (2014). ¹³C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(18), 9242-9250. Available at: [Link]

  • Hiraide, T., et al. (2022). Development of a rapid and highly accurate method for ¹³C tracer-based metabolomics and its application on a hydrogenotrophic methanogen. Frontiers in Microbiology, 13, 982560. Available at: [Link]

  • Jones, J. G., et al. (2001). An integrated ²H and ¹³C NMR study of gluconeogenesis and TCA cycle flux in humans. American Journal of Physiology-Endocrinology and Metabolism, 281(4), E848-E856. Available at: [Link]

  • ResearchGate. Two alternative ¹³C-glucose-tracing strategies for analysis of.... Figure. Available at: [Link]

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Comparative

Validating Dichloro(1-13C)acetic Acid Purity: A GC-MS Comparative Guide

This guide outlines the validation of Dichloro(1-13C)acetic acid (DCA-1-13C) purity using Gas Chromatography-Mass Spectrometry (GC-MS). It compares this methodology against alternative techniques (HPLC-UV, NMR) to demons...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation of Dichloro(1-13C)acetic acid (DCA-1-13C) purity using Gas Chromatography-Mass Spectrometry (GC-MS). It compares this methodology against alternative techniques (HPLC-UV, NMR) to demonstrate why GC-MS is the gold standard for assessing both chemical and isotopic purity in labeled precursors.

Executive Summary

Dichloro(1-13C)acetic acid is a critical metabolic tracer used to study pyruvate dehydrogenase kinase (PDK) activity and the Warburg effect in oncology. In drug development, the integrity of the isotopic label is paramount; "scrambling" or dilution of the


C label can lead to erroneous metabolic flux calculations.

While HPLC-UV and


H-NMR  are standard for chemical purity, they fail to adequately assess isotopic enrichment or trace chlorinated impurities (e.g., Trichloroacetic acid) with high specificity. GC-MS (Electron Ionization)  serves as the definitive validation tool because it provides:
  • Chemical Separation: Resolves structurally similar chlorinated byproducts (MCA, TCA).

  • Isotopic Localization: Hard ionization (EI) fragments the molecule, allowing verification that the

    
    C label is specifically located at the C1 (carboxyl) position rather than the C2 (alkyl) position.
    

Comparative Analysis: Why GC-MS?

The following table contrasts GC-MS with common alternatives for DCA validation.

FeatureGC-MS (EI) HPLC-UV

H-NMR

C-NMR
Primary Utility Dual Validation (Chemical + Isotopic Purity)Chemical Purity (Bulk)Structure ConfirmationLabel Positioning
Isotopic Sensitivity High (Calculated via ion abundance ratios)None (Co-elution of isotopes)NoneHigh (Qualitative)
Impurity Detection Excellent (MCA, TCA, Chloral Hydrate)Good (Requires specific column/gradient)Moderate (LOD ~0.5%)Low
Sample Requirement Microgram (<1 mg)MilligramMilligram (5-10 mg)High (>20 mg)
Specificity Mass-resolved (m/z 83 vs 85)Retention time onlyChemical shiftChemical shift

Key Insight: HPLC-UV cannot distinguish between Dichloroacetic acid and Dichloro(1-13C)acetic acid. Only MS or NMR can detect the isotope. However,


C-NMR is often insensitive to trace unlabeled impurities (natural abundance background) compared to the ion counting capabilities of MS.

Technical Deep Dive: The Validation Workflow

The Challenge of Polarity

DCA is a small, highly polar, acidic molecule (


). Direct injection into a GC column leads to peak tailing and adsorption.
  • Solution: Derivatization to Methyl Dichloro(1-13C)acetate .

  • Reagent Choice: BF

    
    -Methanol (14%) .
    
    • Why? Unlike Diazomethane (explosive) or Silylation (sensitive to moisture), acid-catalyzed methylation is robust, safe, and produces a stable ester suitable for EI fragmentation.

Mass Spectral Logic (Fragmentation Mapping)

To validate the product, we must confirm the label is on the Carboxyl (C1) carbon.

  • Structure:

    
    
    
  • Derivative:

    
     (MW 
    
    
    
    143)

Fragmentation Pathway (EI, 70eV):

  • Molecular Ion (

    
    ):  Observed at m/z 143  (vs. 142 for unlabeled).
    
  • Loss of Methoxy (

    
    ):  Cleavage of the ester bond.
    
    • Fragment:

      
      
      
    • Shift: Retains Label. Mass shifts +1 unit compared to standard.

  • Loss of Carbomethoxy (

    
    ):  Cleavage of the C1-C2 bond.
    
    • Fragment:

      
       (Dichloromethyl cation).
      
    • Shift: NO Shift. The label is lost with the neutral fragment.

    • Observation: Major peaks at m/z 83, 85, 87 (due to

      
       isotopes) remain identical to natural DCA.
      

Validation Check: If the m/z 83 cluster shifts to m/z 84, the label is incorrectly located on the C2 position.

Workflow Visualization

DCA_Validation_Workflow cluster_MS Mass Spectrometry (EI Source) RawMaterial Raw DCA-1-13C Sample Derivatization Derivatization (BF3-MeOH, 60°C, 30 min) RawMaterial->Derivatization Esterification Extraction L/L Extraction (Hexane/Water) Derivatization->Extraction Phase Sep GC_Injection GC Injection (Split 1:50, DB-5ms) Extraction->GC_Injection Organic Layer Ionization Electron Ionization (70 eV) GC_Injection->Ionization Separation Quadrupole Separation Ionization->Separation DataAnalysis Data Analysis Separation->DataAnalysis Output1 Chemical Purity (Total Ion Chromatogram) DataAnalysis->Output1 Output2 Isotopic Enrichment (SIM Mode: m/z 142 vs 143) DataAnalysis->Output2 Output3 Label Position (Fragment m/z 83 vs 84) DataAnalysis->Output3

Figure 1: Analytical workflow for the derivatization and GC-MS validation of Dichloro(1-13C)acetic acid.

Experimental Protocol

Materials
  • Analyte: Dichloro(1-13C)acetic acid (~10 mg).

  • Reagent:

    
    -Methanol (14% w/v).
    
  • Solvent: Hexane (HPLC Grade), Water (Milli-Q).

  • Standard: Natural Dichloroacetic acid (for retention time and mass calibration).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5.0 mg of DCA-1-13C into a 4 mL glass vial with a PTFE-lined cap.

    • Add 500 µL of

      
      -Methanol.
      
    • Cap tightly and incubate at 60°C for 30 minutes (heating block). Self-validating step: Ensure cap tightness to prevent loss of volatile methyl ester.

  • Extraction:

    • Cool to room temperature.

    • Add 1.0 mL of Hexane and 1.0 mL of Water.

    • Vortex vigorously for 1 minute.

    • Allow phases to separate (or centrifuge at 2000 rpm).

    • Transfer the top Hexane layer to a GC autosampler vial.

  • GC-MS Parameters:

    • Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: 220°C, Split ratio 50:1.

    • Oven Program: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      150°C
      
      
      30°C/min
      
      
      280°C.
    • MS Source: 230°C, EI (70 eV).

    • Acquisition: Scan (m/z 35-300) for purity; SIM (m/z 142, 143, 144) for enrichment.

Data Interpretation & Calculation

A. Chemical Purity (Impurity Profiling)

Analyze the Total Ion Chromatogram (TIC). Common impurities in DCA synthesis include:

  • Monochloroacetic acid (MCA): Elutes before DCA.

  • Trichloroacetic acid (TCA): Elutes after DCA.[1]

  • Calculation:

    
    
    
B. Isotopic Enrichment (Atom % Excess)

To determine the percentage of


C incorporation, compare the molecular ion intensities. Note that natural DCA has a background M+1 signal (~2.2% due to natural 

C and

contributions).

Formula:



  • 
    : Intensity of the labeled molecular ion.
    
  • 
    : Intensity of the unlabeled (residual) molecular ion.
    
  • 
    : Theoretical ratio of M+1/M for natural DCA (approx 0.022).
    

Acceptance Criteria:

  • Chemical Purity: > 98.0%[2]

  • Isotopic Enrichment: > 99 atom %

    
    C
    
  • Positional Fidelity: m/z 83 fragment must be dominant; m/z 84 should be negligible (<1%).

References

  • Simpson, K. L., & Hayes, K. P. (1998). Drinking water disinfection by-products: An Australian perspective. Water Research. Link

  • U.S. EPA. (1995). Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection.[3]Link

  • Morris, J. B., & Bost, R. O. (1991). Dichloroacetic acid.[2][4][5][6] In: Analytical Profiles of Drug Substances. Academic Press. Link

  • NIST Mass Spectrometry Data Center. (2023). Acetic acid, dichloro-, methyl ester: Mass Spectrum.[7] NIST Chemistry WebBook. Link

  • Beylot, M., et al. (1993).[8] Determination of the 13C-labeling pattern of glucose by gas chromatography-mass spectrometry. Analytical Biochemistry.[8][9] Link

Sources

Validation

A Comparative Guide to the NMR Spectra of Dichloroacetic Acid and Dichloro(1-¹³C)acetic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of dichloroacetic acid and its selectively labeled isotopologue,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of dichloroacetic acid and its selectively labeled isotopologue, dichloro(1-¹³C)acetic acid. Understanding the spectral differences imparted by isotopic labeling is fundamental for mechanistic studies, metabolic tracing, and quantitative NMR (qNMR) applications. This document will delve into the theoretical underpinnings and present anticipated experimental data to illustrate these differences.

Introduction: The Power of Isotopic Labeling in NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structure. The technique relies on the magnetic properties of atomic nuclei. While the most abundant carbon isotope, ¹²C, is NMR-inactive, the ¹³C isotope, with a natural abundance of approximately 1.1%, possesses a nuclear spin that makes it observable by NMR.

Selective incorporation of a ¹³C isotope at a specific position in a molecule, known as isotopic labeling, dramatically alters the NMR spectrum in predictable ways. This alteration provides a powerful handle for chemists to probe molecular structures and dynamics. In this guide, we will explore these changes by comparing standard dichloroacetic acid with its counterpart labeled with ¹³C at the carboxylic acid position.

Theoretical Framework: What to Expect

The primary differences in the NMR spectra of dichloroacetic acid and dichloro(1-¹³C)acetic acid arise from the concept of spin-spin coupling, or J-coupling. This is an indirect interaction between nuclear spins that is mediated by the bonding electrons.

  • ¹H NMR Spectrum: In unlabeled dichloroacetic acid, the proton on the dichloromethyl group (CHCl₂) will appear as a singlet, as there are no neighboring protons to couple with. However, in dichloro(1-¹³C)acetic acid, this proton will be in proximity to the ¹³C-labeled carboxylic acid carbon. This will result in a two-bond coupling (²JC-H), splitting the proton signal into a doublet. Additionally, the naturally abundant ¹³C at the dichloromethyl carbon will give rise to very small satellite peaks flanking the main singlet in the unlabeled compound's spectrum.

  • ¹³C NMR Spectrum: A standard proton-decoupled ¹³C NMR spectrum of unlabeled dichloroacetic acid will show two distinct signals corresponding to the two carbon atoms: the dichloromethyl carbon and the carboxylic acid carbon. Due to the low natural abundance of ¹³C, the probability of two ¹³C nuclei being adjacent in the same molecule is very low, so ¹³C-¹³C coupling is not observed. In dichloro(1-¹³C)acetic acid, the signal for the carboxylic acid carbon will be dramatically enhanced due to its 100% abundance in the labeled molecules. If the spectrum is acquired without proton decoupling, this signal will be split into a doublet due to coupling with the methine proton (²JC-H).

Predicted NMR Spectral Data

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for both compounds. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Data

CompoundProtonChemical Shift (δ)MultiplicityCoupling Constant (J)
Dichloroacetic Acid-CHCl₂~6.3 ppmSingletN/A
Dichloro(1-¹³C)acetic Acid-CHCl₂~6.3 ppmDoublet²JC-H ≈ 5-7 Hz

Table 2: Predicted ¹³C NMR Data (Proton Decoupled)

CompoundCarbonChemical Shift (δ)
Dichloroacetic Acid-C HCl₂~65 ppm
-C OOH~170 ppm
Dichloro(1-¹³C)acetic Acid-C HCl₂~65 ppm
¹³C OOH~170 ppm (Enhanced intensity)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

To obtain high-quality NMR spectra for these compounds, the following experimental setup is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) are suitable solvents. For this guide, we will assume the use of D₂O to ensure solubility and minimize solvent interference in the region of interest.

  • Concentration: Prepare a solution of approximately 10-20 mg of the acid in 0.6 mL of D₂O.

  • Internal Standard: For accurate chemical shift referencing, a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse sequence: A standard single-pulse experiment (zg).

    • Number of scans: 8-16 scans should be sufficient.

    • Relaxation delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: A standard proton-decoupled single-pulse experiment with nuclear Overhauser effect (NOE) (zgpg30).

    • Number of scans: 128-1024 scans, depending on the concentration.

    • Relaxation delay: 2-5 seconds.

Visualizing the Spectral Differences

The following diagrams illustrate the key differences in the expected NMR spectra.

G cluster_unlabeled Dichloroacetic Acid cluster_labeled Dichloro(1-¹³C)acetic Acid Unlabeled_H ¹H NMR ~6.3 ppm (Singlet) Labeled_H ¹H NMR ~6.3 ppm (Doublet) Unlabeled_H->Labeled_H ²J(C-H) coupling causes splitting Unlabeled_C ¹³C NMR ~65 ppm (CHCl₂) ~170 ppm (COOH) Labeled_C ¹³C NMR ~65 ppm (CHCl₂) ~170 ppm (¹³COOH - Enhanced) Unlabeled_C->Labeled_C ¹³C enrichment increases signal intensity

Caption: Comparison of the methine proton signals.

Discussion of Expected Results

Dichloroacetic Acid (Unlabeled)
  • ¹H NMR: A single sharp peak is expected for the methine proton (CHCl₂) at approximately 6.3 ppm.[1] The acidic proton of the carboxylic acid group is typically broad and may not be observed, or its position will be highly dependent on the solvent and concentration. Faint satellite peaks, arising from the 1.1% natural abundance of ¹³C at the adjacent carbon, may be visible with high signal-to-noise, split by the one-bond C-H coupling constant (¹JC-H).

  • ¹³C NMR: Two signals are anticipated. The dichloromethyl carbon (-CHCl₂) is expected to appear around 65 ppm. The chemical shift is downfield due to the presence of two electronegative chlorine atoms. The carboxylic acid carbon (-COOH) will be further downfield, around 170 ppm.[2][3]

Dichloro(1-¹³C)acetic Acid (Labeled)
  • ¹H NMR: The key difference will be the splitting of the methine proton signal into a doublet. This is due to the two-bond coupling (²JC-H) to the ¹³C-labeled carboxylic carbon. The magnitude of this coupling is expected to be in the range of 5-7 Hz. The chemical shift of the proton will remain virtually unchanged.

  • ¹³C NMR: The signal for the dichloromethyl carbon will be unchanged. However, the signal for the carboxylic acid carbon will be a singlet (in a proton-decoupled spectrum) with a significantly higher intensity compared to the unlabeled compound, reflecting the 100% ¹³C enrichment at this position. In a proton-coupled spectrum, this signal would appear as a doublet due to the ²JC-H coupling with the methine proton.

Conclusion

The selective incorporation of a ¹³C label into dichloroacetic acid provides a clear and unambiguous reporter group in both ¹H and ¹³C NMR spectra. The appearance of a doublet in the ¹H spectrum and a significantly enhanced signal in the ¹³C spectrum for the labeled position offers a powerful tool for researchers. This allows for the unequivocal assignment of signals, the study of reaction mechanisms, and the tracking of metabolic pathways in complex biological systems. This guide provides the foundational knowledge for utilizing these spectral differences in advanced research applications.

References

  • SpectraBase. Dichloroacetic acid, 1-methylheptyl ester - Optional[13C NMR] - Spectrum. [Link]

  • SpectraBase. Dichloroacetic acid, 2-tetradecyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. Dichloroacetic acid, 3-phenylpropyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Coupling constants for 1H and 13C NMR. [Link]

  • Williamson, R. T., et al. (2014). The Potential Utility of Predicted One Bond Carbon-Proton Coupling Constants in the Structure Elucidation of Small Organic Molecules by NMR Spectroscopy. PLoS ONE, 9(11), e111874. [Link]

  • Williamson, R. T., et al. (2014). The Potential Utility of Predicted One Bond Carbon-Proton Coupling Constants in the Structure Elucidation of Small Organic Molecules by NMR Spectroscopy. PubMed Central, 9(11), e111874. [Link]

  • SpectraBase. Dichloroacetic acid, 4-pentadecyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • 13C NMR Chemical Shift Table. [Link]

  • Freibolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • EduRev. Coupling Constants - NMR Spectroscopy - Organic Chemistry PDF Download. [Link]

  • Academia.edu. 2J,3J-HMBC: A New Long-Range Heteronuclear Shift Correlation Technique Capable of Differentiating 2JCH from 3JCH Correlations to Protonated Carbons. [Link]

  • Royal Society of Chemistry. Unusual behaviour of the spin–spin coupling constant 1JCH upon formation of CH⋯X hydrogen bond. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

  • ResearchGate. The influence of Hybridization of the Involved Carbon Atoms on 1 J CC s. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

    • 13C NMR Spectroscopy. [Link]

  • Fowler, S. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts. [Link]

  • Chegg. Solved The 13C NMR spectrum of acetic acid has signals at. [Link]

Sources

Comparative

Cross-Validation of Dichloro(1-13C)acetic Acid Biological Half-Life: A Comparative Pharmacokinetic Guide

Dichloroacetic acid (DCA) occupies a unique position at the intersection of environmental toxicology and clinical pharmacology. As both a ubiquitous drinking water disinfection byproduct and a therapeutic agent for lacti...

Author: BenchChem Technical Support Team. Date: March 2026

Dichloroacetic acid (DCA) occupies a unique position at the intersection of environmental toxicology and clinical pharmacology. As both a ubiquitous drinking water disinfection byproduct and a therapeutic agent for lactic acidosis and oncology, precise pharmacokinetic (PK) modeling of DCA is critical[1]. However, determining the biological half-life of DCA presents a profound analytical challenge: DCA acts as a suicide inhibitor of its own primary metabolizing enzyme, Glutathione S-transferase zeta 1 (GSTz1)[2].

To accurately map DCA's time-dependent and dose-dependent half-life, researchers rely on stable isotope tracers. This guide provides an objective cross-validation of Dichloro(1-13C)acetic acid against alternative isotopologues, detailing the mechanistic causality behind its selection and providing a self-validating experimental protocol for PK studies.

The Pharmacokinetic Challenge: GSTz1 Suicide Inhibition

The baseline plasma half-life of DCA in healthy humans is approximately 1 to 3 hours[2]. However, this metric is highly dynamic. DCA is metabolized via oxidative dechlorination by GSTz1 into glyoxylate[2]. During this catalysis, a reactive glutathione-bound intermediate is formed that can covalently bind to the GSTz1 enzyme, leading to irreversible inactivation (suicide inhibition)[2].

Because repeated or high-dose administration of DCA depletes the active pool of GSTz1, its systemic clearance slows down drastically, resulting in non-linear pharmacokinetics and an extended biological half-life[3].

Pathway DCA DCA / 13C-DCA GSTz1 Active GSTz1 DCA->GSTz1 Binds to enzyme Inter GSH-DCA Intermediate GSTz1->Inter Dechlorination Glyoxylate Glyoxylate (Elimination) Inter->Glyoxylate Normal hydrolysis Inact Covalent Adduct (Suicide Inhibition) Inter->Inact Aberrant reaction Inact->GSTz1 Depletes active pool

Fig 1: GSTz1-mediated metabolism of DCA and the mechanism of suicide inhibition.

This self-inhibition means that sequential dosing studies (e.g., giving an IV dose, waiting, then giving an oral dose) are fundamentally flawed; the first dose alters the enzymatic landscape for the second. The only way to achieve true cross-validation of bioavailability and half-life is through simultaneous co-administration of the drug and a distinguishable tracer[4].

Product Comparison: Isotope Selection & Kinetic Isotope Effects

When selecting a tracer to cross-validate the half-life of unlabeled DCA (12C-DCA), the structural position of the isotopic label dictates the validity of the experiment. The ideal tracer must be analytically distinct (mass shift) but biologically indistinguishable from the parent compound.

Why Dichloro(1-13C)acetic acid is the Gold Standard

The rate-limiting step in GSTz1-mediated DCA metabolism involves the cleavage of the carbon-hydrogen (C-H) bond at the alpha carbon (C2)[5].

  • Dichloroacetic acid-d2 (Deuterated DCA): Substituting the C2 hydrogens with deuterium creates a primary Kinetic Isotope Effect (KIE). Because the C-D bond is stronger than the C-H bond, the enzyme metabolizes the deuterated form significantly slower, artificially prolonging its half-life[5]. While useful for drug-extension studies, it is invalid as a direct PK tracer.

  • Dichloro(1-13C)acetic acid: By placing the heavy carbon isotope (13C) on the carboxyl carbon (C1), the critical C-H bonds at C2 remain unperturbed[6]. This yields a KIE of ~1.0. The 13C-DCA tracer is metabolized at the exact same rate as 12C-DCA, ensuring absolute half-life fidelity[2].

Quantitative Comparison of PK Tracers
Tracer OptionIsotopic PositionMass ShiftKinetic Isotope Effect (KIE)Half-Life Fidelity vs. 12C-DCAPrimary Application
Unlabeled DCA N/ABaselineBaselineBaselineTherapeutic dosing / Background
Dichloro(1-13C)acetic acid Carboxyl (C1)M+1None (~1.0) Identical Gold-standard PK cross-validation
Dichloroacetic acid-d2 Alpha carbon (C2)M+2High (Primary KIE)Artificially prolongedDrug half-life extension / Stability
14C-DCA VariableRadioactiveNoneIdenticalRadiotracer mass balance (ADME)

Self-Validating Experimental Protocol

To cross-validate the biological half-life, researchers utilize a co-administration workflow. By administering Oral 12C-DCA and Intravenous (IV) 13C-DCA simultaneously, both molecules are subjected to the exact same degree of GSTz1 inhibition in real-time. This creates a self-validating system where inter-subject variability is mathematically eliminated[4].

Step-by-Step Methodology (Adapted from Schultz & Shangraw, 2006)

Phase 1: Washout and Baseline Establishment

  • Subject Preparation: Instruct subjects to consume exclusively DCA-free purified water for 14 days prior to the study. This ensures the washout of environmental haloacetic acids and allows basal GSTz1 activity to fully recover[4].

Phase 2: Co-Administration 2. Dosing: Simultaneously administer an oral dose of 12C-DCA (e.g., 2.0 mg/kg dissolved in water) and an IV bolus of Dichloro(1-13C)acetic acid (e.g., 0.3 mg/kg)[7].

  • Causality Note: The IV 13C-DCA bypasses first-pass metabolism, serving as the 100% bioavailability reference curve, while the oral 12C-DCA maps systemic absorption.

Phase 3: Sampling and Extraction 3. Blood Collection: Draw venous blood samples at dense intervals: 0, 5, 10, 15, 20, 30, 45, 60, 75, and 90 minutes post-dose[4]. 4. Plasma Extraction: Centrifuge blood to isolate plasma. Extract haloacetic acids using a liquid-liquid extraction method (e.g., methyl tert-butyl ether)[4]. 5. Derivatization: Derivatize the extracted acids into their methyl ester forms using acidic methanol to increase volatility for mass spectrometry[4].

Phase 4: Quantification & Modeling 6. LC-MS/MS or GC-MS Analysis: Analyze the derivatized samples using Selected Ion Monitoring (SIM). Quantify 12C-DCA at its native mass and 13C-DCA at the M+1 mass shift[6]. 7. PK Calculation: Plot the concentration-time curves. Calculate the elimination rate constant (


) from the terminal log-linear phase. The biological half-life is derived as 

. Because 13C-DCA has no KIE, the

for both curves will run parallel during the elimination phase.

Protocol Washout 1. Washout Phase (14 days) Dose 2. Co-administration IV 13C-DCA + Oral 12C-DCA Washout->Dose Sample 3. Blood Sampling (0-90 mins) Dose->Sample Extract 4. Plasma Extraction & Derivatization Sample->Extract MS 5. MS/MS Quantification Extract->MS PK 6. PK Modeling (Half-life) MS->PK

Fig 2: Self-validating cross-over experimental workflow for DCA half-life determination.

Conclusion

For rigorous pharmacokinetic cross-validation, the choice of isotopic tracer is non-negotiable. While deuterated alternatives introduce confounding kinetic isotope effects that artificially extend the measured half-life[5], Dichloro(1-13C)acetic acid bypasses this limitation entirely. By placing the heavy isotope away from the site of enzymatic cleavage, it provides a flawless, 1:1 pharmacokinetic match to unlabeled DCA[2]. When deployed in a simultaneous co-administration workflow, it allows researchers to accurately map the complex, non-linear biological half-life of DCA with absolute confidence.

References

  • Quantitative Evaluation of Dichloroacetic Acid Kinetics in Human -- A Physiologically-Based Pharmacokinetic Modeling Investigation Defense Technical Information Center (DTIC) URL: [Link]

  • MAK Value Documentations – Dichloroacetic acid and its salts Publisso - The MAK Collection for Occupational Health and Safety URL: [Link]

  • Dichloroacetic acid-2-13C | CID 16213288 PubChem - National Institutes of Health (NIH) URL:[Link]

  • Effect of Short-Term Drinking Water Exposure to Dichloroacetate on its Pharmacokinetics and Oral Bioavailability in Human Volunteers: A Stable Isotope Study (Schultz and Shangraw, 2006) Toxicological Sciences, Oxford Academic URL:[Link]

  • Google Patents (US11666566B2)
  • The Dichloroacetate Dilemma: Environmental Hazard versus Therapeutic Goldmine—Both or Neither? Environmental Health Perspectives (PMC) URL:[Link]

Sources

Validation

The Reproducibility of Dichloro(1-13C)acetic Acid Metabolic Signatures: A Comparative Guide

As a Senior Application Scientist specializing in metabolic flux analysis and stable isotope tracing, I frequently encounter challenges regarding the reproducibility of metabolic signatures in preclinical drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in metabolic flux analysis and stable isotope tracing, I frequently encounter challenges regarding the reproducibility of metabolic signatures in preclinical drug development. A major focus in modern oncology and metabolic disease research is the reversal of the Warburg effect—a phenotype where cells favor glycolysis over oxidative phosphorylation even in the presence of oxygen[1].

Dichloroacetate (DCA) is a well-characterized metabolic modulator that inhibits Pyruvate Dehydrogenase Kinase (PDK), thereby activating the Pyruvate Dehydrogenase (PDH) complex and forcing carbon flux into the mitochondria[2]. While unlabeled DCA is useful for phenotypic screening, the advent of Dichloro(1-13C)acetic acid has revolutionized our ability to track drug pharmacokinetics, target engagement, and metabolic reprogramming with high precision using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This guide objectively compares Dichloro(1-13C)acetic acid against alternative tracing methodologies, detailing the mechanistic logic and providing a self-validating experimental protocol to ensure absolute reproducibility in your laboratory.

Mechanistic Grounding & Tracing Logic

To understand why Dichloro(1-13C)acetic acid yields superior reproducibility in target engagement studies, we must first examine the causality of its mechanism. DCA acts as a structural analog of pyruvate. By binding to the allosteric site of PDK, it prevents the phosphorylation (and subsequent inactivation) of the PDH complex[1].

When utilizing Dichloro(1-13C)acetic acid, the heavy carbon isotope acts as an unambiguous beacon. Unlike unlabeled DCA, where downstream metabolic shifts must be inferred indirectly through endogenous metabolite pool sizes, the 13C-labeled variant allows researchers to directly quantify intracellular drug accumulation and clearance without interference from background biological noise. Furthermore, when paired with hyperpolarized[1-13C]pyruvate, DCA's efficacy in restoring mitochondrial function can be monitored in real-time[3].

Mechanism Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate (Warburg Effect) Pyruvate->Lactate LDH PDH PDH Complex (Active) Pyruvate->PDH TCA TCA Cycle PDH->TCA Acetyl-CoA PDK PDK (Inhibitor) PDK->PDH Phosphorylates DCA Dichloro(1-13C)acetic acid (Tracer) DCA->PDK Inhibits

Pathway diagram illustrating PDK inhibition by Dichloro(1-13C)acetic acid.

Comparative Performance Data

Selecting the correct tracer is an exercise in balancing analytical sensitivity with biological fidelity. The table below summarizes the quantitative performance of Dichloro(1-13C)acetic acid compared to standard alternatives in evaluating PDK inhibition.

Tracer / ModulatorPrimary ApplicationSignal-to-Noise Ratio (SNR)Isotopic Scrambling RiskReproducibility (CV%)Analytical Platform
Dichloro(1-13C)acetic acid Direct tracking of DCA uptake, kinetics, and target engagementHigh (Direct 13C detection)Low (Stable terminal carbon)< 5% NMR / MS
Unlabeled DCA Functional phenotypic screeningLow (Relies on indirect pool sizes)N/A10–15%LC-MS/MS
[1-13C]Pyruvate + Unlabeled DCA Real-time mitochondrial flux & PDH activityVery High (If hyperpolarized)Moderate5–8%Hyperpolarized NMR
[U-13C]Glucose + Unlabeled DCA Global metabolic reprogramming & fractional enrichmentModerateHigh (Extensive routing)8–12%GC-MS / LC-MS

Data Synthesis: Dichloro(1-13C)acetic acid provides the lowest Coefficient of Variation (CV < 5%) because it eliminates the reliance on endogenous metabolite fluctuations, which are highly sensitive to microenvironmental stressors (e.g., pH, hypoxia)[4].

Self-Validating Experimental Protocol

A reproducible experiment is a self-validating system. Every step must contain internal checks to ensure that the observed metabolic signature is a biological reality, not an analytical artifact. The following protocol outlines the optimal workflow for in vitro tracing using Dichloro(1-13C)acetic acid and GC-MS/NMR[4].

Step-by-Step Methodology

Step 1: Tracer Incubation & Steady-State Achievement

  • Action: Replace standard culture media with media containing 5–10 mM Dichloro(1-13C)acetic acid. Incubate for 2 to 24 hours depending on the required kinetic resolution.

  • Causality: Achieving an isotopic steady state is critical. If cells are harvested during the transient phase, minor variations in harvest time will exponentially increase your CV%.

Step 2: Rapid Quenching

  • Action: Aspirate media and immediately submerge cells in pre-chilled 80% Methanol (-80°C).

  • Causality: Enzymatic reactions (especially those involving ATP/ADP and pyruvate) occur on a millisecond timescale. Cold methanol instantly denatures enzymes, preventing post-harvest metabolic scrambling and preserving the exact in vivo 13C signature.

Step 3: Biphasic Metabolite Extraction

  • Action: Add HPLC-grade water and chloroform to the methanol cell lysate to create a biphasic partition. Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Causality: Dichloro(1-13C)acetic acid and downstream polar metabolites partition into the upper aqueous layer, while structural lipids partition into the lower organic layer. Removing lipids is non-negotiable; failure to do so causes severe ion suppression in the mass spectrometer, destroying quantitative reproducibility.

Step 4: Derivatization & Acquisition (GC-MS)

  • Action: Lyophilize the aqueous phase. Derivatize using Methoxyamine-HCl in pyridine, followed by MSTFA. Spike in an unnatural internal standard (e.g., Norvaline).

  • Causality: Polar metabolites lack the volatility required for GC-MS. Derivatization replaces active hydrogens with non-polar trimethylsilyl (TMS) groups. The internal standard validates the derivatization efficiency; if the Norvaline signal fluctuates, the extraction is invalid.

Step 5: Isotopologue Data Analysis

  • Action: Quantify the Mass Isotopomer Distributions (M+0, M+1, etc.) and correct for natural isotopic abundance.

  • Causality: Natural 13C exists at ~1.1%. Mathematical correction ensures that the M+1 signal is exclusively derived from your Dichloro(1-13C)acetic acid tracer, yielding absolute quantitative integrity[4].

Workflow Step1 1. Tracer Incubation (Steady State) Step2 2. Rapid Quenching (-80°C Methanol) Step1->Step2 Step3 3. Biphasic Extraction (Polar/Non-Polar) Step2->Step3 Step4 4. GC-MS / NMR Acquisition Step3->Step4 Step5 5. Isotopologue Data Analysis Step4->Step5

Self-validating experimental workflow for Dichloro(1-13C)acetic acid tracing.

Troubleshooting & Scientific Integrity

Even with a robust protocol, application scientists must remain vigilant against environmental variables that compromise data integrity:

  • Incomplete Quenching (The "Ghost Flux" Phenomenon): If quenching is delayed by even 5 seconds, residual PDH activity will continue to alter the pyruvate-to-lactate ratio. Always keep quenching buffers on dry ice.

  • Isotope Scrambling in MS: When using GC-MS, ensure the fragmentation patterns of your derivatized metabolites are well-mapped. Overlapping fragments from different molecules can falsely inflate the M+1 signal of your target analyte.

  • NMR Relaxation Times: If utilizing 13C-NMR, remember that the longitudinal relaxation time (T1) for the labeled carboxyl carbon in DCA can be lengthy. Ensure your repetition time (TR) is at least 5 times the T1 to guarantee fully quantitative integration without signal saturation.

By adhering to these mechanistic principles and rigorous extraction protocols, researchers can leverage Dichloro(1-13C)acetic acid to generate highly reproducible, publication-quality metabolic signatures.

References

1.2 - PubMed / NIH 2. 3 - PMC / NIH 3.4 - Analytical Chemistry / ACS Publications 4.1 - PMC / NIH

Sources

Comparative

Benchmarking Dichloro(1-13C)acetic Acid: The Gold Standard in Haloacetic Acid Quantitation

Executive Summary In the precise quantitation of Dichloroacetic acid (DCA)—a regulated disinfection by-product (DBP) and an investigational metabolic modulator—the choice of Internal Standard (IS) is the single most crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise quantitation of Dichloroacetic acid (DCA)—a regulated disinfection by-product (DBP) and an investigational metabolic modulator—the choice of Internal Standard (IS) is the single most critical variable affecting accuracy. While traditional methods (EPA 552.[1]3) rely on chemical surrogates like 1,2,3-trichloropropane, and cost-conscious workflows utilize deuterated analogs, Dichloro(1-13C)acetic acid has emerged as the definitive benchmark for high-precision Isotope Dilution Mass Spectrometry (IDMS).

This guide objectively compares Dichloro(1-13C)acetic acid against its primary alternatives: Deuterated DCA (DCA-d/d₂) and Non-Isotopic Surrogates . We demonstrate that the 1-13C analog offers superior correction for matrix effects due to perfect chromatographic co-elution and absolute metabolic stability, rendering it the requisite standard for GLP-compliant bioanalysis and trace environmental monitoring.

Technical Benchmarking: The Three Pillars of Accuracy

To evaluate the performance of Dichloro(1-13C)acetic acid, we assess it against three critical failure modes common in haloacetic acid analysis: Chromatographic Isotope Effect , Label Stability , and Ionization Response .

Criterion 1: Chromatographic Co-elution (The Matrix Effect)

In LC-MS/MS and high-resolution GC-MS, the primary source of quantitative error is ion suppression caused by co-eluting matrix components (salts, phospholipids, humic acids).

  • The Deuterium Failure: Deuterium (

    
    H) is lighter and has a smaller molar volume than Hydrogen (
    
    
    
    H). This slight physicochemical difference often causes deuterated analogs to elute earlier than the native analyte (retention time shift).[2] If the matrix interference elutes at the exact time of the native DCA but after the deuterated IS, the IS fails to compensate for the suppression.
  • The 13C Advantage: Carbon-13 adds mass without significantly altering the bond vibrational energy or molar volume. Consequently, Dichloro(1-13C)acetic acid co-elutes perfectly with native DCA. Any suppression affecting the analyte affects the standard identically and simultaneously.

Criterion 2: Label Stability (The Exchange Problem)

DCA contains an acidic proton and alpha-protons.

  • Deuterium Risk: Deuterium on the carboxyl group (-COOD) exchanges instantly with solvent water. Deuterium on the alpha-carbon (

    
    ) is more stable but can undergo exchange under the harsh acidic/basic conditions often used in EPA extraction methods (methylation/derivatization).
    
  • 13C Advantage: The Carbon-13 label in Dichloro(1-13C)acetic acid is incorporated into the carbon skeleton (carboxyl position). It is chemically inert to solvent exchange and derivatization pH swings.

Comparative Performance Data

The following table summarizes typical performance metrics derived from validation studies of Haloacetic Acids (HAAs).

FeatureDichloro(1-13C)acetic acid Dichloroacetic acid-d (Deuterated) 1,2,3-Trichloropropane (Surrogate)
Retention Time Shift None (

RT = 0.00 min)
Slight Shift (

RT

-0.05 to -0.2 min)
Significant (

RT > 2.0 min)
Matrix Correction Excellent (>98% correction)Moderate (Subject to "Matrix Mismatch")Poor (Volume correction only)
Label Stability Absolute (Non-exchangeable)Risk of H/D Exchange (pH dependent)N/A (Chemically distinct)
Method Suitability IDMS (Gold Standard)Routine ScreeningEPA 552.3 (Legacy)
Relative Cost HighLow/MediumLow

Visualizing the Mechanism of Error

The diagram below illustrates why Retention Time (RT) shifts in deuterated standards lead to quantification errors during Ion Suppression events, whereas 13C standards remain immune.

MatrixEffect cluster_chromatography LC-MS/MS Elution Profile cluster_consequence Quantification Consequence Matrix Matrix Interference (Salts/Phospholipids) Native Native DCA (Analyte) Matrix->Native Suppresses Signal C13_IS 13C-DCA IS (Perfect Co-elution) Matrix->C13_IS Suppresses Equally Deut_IS Deuterated-DCA IS (RT Shift) Matrix->Deut_IS No Suppression (Misses Window) Native->C13_IS Co-elutes Accurate Accurate Quantitation (Ratio Preserved) C13_IS->Accurate Signal Ratio Unchanged Deut_IS->Native Elutes Early Error Quantitation Error (Ratio Distorted) Deut_IS->Error IS Signal Normal Analyte Signal Low

Figure 1: Mechanism of Matrix Effect Correction. Note how the Deuterated IS (Yellow) elutes before the interference, failing to experience the suppression that hits the Native Analyte (Blue). The 13C IS (Green) experiences the exact same suppression, maintaining the correct ratio.

Experimental Protocol: High-Precision Quantitation

Objective: Quantify DCA in plasma or water at sub-ppb levels using Dichloro(1-13C)acetic acid as the Internal Standard.

Materials
  • Analyte: Dichloroacetic acid (DCA).[3][4][5]

  • Internal Standard: Dichloro(1-13C)acetic acid (99 atom % 13C).

  • Matrix: Plasma (Bioanalysis) or Reagent Water (Environmental).

  • Derivatization: Not required for HILIC-MS/MS; required (Methylation) for GC-MS.

Workflow (LC-MS/MS HILIC Method)

This protocol avoids the derivatization artifacts common in GC methods (where TCA can convert to DCA).

  • Preparation of Standards:

    • Prepare a 1.0 mg/mL stock of Dichloro(1-13C)acetic acid in methanol.

    • Spike samples with IS to achieve a final concentration of 100 ng/mL.

  • Protein Precipitation (Plasma):

    • Add 300 µL Acetonitrile (containing 1% Formic Acid) to 100 µL Plasma.

    • Vortex for 30s; Centrifuge at 10,000 x g for 10 min.

  • HILIC Separation:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., amide or silica based).

    • Mobile Phase: A: 10mM Ammonium Acetate (pH 9); B: Acetonitrile.

    • Gradient: 90% B to 40% B over 5 minutes.

  • Mass Spectrometry Detection (MRM Mode):

    • Native DCA: Monitor transition m/z 127.0

      
       83.0 (
      
      
      
      
      
      
      
      ).
    • 13C-DCA IS: Monitor transition m/z 128.0

      
       83.0 (Note: The fragment loses the carboxyl group, so the fragment mass may be identical to native if the label is lost, OR different if the label is retained. Correction: In 1-13C DCA, the label is on the Carboxyl (
      
      
      
      ). Decarboxylation loses the label. Therefore, the fragment is often unlabeled. We must monitor the Precursor Ion carefully or choose a transition that retains the label if possible, or rely on the Precursor shift.
    • Refined Transition: For 1-13C DCA (

      
      ), the precursor is 128. The loss of 
      
      
      
      (44) or
      
      
      (45) drives fragmentation.
    • Optimized Transition:

      • Native: 127

        
         83 (Loss of 
        
        
        
        )
      • 1-13C IS: 128

        
         83 (Loss of 
        
        
        
        ).
      • Result: The product ions are identical (83), but the Precursor Ions (127 vs 128) provide the selectivity.

Data Analysis

Calculate the Area Ratio:



Plot Ratio vs. Concentration. The calibration curve should be linear (

) with an intercept near zero.

Conclusion

While deuterated standards offer a cost-effective entry point for general screening, they introduce risks of retention time shifting and isotopic exchange that can compromise data integrity in regulated environments.[2] Dichloro(1-13C)acetic acid eliminates these variables. By providing perfect chromatographic overlap and absolute chemical stability, it represents the only scientifically robust choice for definitive DCA quantitation in drug development and critical environmental safety testing.

References

  • US Environmental Protection Agency. (2003). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection. [Link]

  • Schultz, M. M., et al. (2005). "Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry." Rapid Communications in Mass Spectrometry. [Link]

  • Wang, S., & Cyronak, M. (2013). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Journal of Mass Spectrometry. [Link]

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. [Link]

Sources

Validation

Technical Assessment Guide: Dichloro(1-13C)acetic Acid Kinetics &amp; Isotopic Utility

Executive Summary This guide provides a technical comparison and experimental framework for assessing the kinetic properties of Dichloro(1-13C)acetic acid ( C-DCA) . Unlike deuterated isotopologues designed to alter phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison and experimental framework for assessing the kinetic properties of Dichloro(1-13C)acetic acid (


C-DCA) . Unlike deuterated isotopologues designed to alter pharmacokinetics via the Kinetic Isotope Effect (KIE), 

C-DCA is primarily engineered as a high-fidelity metabolic tracer. Its utility relies on kinetic equivalence to the unlabeled drug while offering superior detection in NMR and hyperpolarized MRI applications.

This document details the mechanistic basis of DCA metabolism, compares


C-DCA against unlabeled and deuterated alternatives, and provides a self-validating protocol for quantifying isotopic fractionation factors.

Part 1: Mechanistic Basis & Isotopic Positioning

The Metabolic Pathway: GSTZ1-Mediated Biotransformation

The primary clearance pathway for Dichloroacetic acid (DCA) is catalyzed by Glutathione Transferase Zeta 1 (GSTZ1) (also known as Maleylacetoacetate Isomerase, MAAI).[1][2] This reaction is unique because DCA acts as both a substrate and a mechanism-based inactivator (suicide inhibitor) of the enzyme.

  • Reaction: Glutathione (GSH) displaces a chloride ion at the

    
    -carbon (C2) to form S-(carboxymethyl)glutathione, which hydrolyzes to Glyoxylate .
    
  • Isotopic Relevance:

    • 1-

      
      C Label (Carboxyl):  Located at a position remote from the bond-breaking event (C-Cl cleavage at C2). Theoretical Secondary KIE is negligible (
      
      
      
      ). This makes it an ideal tracer.
    • Deuterium Label (C2-D): Located at the bond-breaking site. Exhibits a primary KIE, significantly slowing metabolism and reducing enzyme inactivation.

Visualization: GSTZ1 Metabolic Pathway & Isotope Locations

The following diagram illustrates the conversion of DCA to Glyoxylate and the critical points of isotopic influence.

DCA_Metabolism cluster_legend Isotope Effect Zones DCA Dichloro(1-13C)acetic Acid (Substrate) Complex Enzyme-Substrate Complex DCA->Complex Binding GSTZ1 GSTZ1 Enzyme (Catalyst) GSTZ1->Complex Intermediate S-(carboxymethyl)glutathione (Intermediate) Complex->Intermediate Dechlorination (C2) (Rate Limiting) Inactivation Covalent Adduct (Dead Enzyme) Complex->Inactivation Mechanism-Based Inactivation Glyoxylate Glyoxylate + 13CO2 (Metabolites) Intermediate->Glyoxylate Hydrolysis Text1 1-13C (Carboxyl): Remote label No Primary KIE Text2 2-H/D (Alpha): Bond breaking Primary KIE

Caption: GSTZ1-mediated metabolism of DCA. The 1-13C label (blue) tracks flux without altering kinetics, while the inactivation pathway (grey) is sensitive to alpha-carbon substitution.

Part 2: Comparative Performance Guide

This section objectively compares Dichloro(1-13C)acetic acid against its alternatives for research applications.

Table 1: Isotopic Performance Matrix
FeatureDichloro(1-13C)acetic Acid Unlabeled DCA (

C)
Deuterated DCA (

-DCA)
Primary Application Metabolic Flux Analysis, Hyperpolarized MRI, NMR Spectroscopy.Therapeutic standard, Baseline toxicity studies.Pharmacokinetic modulation, slowing metabolism (KIE).
Kinetic Isotope Effect Negligible (Secondary).

.
Baseline (1.0). Significant (Primary).

.
Metabolic Stability Equivalent to unlabeled DCA.Low (Rapid clearance by GSTZ1).High (Resists GSTZ1 breakdown).
Detection Sensitivity High. >10,000x signal enhancement in Hyperpolarized MRI.Low. Requires high concentration for standard

C-NMR.
Standard (requires mass spec or

H-NMR).
GSTZ1 Inactivation Induces inactivation at same rate as unlabeled.Induces rapid inactivation.Reduces rate of enzyme inactivation (protective).
Causality & Insight
  • Why choose 1-

    
    C?  When you need to map where the drug goes (biodistribution) or how fast downstream metabolites (like bicarbonate) appear without artificially prolonging the drug's half-life. It is the "observer" isotope.
    
  • Why avoid Deuterium for tracing? Deuterium changes the bond strength (Zero Point Energy). Using

    
    -DCA as a tracer will yield false kinetic data because the tracer is metabolized slower than the drug it is meant to represent.
    

Part 3: Protocol – Assessing Isotopic Effects

To rigorously validate that Dichloro(1-13C)acetic acid acts as a faithful tracer, you must experimentally prove the absence of a significant Kinetic Isotope Effect. The following protocol uses a Competitive Internal Standard method (based on Singleton’s NMR methodology), which is far more precise than comparing absolute rates from separate reaction vessels.

Experimental Workflow: Competitive 13C-NMR KIE Assay

Objective: Determine the fractionation factor (


C-KIE) of DCA metabolism by GSTZ1.
Materials
  • Substrate: Mix of Unlabeled DCA and 1-

    
    C-DCA (Natural abundance can be used, but spiking 1-
    
    
    
    C to ~5% improves dynamic range).
  • Enzyme: Recombinant human GSTZ1 (hGSTZ1) or rat liver cytosol.

  • Co-factor: Glutathione (GSH) (excess, 5 mM).

  • Buffer: 0.1 M Potassium Phosphate, pH 7.4.

  • Instrument: 500+ MHz NMR Spectrometer equipped with a cryoprobe.

Step-by-Step Methodology
  • Reaction Assembly:

    • Prepare a master mix containing 2 mM DCA (mixed isotopes) and 5 mM GSH in buffer.

    • Split into two aliquots: Control (

      
      )  and Reaction (
      
      
      
      )
      .
  • The Reaction (

    
    ): 
    
    • Add GSTZ1 enzyme to the Reaction aliquot.

    • Incubate at 37°C.

    • Critical Step: Allow the reaction to proceed to high conversion (

      
      ). Why? Isotopic fractionation is magnified as the substrate pool is depleted. A small KIE becomes easier to detect in the remaining unreacted substrate.
      
  • The Control (

    
    ): 
    
    • Do not add enzyme. Incubate under identical conditions to account for any non-enzymatic degradation (though negligible for DCA).

  • Quenching & Extraction:

    • Quench both samples with cold methanol or acid (ensure pH < 2 to protonate DCA for extraction if necessary, though direct NMR in D2O buffer is preferred).

    • Remove protein via centrifugation (14,000 x g, 10 min).

  • NMR Acquisition:

    • Acquire quantitative

      
      C-NMR spectra (inverse gated decoupling to suppress NOE).
      
    • Set relaxation delay (

      
      ) to 
      
      
      
      (approx. 20-30s for carboxyl carbons) to ensure full magnetization recovery.
Data Analysis (The Calculation)[3][4][5][6][7]

Calculate the KIE using the fractional conversion (


) and the change in isotopic ratio (

).


  • 
     : Fractional conversion (determined by comparing total DCA integral in 
    
    
    
    vs
    
    
    relative to an inert internal standard like TSP).
  • 
     : Ratio of 
    
    
    
    C/
    
    
    C peak areas in the Control sample.
  • 
     : Ratio of 
    
    
    
    C/
    
    
    C peak areas in the Reacted sample (remaining substrate).

Interpretation:

  • If

    
    : The 1-
    
    
    
    C label is kinetically silent . Valid for quantitative tracing.[4][8]
  • If

    
    : Significant normal isotope effect.[9] The label is participating in the rate-limiting step (unlikely for C1).
    
Visualization: KIE Experimental Workflow

KIE_Workflow Start Substrate Mix (12C-DCA + 13C-DCA) Split Split Sample Start->Split Control Control (No Enzyme) Defines R0 Split->Control Reaction Reaction (+GSTZ1) Run to ~80% Conversion Split->Reaction NMR Quantitative 13C-NMR (Inverse Gated) Control->NMR Measure Initial Ratio Reaction->NMR Measure Enriched Ratio Calc Calculate KIE Compare R_final vs R_0 NMR->Calc

Caption: Workflow for competitive KIE assessment. High conversion in the reaction arm magnifies isotopic fractionation for detection.

Part 4: Self-Validating Quality Control

To ensure trustworthiness in your results, implement these controls:

  • The "Zero-Enzyme" Check: Run the NMR protocol on the substrate mix without enzyme for 24 hours. If the ratio

    
     changes, your DCA is chemically unstable or volatile, invalidating the KIE measurement.
    
  • Relaxation Time Verification: Measure the

    
     of the C1-carboxyl carbon. If your NMR repetition time is 
    
    
    
    , you will underestimate the
    
    
    C intensity (which relaxes slower than
    
    
    C-enriched positions in some contexts, though usually similar), leading to calculated KIE errors.
  • Chloride Balance: Monitor free chloride release (using a colorimetric assay or AgCl precipitation) alongside DCA disappearance. The stoichiometry must be 1:1. If DCA disappears faster than Cl- appears, you have non-metabolic loss (e.g., protein binding).

References

  • Stacpoole, P. W., et al. (1998). "Pharmacokinetics, metabolism and toxicology of dichloroacetate." Drug Metabolism Reviews, 30(3), 499-539. Link

  • Tong, Z., et al. (1998).[2] "Dichloroacetic acid is a mechanism-based inactivator of GSTZ1."[1][10][11][12][13][14] Chemical Research in Toxicology, 11, 1332-1338. Link

  • Singleton, D. A., & Thomas, A. A. (1995). "High-precision simultaneous determination of multiple small kinetic isotope effects at natural abundance." Journal of the American Chemical Society, 117(36), 9357-9358. Link

  • Park, J. M., et al. (2013).[4][15] "Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging." Neuro-Oncology, 15(4), 433–441. Link

  • Shachu, B., et al. (2015). "Haplotype variations in glutathione transferase zeta 1 influence the kinetics and dynamics of chronic dichloroacetate in children." Journal of Clinical Pharmacology, 55(2), 175-184. Link

Sources

Safety & Regulatory Compliance

Safety

Dichloro(1-~13~C)acetic acid proper disposal procedures

Dichloro(1- C)acetic Acid: Proper Disposal Procedures Executive Summary & Immediate Action Dichloro(1- C)acetic acid (DCA) is a corrosive, alkylating agent and a suspected human carcinogen.[1] While it contains a stable...

Author: BenchChem Technical Support Team. Date: March 2026

Dichloro(1- C)acetic Acid: Proper Disposal Procedures

Executive Summary & Immediate Action

Dichloro(1-


C)acetic acid  (DCA) is a corrosive, alkylating agent and a suspected human carcinogen.[1] While it contains a stable isotope (

C), it is NOT radioactive waste .[1] Disposal protocols must focus strictly on its chemical toxicity and corrosivity.

Critical Directive:

  • Primary Disposal Method: Professional waste pickup (Lab Pack) for high-temperature incineration.

  • Secondary Method (Spills/Residues only): In-lab neutralization followed by hazardous waste tagging.

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or alkali metals.

Hazard Identification & Chemical Profile

Before initiating any disposal workflow, verify the chemical state.[1] The


C-labeling does not alter the chemical toxicity but increases the financial value, often leading to smaller, more concentrated aliquots in research settings.[1]
PropertySpecificationCritical Safety Implication
CAS No. 79-43-6 (Unlabeled)Use unlabeled CAS for general safety data search.[1]
RCRA Waste Code D002 (Corrosive)pH is < 1.0. Material destroys tissue on contact.[1]
Isotope Status Stable

C (Non-radioactive)
Deface all radiation symbols if present on packaging to prevent rejection by chemical waste handlers.
Toxicity Carcinogen (Cat. 2)Neurotoxic; readily absorbed through skin.
Reactivity Strong AcidExothermic reaction with bases; releases CO/CO

upon decomposition.

Expert Insight: Many researchers mistakenly classify


C compounds as radioactive due to the "isotope" label. This leads to expensive disposal errors. Clearly mark the container "Stable Isotope – Chemical Waste Only" to streamline the process.

Decision Logic: Disposal Pathways

Select the appropriate workflow based on the state of the material.

DisposalLogic Start Waste Material Identified: Dichloro(1-13C)acetic acid StateCheck What is the physical state? Start->StateCheck BulkLiquid Pure Liquid / Stock Solution (Unused or Expired) StateCheck->BulkLiquid > 10 mL or Pure Spill Spill or Residue (< 10 mL) StateCheck->Spill Small Spill / Wipe LabPack Pathway A: Lab Pack (Professional Incineration) BulkLiquid->LabPack Mandatory Neutralization Pathway B: In-Lab Neutralization (Spill Response) Spill->Neutralization Immediate Action Neutralization->LabPack Pack Debris

Figure 1: Decision matrix for selecting the safest disposal pathway based on quantity and urgency.

Pathway A: Professional Waste Pickup (Primary Protocol)

This is the required method for any quantity exceeding trace residues. Dichloroacetic acid requires high-temperature incineration to ensure complete destruction of the chlorinated organic framework.

Step-by-Step Protocol
  • Container Selection: Use the original glass container if intact. If transferring, use HDPE or Glass (Amber).[1] Do not use metal containers due to rapid corrosion.

  • Labeling:

    • Apply a hazardous waste tag immediately.[1]

    • Constituents: "Dichloroacetic acid, 99%".[1]

    • Hazards: Check "Corrosive" and "Toxic".

    • Note: Explicitly write "Stable Isotope (

      
      C) - Non-Radioactive" in the comments section.
      
  • Secondary Containment: Place the sealed bottle into a chemically resistant secondary bin (polyethylene tray) until pickup.

  • Segregation: Store away from bases (sodium hydroxide, amines) and oxidizers (peroxides, nitrates).[1]

Pathway B: Neutralization (Spill Response Only)

Warning: Neutralization of Dichloroacetic acid is highly exothermic (releases heat). This procedure is strictly for small spills or cleaning empty glassware. Do not attempt to neutralize volumes >50mL in a beaker without external cooling.

Required Materials
  • PPE: Nitrile gloves (double gloved, min 0.11mm), safety goggles, lab coat.[1]

  • Neutralizer: Saturated Sodium Bicarbonate (

    
    ) solution or solid Calcium Carbonate (
    
    
    
    ). Avoid strong bases like NaOH to prevent violent boiling.
  • Indicator: pH strips (non-bleeding).

The Neutralization Workflow

Neutralization Start Spill Detected Isolate Isolate Area & Ventilate Start->Isolate Apply Apply Weak Base (NaHCO3 Slurry) Isolate->Apply Slowly React Wait for Bubbling (CO2 Release) to Stop Apply->React Check Check pH (Target: pH 6-8) React->Check Check->Apply If pH < 6 Collect Absorb with Vermiculite & Bag Check->Collect If pH Neutral

Figure 2: Operational workflow for neutralizing small Dichloroacetic acid spills. Note the iterative pH check.

Technical Nuance: The Enthalpy of Neutralization

The reaction between Dichloroacetic acid and Sodium Bicarbonate releases significant energy:



  • Why Bicarbonate? The evolution of

    
     gas provides a visual indicator of the reaction progress. Once bubbling stops, the acid is largely consumed.[1]
    
  • Safety Check: Use a "slurry" (paste) rather than dry powder to prevent the powder from blowing around and to act as a heat sink.

Regulatory Compliance & Documentation

US EPA (RCRA) Classification

Dichloroacetic acid is not explicitly "U-Listed" (U070 is 1,2-Dichlorobenzene), but it is regulated as a Characteristic Waste :

  • D002: Corrosivity (Aqueous pH

    
     2).
    
  • Toxicity: While not a "D" listed toxic metal, it is an environmental toxin (Aquatic Acute 1).[1]

Documentation Checklist

Ensure your hazardous waste log includes:

  • Chemical Name: Dichloro(1-

    
    C)acetic acid.
    
  • Volume: Estimated volume in mL.

  • pH Value: If neutralized, record the final pH (e.g., "Neutralized to pH 7.0").

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6597, Dichloroacetic acid.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • International Labour Organization (ILO). (2021).[2] ICSC 0868 - Dichloroacetic Acid.[2] International Chemical Safety Cards. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Dichloro(1-~13~C)acetic acid

The following guide details the operational safety, logistical handling, and disposal protocols for Dichloro(1-13C)acetic acid . Content Type: Operational Safety & Logistics Guide Target Audience: Researchers, Chemical S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety, logistical handling, and disposal protocols for Dichloro(1-13C)acetic acid .

Content Type: Operational Safety & Logistics Guide Target Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.

Core Directive & Risk Profile

Dichloro(1-13C)acetic acid (DCA-1-13C) combines the aggressive corrosive properties of a halogenated organic acid with the high financial and experimental value of a stable isotope. Unlike standard reagents, a spill here represents both a severe safety incident and a critical loss of experimental data (isotopic enrichment).

Immediate Hazard Summary:

  • Skin/Eye: Causes severe skin burns and eye damage (Category 1A).[1] Rapid tissue destruction occurs upon contact.

  • Inhalation: Destructive to mucous membranes and upper respiratory tract.

  • Carcinogenicity: Suspected carcinogen (Category 2).[2]

  • Material Compatibility: Corrosive to metals (Category 1).[2] Do not use standard metal spatulas or needles.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard laboratory PPE is insufficient for direct handling of neat DCA-1-13C. The permeation rate of halogenated acids through standard nitrile is dangerously fast.

Protection ZoneRecommended EquipmentOperational Logic
Hand Protection (Primary) Viton® or Butyl Rubber (0.7mm+)Mandatory for neat liquid. Standard Nitrile degrades rapidly against halogenated acids.
Hand Protection (Splash) Double-layered Nitrile (min 5 mil each)Only for handling dilute solutions (<10 mM) or closed vessels. Change immediately upon splash.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient . Fumes can bypass glasses; splashes cause irreversible corneal damage.
Respiratory Fume Hood (Certified) Do not use on open bench. If hood is unavailable, a full-face respirator with ABEK/P3 cartridges is required.
Body Acid-Resistant Apron Worn over a standard cotton lab coat. Protects against soak-through burns.
Operational Handling Protocol

Trustworthiness: This protocol relies on a "Zero-Contact" principle to preserve both safety and isotopic purity.

Phase A: Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) to prevent moisture absorption, which alters isotopic concentration calculations.

  • Container: Keep in original glass ampoules or PTFE-lined borosilicate vials. Avoid metal caps.

Phase B: Dispensing & Weighing (The "Cold-Trap" Method)

Context: DCA-1-13C has a pungent odor and high vapor pressure relative to its toxicity.

  • Thawing: Allow the container to reach room temperature inside a fume hood before opening to prevent condensation (water ingress).

  • Tools: Use glass pasteur pipettes or PTFE (Teflon) spatulas .

    • Critical: Contact with metal spatulas can leach iron/nickel, catalyzing unwanted side reactions and degrading the reagent.

  • Transfer:

    • Do not weigh in the open.

    • Tare a sealable glass vial.

    • Transfer the liquid DCA-1-13C rapidly.

    • Cap immediately and weigh the closed vial to determine mass.

Phase C: Reaction Setup
  • Solvent Addition: Add solvent (e.g., D2O, CDCl3) before adding other reactive reagents to act as a thermal buffer.

  • Neutralization: If the protocol requires neutralizing DCA-1-13C (e.g., to form the dichloroacetate salt), add the base slowly at 0°C. The neutralization is highly exothermic and can cause "bumping" (flash boiling), spraying the isotope.

Waste Management & Decontamination

Expertise: Isotope laboratories often require segregation of "heavy" carbon waste to prevent background interference in mass spectrometry facilities.

Waste Stream Classification
  • Primary Stream: Halogenated Organic Waste .[3]

  • Labeling: Must be clearly tagged "Contains Stable Isotope (13C) - Halogenated Acid."

  • Segregation: Do NOT mix with:

    • Strong bases (Risk of explosion/heat).

    • Non-halogenated solvents (creates expensive mixed-waste disposal issues).

Decontamination of Glassware

To recover trace isotope or clean spills:

  • Neutralize: Apply a saturated Sodium Bicarbonate (NaHCO3) solution to the contaminated surface. Wait for bubbling (CO2 evolution) to cease.

  • Rinse: Wash with water, then acetone.

  • Verify: Check pH of the rinse water to ensure neutrality (pH 6-8) before standard washing.

Emergency Response Workflow
  • Skin Contact:

    • Immediate: Flush with water for 15 minutes .

    • Advanced: If available, use Diphoterine® spray immediately, then seek medical attention.

  • Eye Contact:

    • Flush for 15 minutes holding eyelids open. Do not use neutralization agents in the eyes.

  • Spill (Neat Liquid):

    • Evacuate the immediate area (fumes).

    • Don Viton/Butyl gloves and respiratory protection.

    • Cover spill with Sodium Carbonate or Vermiculite .

    • Scoop into a hazardous waste container labeled "Corrosive Debris."

Visualization: Safe Handling Lifecycle

SafeHandling Start Storage (2-8°C) Inert Atmosphere Prep Thaw to RT (Prevent Condensation) Start->Prep 1. Equilibrate PPE PPE Check: Viton Gloves + Goggles Prep->PPE 2. Safety Check Dispense Dispense (Fume Hood) Glass/PTFE Tools Only PPE->Dispense 3. Transfer Dispense->Start Reseal & Purge Reaction Experimental Use (Exothermic Control) Dispense->Reaction 4. React Waste Disposal Halogenated Stream Reaction->Waste 5. Segregate

Caption: The operational lifecycle for Dichloro(1-13C)acetic acid, emphasizing temperature equilibration and material compatibility checks.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71309131, Dichloro(1-13C)acetic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Dichloroacetic acid - Substance Information & Classification.[4] Retrieved from [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Dichloro(1-~13~C)acetic acid
Reactant of Route 2
Dichloro(1-~13~C)acetic acid
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